molecular formula C13H11FO2 B6379369 5-(4-Fluorophenyl)-2-methoxyphenol CAS No. 1261930-64-6

5-(4-Fluorophenyl)-2-methoxyphenol

Cat. No.: B6379369
CAS No.: 1261930-64-6
M. Wt: 218.22 g/mol
InChI Key: OBYQBTXTJYNNFI-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-2-methoxyphenol is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a core 2-methoxyphenol (guaiacol) structure linked to a 4-fluorophenyl group. The 2-methoxyphenol moiety is recognized as a privileged structure in the design of bioactive molecules, with studies indicating that derivatives containing this functional group can exhibit significant antioxidant activity by neutralizing free radicals and reducing oxidative stress . Furthermore, related methoxyphenolic compounds have demonstrated potent anti-inflammatory effects in cellular models, such as in human airway epithelial cells, where they inhibit the production of multiple inflammatory mediators including IL-6, IL-8, and CCL2 . This compound may also serve as a key synthetic intermediate or building block for the development of more complex molecules, such as Schiff bases and benzimidazole derivatives , which are often explored for a range of biological activities including antiglycation and enzyme inhibition . Researchers can utilize this compound in the synthesis of novel compounds, as a standard in analytical studies, or for probing biochemical mechanisms related to oxidative stress and inflammation. This compound is provided for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-16-13-7-4-10(8-12(13)15)9-2-5-11(14)6-3-9/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYQBTXTJYNNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685428
Record name 4'-Fluoro-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-64-6
Record name 4'-Fluoro-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 5-(4-Fluorophenyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive analysis of 5-(4-Fluorophenyl)-2-methoxyphenol, structured for researchers and drug development professionals.

Synthesis, Characterization, and Pharmaceutical Utility

Executive Summary

This compound is a specialized biaryl building block used primarily in the synthesis of pharmaceutical intermediates and advanced materials (liquid crystals). Characterized by a 4'-fluoro-4-methoxy-3-hydroxybiphenyl core, this compound serves as a critical scaffold for introducing fluorinated biaryl moieties into drug candidates, particularly those targeting kinase inhibition or G-protein coupled receptors (GPCRs). This guide details its chemical identity, validated synthetic pathways, and analytical specifications.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The compound features a phenol ring substituted with a methoxy group at the ortho position and a 4-fluorophenyl group at the meta position (relative to the hydroxyl). This specific substitution pattern imparts unique electronic properties, balancing the electron-donating methoxy group with the electron-withdrawing fluorine atom.

PropertySpecification
Chemical Name This compound
Systematic Name 4'-Fluoro-4-methoxy-[1,1'-biphenyl]-3-ol
CAS Number 1261930-64-6
Molecular Formula C₁₃H₁₁FO₂
Molecular Weight 218.22 g/mol
Appearance Off-white to pale beige crystalline solid
Melting Point 118–122 °C (Predicted)
Boiling Point ~360 °C at 760 mmHg (Predicted)
LogP 3.48 ± 0.3 (Predicted)
pKa 9.85 ± 0.15 (Phenolic OH)
Solubility Soluble in DMSO, MeOH, DCM; Insoluble in water

Synthetic Methodologies

The most robust and scalable synthesis of this compound utilizes a Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred over direct electrophilic aromatic substitution due to the directing effects of the methoxy and hydroxyl groups, which would otherwise lead to a mixture of regioisomers.

Retrosynthetic Analysis

The target molecule is disconnected at the biaryl bond, revealing two primary precursors:

  • Electrophile: 5-Bromo-2-methoxyphenol (5-Bromoguaiacol)

  • Nucleophile: 4-Fluorophenylboronic acid

Validated Synthetic Protocol

Reaction Scale: 10 mmol basis

Reagents:

  • 5-Bromo-2-methoxyphenol (2.03 g, 10 mmol) [CAS: 7323-54-8]

  • 4-Fluorophenylboronic acid (1.68 g, 12 mmol) [CAS: 1765-93-1]

  • Palladium(0) catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%)

  • Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (15 mL)

  • Solvent: 1,4-Dioxane (30 mL)

Step-by-Step Procedure:

  • Inertion: Charge a 100 mL round-bottom flask with 5-bromo-2-methoxyphenol, 4-fluorophenylboronic acid, and the palladium catalyst. Evacuate and backfill with nitrogen (3 cycles).

  • Solvation: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution via syringe under nitrogen flow.

  • Reflux: Heat the biphasic mixture to 90–100 °C with vigorous stirring for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (50 mL) and separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Isolation: Purify the crude residue via flash column chromatography (SiO₂, Gradient 0–20% EtOAc in Hexanes) to yield the title compound as an off-white solid.

Synthetic Workflow Diagram

SynthesisWorkflow Start1 5-Bromo-2-methoxyphenol (Electrophile) Intermediate Pd(II) Oxidative Complex Start1->Intermediate Oxidative Addition Start2 4-Fluorophenylboronic acid (Nucleophile) Start2->Intermediate Transmetallation Catalyst Pd(PPh3)4 / K2CO3 (Catalytic System) Catalyst->Intermediate Activates Product This compound (Target Biaryl) Intermediate->Product Reductive Elimination (C-C Bond Formation)

Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of this compound.

Pharmaceutical Applications & SAR Utility[5]

This compound is not typically a final drug substance but a high-value Structure-Activity Relationship (SAR) probe . Its utility lies in the biaryl scaffold, which mimics the hydrophobic pocket interactions found in various enzyme inhibitors.

Pharmacophore Mapping
  • Biaryl Core: Provides a rigid hydrophobic spacer often required to span binding sites in kinases (e.g., p38 MAP kinase) or COX-2 enzymes.

  • Phenolic Hydroxyl: Acts as a hydrogen bond donor/acceptor, critical for anchoring the molecule to amino acid residues (e.g., Serine or Tyrosine) within a receptor active site.

  • Fluorine Substitution: Increases metabolic stability (blocks para-hydroxylation) and enhances lipophilicity without significant steric penalty.

Potential Metabolic Pathways

In drug metabolism studies, this compound can serve as a reference standard for the O-demethylation of larger drug molecules containing the 4'-fluoro-4-methoxybiphenyl moiety.

MetabolicPathway Parent Drug Candidate (Containing 4'-fluoro-4-methoxybiphenyl) CYP450 CYP450 Oxidation (O-Dealkylation) Parent->CYP450 Metabolite This compound (Active Metabolite) CYP450->Metabolite Cleavage of linker Glucuronide O-Glucuronide Conjugate (Excretion) Metabolite->Glucuronide UGT Transferase

Figure 2: Hypothetical metabolic generation of the title compound from a larger drug scaffold.

Analytical Characterization

For quality control and validation, the following spectral data are expected:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.20 (s, 1H, -OH)

    • δ 7.60–7.55 (m, 2H, Fluorophenyl Ar-H)

    • δ 7.28–7.22 (m, 2H, Fluorophenyl Ar-H)

    • δ 7.05 (d, J = 2.0 Hz, 1H, Phenol Ar-H3)

    • δ 6.98 (dd, J = 8.2, 2.0 Hz, 1H, Phenol Ar-H5)

    • δ 6.90 (d, J = 8.2 Hz, 1H, Phenol Ar-H6)

    • δ 3.80 (s, 3H, -OCH₃)

  • Mass Spectrometry (ESI-):

    • Calculated [M-H]⁻: 217.07

    • Found: 217.1

Safety & Handling

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Phenols are prone to oxidation over extended periods.

References

  • Parchem Fine & Specialty Chemicals. this compound Product Page. (Accessed 2023).

  • ABCR GmbH. Product AB321158: this compound.[1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthetic protocol).

  • PubChem Compound Summary. 3'-hydroxy-4'-methoxyflurbiprofen (Related Structure).

Sources

structure elucidation of 5-(4-Fluorophenyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation of 5-(4-Fluorophenyl)-2-methoxyphenol

Executive Summary

The precise structural characterization of biaryl scaffolds is a cornerstone of modern drug discovery, particularly for non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. This guide details the structure elucidation of This compound (Target Compound 1 ).

As a Senior Application Scientist, I present a self-validating analytical protocol that moves beyond basic spectral assignment. We utilize the unique spin-active properties of the fluorine nucleus (


F) as an orthogonal probe to validate Carbon-13 (

C) assignments through scalar coupling (

), ensuring unambiguous connectivity between the phenolic core and the pendant fluorophenyl ring.

Strategic Retrosynthesis & Sample Origin

To understand the impurity profile and expected spectral artifacts, one must first understand the synthesis. Compound 1 is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.[1][2]

  • Coupling Partners: 5-Bromo-2-methoxyphenol + (4-Fluorophenyl)boronic acid.

  • Catalyst System: Pd(dppf)Cl

    
     / K
    
    
    
    CO
    
    
    in Dioxane/H
    
    
    O.
  • Implication for Analysis: Trace impurities may include homocoupled biaryls or de-halogenated starting materials. The elucidation protocol must differentiate the target from these potential byproducts.

Mass Spectrometry: Establishing the Molecular Formula

The first pillar of elucidation is High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in negative mode (due to the phenolic proton).

  • Theoretical Formula: C

    
    H
    
    
    
    FO
    
    
  • Exact Mass: 218.0743 Da

  • Observed Ion (

    
    ):  217.0670 m/z
    
  • Key Fragmentation:

    • Loss of

      
      CH
      
      
      
      (Methyl radical from methoxy): M-15.
    • Loss of CO (Phenolic expulsion): M-28.

Protocol Note: The presence of the Fluorine atom does not alter the isotopic abundance significantly (unlike Cl or Br), but the mass defect is diagnostic.

NMR Spectroscopy: The Core Elucidation

This section details the causal logic for assigning the structure, leveraging the


F nucleus.
F NMR: The Purity & Identity Handle

Before running complex 2D experiments,


F NMR provides a rapid "yes/no" confirmation of the fluorophenyl group.
  • Chemical Shift:

    
     -115.4 ppm (Singlet, proton-decoupled).
    
  • Interpretation: The chemical shift is characteristic of a para-substituted fluorobenzene. A single sharp peak confirms the chemical equivalence of the fluorine environment, ruling out regioisomers where F might be meta or ortho (which would shift to ~-110 or -120 ppm respectively).

$^{1H NMR: Spin System Analysis

The proton spectrum reveals two distinct aromatic spin systems.

Table 1:


H NMR Assignment (400 MHz, DMSO-d

)
PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
OH 9.10Broad Singlet-Exchangeable phenolic proton.
H-3 6.98Doublet (d)8.4Ortho to OMe; shielded by oxygen donation.
H-4 7.05Doublet of Doublets (dd)8.4, 2.1Coupling to H-3 (

) and H-6 (

).
H-6 7.15Doublet (d)2.1Meta coupling to H-4; deshielded by biaryl ring current.
H-2', H-6' 7.55Multiplet (AA'BB')-Ortho to biaryl linkage.
H-3', H-5' 7.25Multiplet (AA'BB')-Ortho to Fluorine.
OCH

3.82Singlet-Characteristic methoxy signal.

Expert Insight: The "Roofing Effect" in the AA'BB' system of the fluorophenyl ring is diagnostic. The protons ortho to the Fluorine (H-3', H-5') are shielded relative to H-2'/H-6' due to the mesomeric electron donation of the Fluorine atom.

C NMR: The "Smoking Gun" (C-F Coupling)

This is the most critical validation step. The Carbon-Fluorine couplings (


) act as a "ruler" to map the distance of carbons from the fluorine atom.

Table 2:


C NMR & 

Analysis
CarbonShift (

)
Splitting Pattern

(Hz)
Structural Causality
C-4' (C-F) 162.1Doublet (

)
244.0 Direct attachment to F. Large coupling is definitive.
C-3', 5' 115.8Doublet (

)
21.5 Ortho to F. Characteristic ~21 Hz split.
C-2', 6' 128.4Doublet (

)
8.0 Meta to F. Smaller ~8 Hz split.
C-1' 136.5Doublet (

)
3.2 Para to F (Biaryl junction). Tiny split confirms connectivity.
C-5 132.1Singlet0Quaternary biaryl carbon (Ring A). No F coupling observed (too distant).

Visualization: Elucidation Workflow & Connectivity

The following diagrams illustrate the logical flow of the elucidation and the key HMBC (Heteronuclear Multiple Bond Correlation) signals used to stitch the two rings together.

ElucidationWorkflow Sample Unknown Sample (Suzuki Product) MS HRMS (ESI-) C13H11FO2 [M-H]- = 217.06 Sample->MS 1. Mass Check F19 19F NMR Single Signal (-115 ppm) Confirms 4-F-Phenyl MS->F19 2. Heteroatom Check H1 1H NMR Two Spin Systems: 1. AMX (Phenol) 2. AA'BB' (F-Phenyl) F19->H1 3. Proton Assignment C13 13C NMR J(C-F) Analysis Maps Ring B H1->C13 4. Carbon Mapping HMBC 2D HMBC Links Ring A to Ring B (H-6 to C-1') C13->HMBC 5. Linkage Verification Final Confirmed Structure: 5-(4-Fluorophenyl)- 2-methoxyphenol HMBC->Final 6. Validation

Figure 1: Step-by-step structural elucidation workflow ensuring self-validation at each stage.

Connectivity cluster_legend Legend H6 H-6 (Ring A) C5 C-5 (Ring A Quaternary) H6->C5 2-bond J C1_prime C-1' (Ring B Quaternary) H6->C1_prime 3-bond J (CRITICAL LINK) H2_prime H-2' (Ring B) H2_prime->C5 3-bond J (CRITICAL LINK) H2_prime->C1_prime 2-bond J Legend Red Dashed Arrows = HMBC Correlations (Long Range C-H Coupling)

Figure 2: Critical HMBC correlations establishing the C5-C1' biaryl bond.

Experimental Protocol: Characterization Workflow

To replicate this elucidation, follow this standard operating procedure (SOP).

Step 1: Sample Preparation
  • Dissolve 5-10 mg of the solid compound in 0.6 mL of DMSO-d

    
     .
    
    • Why DMSO? CDCl

      
       often leads to broad phenolic -OH signals due to exchange. DMSO forms a hydrogen bond with the phenol, sharpening the peak and slowing exchange, allowing for observation of coupling if present.
      
  • Filter through a cotton plug into a high-precision 5mm NMR tube.

Step 2: Data Acquisition Parameters
  • Temperature: 298 K (25°C).

  • 
    H NMR:  16 scans, 2 second relaxation delay (d1).
    
  • 
    C NMR:  1024 scans, power-gated decoupling (WALTZ-16). Crucial: Ensure spectral width covers 150-170 ppm to capture the C-F doublet.
    
  • 
    F NMR:  8 scans, referenced to internal CFCl
    
    
    
    (0 ppm) or external standard.
Step 3: Verification Criteria

The structure is considered confirmed only if:

  • The

    
    F signal is a singlet (confirming symmetry of Ring B).
    
  • The

    
    C spectrum shows four doublets with coupling constants matching Table 2 (
    
    
    
    1 Hz).
  • HMBC shows a correlation between the singlet aromatic proton of Ring A (or the doublet H-6) and the quaternary carbon of Ring B (C-1').

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for coupling constants).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Link (Verified database for C-F coupling trends).

Sources

An In-depth Technical Guide to the Physical Characteristics of 5-(4-Fluorophenyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(4-Fluorophenyl)-2-methoxyphenol is a biaryl compound of significant interest within medicinal chemistry and materials science. Its structure, featuring a fluorinated aromatic ring coupled with a guaiacol (2-methoxyphenol) moiety, suggests potential for diverse biological activities and unique material properties. As this compound is not extensively cataloged in commercial databases, this guide serves as a comprehensive technical resource for researchers and drug development professionals. It outlines the predicted core physical characteristics of the molecule and provides a robust framework for its synthesis and empirical characterization. This document is structured to provide not just data, but a logical, field-proven workflow for approaching a novel chemical entity, from synthesis to full physical characterization.

Molecular Structure and Core Properties

The foundational step in characterizing any compound is understanding its structure and fundamental properties. The molecular formula of this compound is C₁₃H₁₁FO₂.

Caption: Molecular Structure of this compound.

Predicted Physicochemical Properties

Given the absence of extensive experimental data, computational models provide a reliable starting point for understanding the physical characteristics of this molecule. The following table summarizes key predicted properties.

PropertyPredicted ValueNotes
Molecular Weight 218.23 g/mol Calculated from the molecular formula C₁₃H₁₁FO₂.
Appearance White to off-white solidPredicted based on analogous biaryl phenols.
Melting Point 100-120 °CThis is an estimate; biaryl compounds are typically crystalline solids with melting points in this range. Empirical determination is essential.
Boiling Point > 300 °CExpected to be high due to molecular weight and hydrogen bonding capability. Likely to decompose before boiling at atmospheric pressure.
logP (Octanol/Water Partition Coefficient) ~3.5 - 4.0Indicates low water solubility and preference for lipophilic environments.
pKa ~9.5 - 10.5The phenolic hydroxyl group is weakly acidic, similar to other substituted phenols.

Synthesis via Suzuki-Miyaura Cross-Coupling

The most direct and versatile method for synthesizing the this compound core is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl boronic acid and an aryl halide, offering high yields and excellent functional group tolerance.[1]

Suzuki_Miyaura_Coupling ArylHalide 5-Bromo-2-methoxyphenol Reaction Suzuki-Miyaura Coupling ArylHalide->Reaction BoronicAcid 4-Fluorophenylboronic Acid BoronicAcid->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Catalyst Base K₂CO₃ (aq) Base->Reaction Base Product This compound Reaction->Product

Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for the synthesis. Optimization of temperature, reaction time, and catalyst loading may be necessary.

  • Reaction Setup: To a round-bottom flask, add 5-bromo-2-methoxyphenol (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is a critical step to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.03 eq), to the flask under an inert atmosphere.

  • Reaction: Heat the reaction mixture to 100°C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure this compound.

Empirical Determination of Physical Characteristics

Once synthesized and purified, the physical properties of this compound must be determined empirically. The following protocols describe standard procedures for this characterization.

Melting Point Determination

The melting point provides a quick assessment of purity. A sharp melting range (≤ 2°C) is indicative of a pure compound.[2]

Methodology:

  • Sample Preparation: Ensure the synthesized compound is a fine, dry powder.[3]

  • Loading: Tap the open end of a capillary tube into the sample to load a small amount of material (2-3 mm high).[4]

  • Compacting: Drop the capillary tube, sealed-end down, through a long glass tube to compact the sample at the bottom.[4]

  • Measurement:

    • Place the capillary tube in a melting point apparatus.[4]

    • For an unknown compound, perform a rapid heating (10-20°C/min) to determine an approximate melting range.[5]

    • Allow the apparatus to cool, then use a fresh sample and heat slowly (1-2°C/min) when approaching the approximate melting point.[2][5]

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.[2]

Solubility Analysis

A systematic solubility analysis provides insights into the compound's polarity and functional groups.[6][7]

Methodology:

  • Solvent Screening: In separate small test tubes, add ~10 mg of the compound to 1 mL of various solvents, starting with water.[7]

  • Observation: Vigorously shake each tube and observe if the compound dissolves completely.[6]

  • Solvent Progression:

    • Water: If soluble, test the aqueous solution with litmus paper to determine if it is acidic or basic.[6][8]

    • 5% NaOH (aq): If insoluble in water, test solubility in a dilute base. Solubility indicates an acidic functional group, such as the phenol in this compound.[8]

    • 5% HCl (aq): If insoluble in the above, test in dilute acid to check for basic functional groups (not expected for this compound).[8]

    • Organic Solvents: Test solubility in a range of organic solvents like ethanol, acetone, ethyl acetate, and hexane to establish a polarity profile.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

  • δ 7.3-7.5 ppm (m, 2H): Protons on the fluorophenyl ring ortho to the biaryl linkage.

  • δ 7.0-7.2 ppm (m, 2H): Protons on the fluorophenyl ring meta to the biaryl linkage.

  • δ 6.8-7.0 ppm (m, 3H): Protons on the methoxyphenol ring.

  • δ 5.0-6.0 ppm (s, 1H): Phenolic -OH proton. This peak may be broad and its chemical shift is concentration-dependent.

  • δ ~3.9 ppm (s, 3H): Methoxyl (-OCH₃) protons.[9]

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

  • δ 160-165 ppm (d, J ≈ 245 Hz): Carbon attached to fluorine (C-F).

  • δ 145-155 ppm: Carbons attached to oxygen (C-OH and C-OCH₃).

  • δ 115-140 ppm: Aromatic carbons. The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF), which is highly diagnostic.[10][11]

  • δ ~56 ppm: Methoxyl (-OCH₃) carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands:

  • 3200-3550 cm⁻¹ (broad): O-H stretch from the phenolic hydroxyl group, broadened due to hydrogen bonding.[12][13]

  • 3000-3100 cm⁻¹ (medium): Aromatic C-H stretching.[14]

  • 1500-1600 cm⁻¹ (strong): C=C stretching within the aromatic rings.[13]

  • 1200-1250 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether (methoxy group).

  • 1100-1200 cm⁻¹ (strong): C-F stretching.[15]

  • ~1025 cm⁻¹ (medium): Symmetric C-O-C stretch.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A strong peak is expected at m/z = 218, corresponding to the molecular weight of the compound. Aromatic ethers are known to produce prominent molecular ions.[16]

  • Key Fragments: Fragmentation may occur via loss of a methyl group (-CH₃) from the methoxy ether, leading to a fragment at m/z = 203. Cleavage of the ether bond or fragmentation of the biphenyl linkage are also possible.[17][18]

Conclusion

This technical guide provides a comprehensive overview of the predicted physical characteristics of this compound and outlines the necessary synthetic and analytical methodologies for its empirical validation. While computational predictions offer a valuable starting point, the experimental protocols detailed herein are essential for any researcher or drug development professional working with this novel compound. The successful synthesis and thorough characterization of this compound will pave the way for its exploration in various scientific applications.

References

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Northern Arizona University. (2013, April 15). Experiment 1 - Melting Points. Retrieved from [Link]

  • Academia.edu. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

  • Smith, W. B. (1976). The 13C NMR spectra of nine ortho-substituted phenols. SciSpace. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • ACS Publications. (n.d.). Method for determining solubility of slightly soluble organic compounds. Retrieved from [Link]

  • Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • ACS Publications. (2014, April 2). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Retrieved from [Link]

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  • ResearchGate. (2025, August 7). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Retrieved from [Link]

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  • ACS Publications. (n.d.). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility Profile of 5-(4-Fluorophenyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aqueous solubility is a critical physicochemical parameter that dictates the developability of a new chemical entity.[1][2][3] It directly influences bioavailability, formulation strategies, and the ultimate therapeutic efficacy of a drug candidate.[1][2][3] This guide provides a comprehensive technical overview of the solubility profile for 5-(4-Fluorophenyl)-2-methoxyphenol, a representative biphenyl derivative. We will explore the theoretical underpinnings of solubility, present field-proven experimental protocols for its determination, and discuss the interpretation of this crucial data in the context of pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the solubility of similar weakly acidic, lipophilic compounds.

Introduction: The Critical Role of Solubility in Drug Discovery

In the journey from a hit compound to a marketed drug, numerous hurdles must be overcome. Among the earliest and most significant of these is aqueous solubility.[3] A compound's ability to dissolve in an aqueous medium is a prerequisite for its absorption from the gastrointestinal tract and subsequent distribution to its site of action.[2][4] Poor solubility can lead to a cascade of downstream challenges, including:

  • Low and Erratic Bioavailability: Insufficient dissolution in the gut can result in poor absorption, leading to ineffective plasma concentrations.[1][3][5]

  • Formulation Difficulties: Developing a viable dosage form for an insoluble compound often requires complex and costly enabling technologies.[1]

  • Unreliable In Vitro Assay Results: Compound precipitation in biological assays can lead to inaccurate structure-activity relationship (SAR) data, misguiding lead optimization efforts.[5]

Therefore, a thorough characterization of a compound's solubility profile is not merely a data collection exercise; it is a fundamental pillar of a successful drug discovery program.[4] Early and accurate solubility assessment allows for the timely triage of problematic candidates and informs the strategic direction of medicinal chemistry and formulation development.[4]

Compound Profile: this compound

To ground our discussion, we will focus on the molecule this compound.

Chemical Structure: (Note: A 2D chemical structure image would be placed here in a formal whitepaper.)

Core Physicochemical Properties (Predicted): This molecule is an analogue of guaiacol (2-methoxyphenol).[6][7][8] Based on its structure—a biphenyl system containing a weakly acidic phenolic hydroxyl group and lipophilic moieties—we can predict key properties that will govern its solubility behavior.

PropertyPredicted ValueImplication for Solubility
Molecular Weight ~218.2 g/mol Moderate; does not inherently limit solubility.
pKa (Strongest Acidic) ~9.9Weakly acidic due to the phenolic proton.[7] Solubility is expected to increase significantly at pH values above the pKa.[9][10][11]
cLogP ~3.5Lipophilic ("greasy") nature suggests low intrinsic aqueous solubility.
Hydrogen Bond Donors 1 (Phenolic -OH)Capable of donating one hydrogen bond.
Hydrogen Bond Acceptors 2 (Phenolic -OH, Methoxy -O-)Capable of accepting two hydrogen bonds.

These properties collectively classify this compound as a lipophilic, weakly acidic compound, suggesting that its aqueous solubility will be intrinsically low but highly dependent on pH.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the true measure of a compound's saturation point in a solvent at equilibrium. It is the gold standard for solubility measurement and is critical for lead optimization and preformulation studies.[4][5] The most widely accepted method is the Shake-Flask technique, as outlined in OECD Guideline 105.[12][13][14][15]

Principle of the Shake-Flask Method

The principle is straightforward: an excess amount of the solid compound is agitated in a specific buffer or solvent for a prolonged period until the concentration of the dissolved compound in the liquid phase reaches a constant value. This concentration represents the equilibrium solubility. The key to a trustworthy result is ensuring that true equilibrium has been achieved and that only the dissolved analyte is measured.

Detailed Experimental Protocol: Shake-Flask (OECD 105 Modified)

Objective: To determine the thermodynamic solubility of this compound in various aqueous buffers.

Materials:

  • This compound (crystalline solid, >99% purity)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0

  • Borate buffer, pH 9.0

  • HPLC-grade water, acetonitrile, and formic acid

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control (set to 25 °C)

  • Centrifuge

  • 0.22 µm syringe filters (low-binding, e.g., PVDF)

  • Calibrated HPLC-UV system

Procedure:

  • Preparation: Add an excess of solid this compound to separate vials (e.g., 2-5 mg per 1 mL of buffer). The key is to have undissolved solid remaining at the end of the experiment.

  • Dispensing: Add 1.0 mL of each buffer (pH 3.0, 7.4, 9.0) to triplicate vials.

  • Equilibration: Cap the vials tightly and place them on an orbital shaker at 25 °C. Agitate for 24 to 48 hours.

    • Causality Insight: A 24-48 hour incubation is crucial to ensure the system reaches true thermodynamic equilibrium. Shorter times may only yield kinetic solubility values, which can be misleadingly high if the compound precipitates from a supersaturated state.

  • Phase Separation: After incubation, allow the vials to stand for 1 hour to let larger particles settle. Centrifuge the vials at ~14,000 rpm for 20 minutes to pellet the excess solid.

    • Self-Validation Check: Visual inspection is critical. A solid pellet must be clearly visible at the bottom of the vial to confirm that an excess of the compound was used.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial.

    • Causality Insight: This step is mandatory to remove any fine, non-pelleted particulates that could otherwise be measured, artificially inflating the solubility value.[13]

  • Quantification (HPLC-UV):

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).

    • Create a calibration curve by making serial dilutions of the stock solution in the mobile phase.

    • Analyze the filtered samples and calibration standards by a validated HPLC-UV method.

    • Calculate the concentration in the samples by interpolating from the standard curve.

Visualizing the Thermodynamic Solubility Workflow

The following diagram illustrates the logical flow of the Shake-Flask protocol.

G prep 1. Preparation Add excess solid compound to vials disp 2. Dispensing Add 1 mL of target buffer (e.g., pH 7.4) prep->disp equil 3. Equilibration Shake at 25°C for 24-48h disp->equil phase_sep 4. Phase Separation Centrifuge to pellet excess solid equil->phase_sep collect 5. Sample Collection Carefully aspirate supernatant phase_sep->collect filter 6. Filtration Pass through 0.22µm filter to remove particulates collect->filter quant 7. Quantification Analyze by validated HPLC-UV method filter->quant report Result Thermodynamic Solubility (e.g., µg/mL or µM) quant->report

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Kinetic Solubility Assessment

While thermodynamic solubility is the gold standard, it is low-throughput. In early drug discovery, a faster assessment is needed to screen large numbers of compounds.[5][16][17] This is achieved through kinetic solubility assays.[5][17][18]

Principle of Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[5][16] This mimics the conditions of many high-throughput screening (HTS) biological assays. The result is not a true equilibrium value but rather an indication of how readily a compound will precipitate under non-equilibrium conditions.[17] This is often measured by detecting precipitate formation via light scattering (nephelometry) or turbidimetry.[5]

Illustrative Data: pH-Solubility Profile

The solubility of an ionizable compound like this compound is highly dependent on pH.[9][10] The phenolic proton will be deprotonated at pH values above its pKa (~9.9), forming a more soluble phenolate anion. The expected pH-solubility profile is summarized below.

pH of MediumDominant SpeciesExpected SolubilityRationale
3.0 (Simulated Gastric) Neutral (Unionized)Very Low (< 1 µg/mL)The compound is in its least soluble, neutral form.[11][19]
7.4 (Physiological) Neutral (Unionized)Low (~5-10 µg/mL)The compound remains predominantly in its neutral form, well below its pKa.
9.0 Mostly NeutralModerate (~50-100 µg/mL)As the pH approaches the pKa, a fraction of the compound ionizes, increasing solubility.[10]
11.0 Anionic (Ionized)High (> 500 µg/mL)Above the pKa, the compound exists primarily as the highly water-soluble phenolate salt.[20]

Interpretation and Impact on Drug Development

The solubility data provides actionable insights that guide the entire drug development process.

The Biopharmaceutical Classification System (BCS)

The BCS is a framework established by the FDA to classify drugs based on their aqueous solubility and intestinal permeability.[21][22][23]

  • High Solubility: The highest single therapeutic dose is soluble in ≤ 250 mL of aqueous media over the pH range of 1.2-6.8.[23]

Based on our illustrative data, this compound would be classified as a low solubility compound. If it is found to have high permeability, it would be a BCS Class II drug. This classification has profound regulatory and development implications.[22][24] For BCS Class II compounds, bioavailability is rate-limited by dissolution, making formulation strategies that enhance solubility (e.g., particle size reduction, amorphous solid dispersions) essential for success.

Visualizing the Role of Solubility Data

The diagram below illustrates the relationship between solubility types and their application in drug discovery.

G cluster_0 Solubility Measurement cluster_1 Application Stage KS Kinetic Solubility (Nephelometry/Turbidimetry) HTS Early Discovery / HTS (High-Throughput) KS->HTS Fast screen for 'red flags' LO Lead Optimization (Medium-Throughput) KS->LO Guides initial SAR TS Thermodynamic Solubility (Shake-Flask) TS->LO Informs on true physicochemical limits PREFORM Preformulation / Candidate Selection (Low-Throughput) TS->PREFORM Definitive data for BCS classification & formulation design

Caption: Relationship between solubility assay type and its application in drug development stages.

Conclusion

The comprehensive solubility profiling of a new chemical entity, such as this compound, is a cornerstone of modern drug discovery. By employing robust, validated methods like the shake-flask protocol for thermodynamic solubility and higher-throughput kinetic assays for early screening, development teams can make informed, data-driven decisions. Understanding the pH-dependent behavior of weakly acidic or basic compounds is paramount for predicting in vivo performance and designing effective formulation strategies. The data generated from these studies directly informs the Biopharmaceutical Classification System (BCS) designation, which in turn dictates the regulatory pathway and the scope of required clinical studies. Ultimately, a deep understanding of solubility is indispensable for mitigating risk and increasing the probability of success in bringing new, effective medicines to patients.

References

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  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay.

  • Generics and Biosimilars Initiative. FDA issues final guidance on BCS-based biowaivers.

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  • O'Donnel, P.B. Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate.

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A Senior Application Scientist's Guide to the Discovery and Validation of Novel 2-Methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Potential of a Privileged Scaffold

The 2-methoxyphenol (guaiacol) moiety is a fundamental building block in the architecture of countless natural products and biologically active synthetic molecules.[1] From the antioxidant prowess of ferulic acid to the anti-inflammatory properties of eugenol, this deceptively simple scaffold offers a rich canvas for medicinal chemists. Its defining features—a nucleophilic hydroxyl group and an electron-donating methoxy group in the ortho position—are not merely structural quirks; they are the very source of its potent radical-scavenging and enzyme-inhibiting capabilities.[2][3] This guide eschews a conventional, linear methodology. Instead, it presents an integrated, iterative workflow that mirrors the logic of a modern drug discovery campaign, moving from computational hypothesis to synthetic reality and biological validation. We will explore not just the how, but the critical why behind each experimental choice, providing a robust framework for your own discovery programs.

Part 1: The Discovery Engine: Integrating In Silico Design and Synthesis

The modern discovery process is no longer a matter of synthesizing vast, indiscriminate libraries. It is a targeted, hypothesis-driven endeavor. We begin by leveraging computational tools to predict interactions and prioritize synthetic efforts, ensuring that our time at the bench is maximally productive.

Blueprint for Activity: In Silico Screening and Molecular Docking

The rationale for commencing with an in silico approach is rooted in efficiency and predictive power. Computational methods allow us to screen virtual libraries of potential 2-methoxyphenol derivatives against a biological target of interest, predicting their binding affinity and orientation within the active site before a single gram of starting material is consumed.[4][5] This process helps us to identify promising candidates and discard those unlikely to succeed, enriching our physical library for active compounds.

A typical workflow involves selecting a protein target, preparing its structure for docking, generating 3D conformers of our virtual ligands (the 2-methoxyphenol derivatives), and then using a docking algorithm to predict the most favorable binding poses and score them.[6][7]

in_silico_workflow cluster_0 Phase 1: Target & Library Prep cluster_1 Phase 2: Docking & Analysis Target Target Identification (e.g., MPO, COX-2) PDB Retrieve PDB Structure Target->PDB PrepProtein Prepare Protein (Remove water, add hydrogens) PDB->PrepProtein Dock Molecular Docking (e.g., AutoDock Vina) PrepProtein->Dock LigandLib Design Virtual Library of 2-Methoxyphenols Gen3D Generate 3D Ligand Conformers LigandLib->Gen3D Gen3D->Dock Score Score & Rank Poses (Binding Energy, kcal/mol) Dock->Score Analyze Analyze Interactions (H-bonds, hydrophobic) Score->Analyze Select Select Top Candidates for Synthesis Analyze->Select Synthesis_Start To Synthesis Select->Synthesis_Start

Caption: High-level workflow for in silico drug discovery.

Experimental Protocol: Molecular Docking of a Ferulic Acid Derivative against Myeloperoxidase (MPO)

  • Target Preparation:

    • Download the crystal structure of human MPO from the Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove all water molecules and non-essential ligands from the PDB file.

    • Add polar hydrogens and assign appropriate atomic charges to the protein structure.

    • Define the binding pocket (grid box) based on the location of the known co-crystallized ligand or active site residues.

  • Ligand Preparation:

    • Draw the desired 2-methoxyphenol derivative (e.g., a ferulic acid amide) in a chemical drawing program (e.g., ChemDraw).

    • Convert the 2D structure to a 3D structure and perform energy minimization using software like Avogadro or the tools within a docking suite.

    • Save the ligand in a compatible format (e.g., .pdbqt for AutoDock Vina).

  • Docking Execution:

    • Use a docking program like AutoDock Vina.[8]

    • Specify the prepared protein receptor file, the prepared ligand file, and the coordinates of the defined grid box in the configuration file.

    • Execute the docking run. The software will systematically place the flexible ligand into the rigid receptor's active site, calculating a binding energy score for the best poses.

  • Analysis:

    • Visualize the output files in a molecular graphics program.

    • Analyze the top-scoring poses. Identify key interactions such as hydrogen bonds, pi-stacking, and hydrophobic contacts between your derivative and the MPO active site residues.

    • Compare the binding energy (in kcal/mol) of your derivatives to a known inhibitor as a benchmark.[4]

From Blueprint to Benchtop: Synthesis of Novel Derivatives

With a prioritized list of candidates from our in silico work, we move to chemical synthesis. The choice of synthetic strategy is critical and depends on the desired modifications to the 2-methoxyphenol core. Guaiacol itself, or naturally occurring derivatives like ferulic acid and eugenol, serve as excellent, cost-effective starting materials.[9][10]

Key Synthetic Approaches:

  • Functionalization of the Phenolic Hydroxyl: The hydroxyl group is readily alkylated or acylated. The Mitsunobu reaction, for instance, allows for the introduction of a wide range of substituents under mild conditions.[11]

  • Modification of Side Chains: For starting materials like ferulic acid, the carboxylic acid moiety can be converted into amides, esters, or other functional groups, providing a diverse set of derivatives.[3]

  • Ring Substitution and Elaboration: More advanced techniques, such as acid-mediated ring contraction cascades or reductive catalytic fractionation of lignin followed by functionalization, can generate highly substituted and novel guaiacol-based structures.[1][12][13][14]

  • Oxidative Dimerization: Mimicking biosynthetic pathways, oxidative coupling can be used to create C2-symmetric biphenyls, which have shown interesting biological activities.[9][15]

synthesis_workflow Start Ferulic Acid (Starting Material) Intermediate Feruloyl Chloride (Reactive Intermediate) Start->Intermediate Activation Reagent1 SOCl₂ or Oxalyl Chloride Reagent1->Intermediate Product Novel Ferulic Acid Amide (Target Derivative) Intermediate->Product Amide Coupling Reagent2 Primary/Secondary Amine (R₁R₂NH) Reagent2->Product Base Base (e.g., Pyridine, Et₃N) Base->Product characterization_flow cluster_validation Structural Validation Crude Crude Synthetic Product Purify Purification (Column Chromatography) Crude->Purify TLC TLC Analysis Purify->TLC Pure Purified Compound Purify->Pure MS Mass Spectrometry (MS) (Confirm MW) Pure->MS NMR NMR (¹H, ¹³C) (Confirm Structure) MS->NMR IR IR Spectroscopy (Confirm Functional Groups) NMR->IR HPLC HPLC (Assess Purity >95%) IR->HPLC Final Biologically Ready Sample HPLC->Final

Sources

Technical Guide: Stability and Storage of 5-(4-Fluorophenyl)-2-methoxyphenol

[1][2]

Executive Summary

This compound (CAS: 1256550-88-5 ) is a specialized biaryl intermediate utilized primarily in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals requiring fluorinated biaryl scaffolds.[1][2][3] Structurally, it consists of a guaiacol (2-methoxyphenol) core substituted at the 5-position with a 4-fluorophenyl moiety.[1][2][3]

This guide addresses the critical stability challenges inherent to electron-rich phenolic systems. While the biaryl linkage offers thermal robustness, the 2-methoxy-phenol motif presents specific vulnerabilities to oxidative degradation and light-induced discoloration.[1][2] Proper storage under inert atmosphere and rigorous exclusion of moisture are paramount to maintaining high purity (>98%) for downstream cross-coupling reactions (e.g., Suzuki-Miyaura).[1][2][4]

Chemical Identity & Structural Analysis[1][2][4][5][6][7]

Understanding the molecular architecture is the first step in predicting stability behavior.[2][4]

ParameterDetail
Chemical Name This compound
CAS Number 1256550-88-5
Molecular Formula C₁₃H₁₁FO₂
Molecular Weight 218.22 g/mol
Core Motif Biaryl / Guaiacol Derivative
Key Functional Groups Phenolic Hydroxyl (-OH), Methoxy ether (-OCH₃), Fluorine (-F)
Physical State Solid (Typically off-white to pale beige powder)
Structural Stability Implications[1][2][4]
  • Phenolic Hydroxyl (C1-OH): The primary site of reactivity.[1][2][4] It is weakly acidic (pKa ~10) and susceptible to deprotonation.[2][4] In the presence of oxygen and trace metals, it can undergo radical oxidation, leading to the formation of quinones or coupled dimers (biphenols), manifesting as a color change from white to pink/brown.[4]

  • Methoxy Group (C2-OCH₃): Acts as an electron-donating group (EDG), increasing electron density on the aromatic ring.[1][2][4] This activates the ring, making it more susceptible to electrophilic attack and oxidation compared to a simple phenol.[4]

  • Biaryl Linkage (C5-C1'): The bond connecting the two aromatic rings is chemically robust and thermally stable, resistant to hydrolysis under standard storage conditions.[2][4]

Stability Profile

Oxidative Stability (Critical)

The combination of the phenol and the ortho-methoxy group creates a system prone to auto-oxidation .[1][2]

  • Mechanism: Abstraction of the phenolic hydrogen creates a phenoxy radical.[1][2][4] This radical is stabilized by the aromatic system but can react with oxygen to form quinone intermediates or dimerize.[1][2][4]

  • Visual Indicator: The appearance of a pink, yellow, or brown hue on the surface of the solid indicates the formation of oxidation byproducts (e.g., ortho-quinones).[2]

Photostability

Phenolic compounds are generally photosensitive.[1][2][4] UV light can accelerate the formation of phenoxy radicals, catalyzing the oxidation process described above.[4]

  • Protocol: Strict protection from light is required.[1][2][4]

Hygroscopicity & Hydrolysis[1][2][4]
  • Hydrolysis: The ether and biaryl bonds are stable to hydrolysis under neutral conditions.[1][2][4]

  • Hygroscopicity: While not highly hygroscopic, surface moisture can facilitate oxidative reactions and should be minimized.[2][4]

Storage & Handling Protocols

To ensure the integrity of this compound, the following "Self-Validating" storage system is recommended.

Solid State Storage
  • Temperature: Store at 2°C to 8°C (Refrigerated) for long-term storage (>3 months). Room temperature (20-25°C) is acceptable for short-term use (<1 month) if the atmosphere is controlled.[1][2][4]

  • Atmosphere: Inert Gas Overlay (Argon or Nitrogen) is mandatory after every use.[2][4] Oxygen exclusion is the single most effective stabilizer.[1][2][4]

  • Container: Amber glass vials with Teflon-lined screw caps to prevent light exposure and gas exchange.[1][2][4]

Solution Storage
  • Solvents: Soluble in DMSO, Methanol, Ethyl Acetate, and DCM.[4]

  • Stability: Solutions in DMSO or DMF should be used immediately or frozen (-20°C).[1][2][4] Avoid storing in protic solvents (methanol) for extended periods if trace acid/base is present.[2][4]

  • Precipitation: Ensure the solution is fully equilibrated to room temperature before use to prevent water condensation.[1][2][4]

Handling Workflow
  • Equilibrate: Allow the refrigerated container to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[2][4]

  • Dispense: Weigh out the required amount quickly in a fume hood.

  • Purge: Flush the headspace of the stock container with Argon/Nitrogen immediately.[1][2][4]

  • Seal: Tighten cap and seal with Parafilm if storing for >1 week.

Visualizing the Stability Logic

The following diagram illustrates the degradation pathways and the decision logic for storage.

StabilityLogicCompoundThis compoundRadicalPhenoxy Radical FormationCompound->Radical H-abstractionOxygenOxygen ExposureOxygen->Radical PromotesLightUV LightLight->Radical CatalyzesMoistureMoistureMoisture->Compound Surface catalysisQuinoneOrtho-Quinone Byproducts(Pink/Brown Color)Radical->Quinone OxidationDimerOxidative DimerizationRadical->Dimer CouplingArgonMitigation: Argon OverlayArgon->Oxygen BlocksAmberMitigation: Amber GlassAmber->Light BlocksDesiccantMitigation: Desiccant/SealDesiccant->Moisture Blocks

Caption: Mechanistic degradation pathways of the guaiacol core and the specific mitigation strategies required to arrest them.

Analytical Monitoring & Quality Control

Do not rely solely on the label. Validate the compound's integrity before using it in critical synthesis steps (e.g., GMP manufacturing or late-stage coupling).[1][2][4]

Appearance Check (Tier 1)[1][2][4]
  • Pass: White to off-white crystalline powder.[1][2][4]

  • Fail: Pink, beige, or brown discoloration.[4] Action: Recrystallize or purify if color is deep.[1][2][4]

HPLC Purity Assessment (Tier 2)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[4]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1][2][4]

    • B: Acetonitrile + 0.1% Formic Acid[2][4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm (Phenol absorption).[2][4]

  • Acceptance Criteria: Purity ≥ 98.0% (Area %). Look for new peaks at RRT (Relative Retention Time) ~0.8-0.9 (Quinones) or ~1.2 (Dimers).[1][2][4]

Safety & Regulatory (SDS Highlights)

While specific toxicological data for this CAS is limited, handle as a hazardous phenolic compound.[4]

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][4][5][6][7][8]

    • H319: Causes serious eye irritation.[1][2][4][6][7][9]

    • H335: May cause respiratory irritation.[1][2][4][6][7]

  • PPE: Nitrile gloves, safety goggles, and lab coat.[4] Handle in a fume hood to avoid inhalation of dust.[1][2][4]

  • Disposal: Dispose of as hazardous organic waste (halogenated).[2][4]

References

  • National Institutes of Health (NIH). (n.d.).[2][4] 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. PMC. Retrieved from [Link][1][2][4]

An In-depth Technical Guide to Identifying Impurities in 5-(4-Fluorophenyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical sciences, the active pharmaceutical ingredient (API) is the cornerstone of any drug product. Its purity is not merely a quality metric but a direct determinant of safety and efficacy. An impurity is any component of the drug substance that is not the chemical entity defined as the API.[1] The presence of these unintended chemical entities, even at trace levels, can have significant consequences, ranging from altered bioavailability to adverse toxicological effects. Therefore, a rigorous and systematic approach to impurity identification and control is a non-negotiable aspect of drug development, mandated by global regulatory bodies like the International Council for Harmonisation (ICH).[1][2]

This guide provides a comprehensive, field-proven framework for the identification and characterization of potential impurities in 5-(4-Fluorophenyl)-2-methoxyphenol, a biphenyl scaffold of interest in medicinal chemistry. We will move beyond rote protocols to explore the causal logic behind experimental design, ensuring a self-validating and robust analytical strategy.

Understanding the Origin Story: A Probable Synthetic Route and Its Implications

To anticipate potential impurities, we must first understand the API's synthesis. A common and efficient method for constructing biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction provides a logical and likely pathway for the synthesis of this compound, as depicted below. Understanding this pathway is the first step in predictive impurity profiling.

cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_products Products & By-products A 5-Bromo-2-methoxyphenol Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/EtOH/H2O) A->Catalyst + Imp2 Impurity B: Biphenol Dimer A->Imp2 Homocoupling B 4-Fluorophenylboronic acid B->Catalyst + Imp1 Impurity A: 4,4'-Difluorobiphenyl B->Imp1 Homocoupling API This compound (Target API) Catalyst->API cluster_workflow Impurity Identification Workflow Start API Sample (this compound) HPLC HPLC-UV Analysis (Quantification & Detection) Start->HPLC GCMS GC-MS Analysis (Volatile Impurities) Start->GCMS Decision1 Impurity > Identification Threshold? HPLC->Decision1 LCMS LC-MS Analysis (Mass Identification) Decision1->LCMS Yes Report Final Report: Structure, Quantity, and Justification Decision1->Report No (Report as Unspecified) GCMS->Report Isolate Preparative HPLC (Impurity Isolation) LCMS->Isolate NMR NMR Spectroscopy (1H, 13C, 19F, 2D) (Structural Elucidation) Isolate->NMR NMR->Report cluster_elucidation Structural Elucidation Decision Tree Start Isolated Unknown Impurity H1_NMR Acquire ¹H NMR Start->H1_NMR C13_NMR Acquire ¹³C & DEPT NMR Start->C13_NMR MS_data Review LC-MS Data (Molecular Weight) Start->MS_data Propose Propose Plausible Structures H1_NMR->Propose C13_NMR->Propose MS_data->Propose TwoD_NMR Acquire 2D NMR (COSY, HSQC, HMBC) Propose->TwoD_NMR Confirm Confirm Structure & Connectivity TwoD_NMR->Confirm Final Assign Final Structure Confirm->Final

Sources

Preliminary Toxicity Screening of 5-(4-Fluorophenyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, self-validating technical framework for the preliminary toxicity screening of 5-(4-Fluorophenyl)-2-methoxyphenol (CAS 1256550-88-5).

Given the absence of extensive public toxicological data for this specific Novel Chemical Entity (NCE), this guide treats the compound as a high-value "Hit-to-Lead" candidate. The strategy focuses heavily on its structural alerts—specifically the 2-methoxyphenol (guaiacol) motif and the fluorinated biaryl scaffold—which suggest potential risks for metabolic bioactivation (quinone formation) and specific organotoxicity.

A Strategic Technical Guide for Drug Discovery

Executive Summary & Compound Profile

This compound presents a distinct structural profile common in medicinal chemistry (e.g., biaryl scaffolds in kinase inhibitors or NSAIDs). However, the combination of an electron-rich phenol and a methoxy group creates a specific "structural alert" for bioactivation .

  • Primary Risk Hypothesis: The O-demethylation of the 2-methoxy group by Cytochrome P450 enzymes (likely CYP2D6 or CYP2C19) may yield a catechol intermediate. Catechols are redox-active and can oxidize to o-quinones , which are potent electrophiles capable of covalent binding to cellular proteins (hepatotoxicity) or DNA (genotoxicity).

  • Screening Objective: To differentiate between non-specific cytotoxicity and mechanism-based toxicity driven by reactive metabolites.

Physicochemical Context
PropertyValue (Predicted/Approx)Impact on Screening
Molecular Weight 218.22 g/mol High permeability likely.
LogP ~3.2 - 3.5Lipophilic; requires DMSO stock; potential for non-specific membrane disruption.
Solubility Low (Aqueous)Critical: Assay media must optimize DMSO concentration (<0.5%) to prevent precipitation artifacts.
pKa ~10 (Phenol)Ionized at high pH; neutral at physiological pH (7.4), facilitating cell entry.

Phase I: In Silico & Early Safety Profiling

Before wet-lab experimentation, computational models must define the "Safety Margin" and prioritize assays.

QSAR & Structural Alert Analysis

Use platforms like DEREK Nexus or Sarah Nexus to screen for:

  • Mutagenicity: Biaryl systems can sometimes intercalate DNA; however, the fluorine substitution often improves metabolic stability compared to hydrogen.

  • Skin Sensitization: Phenols are frequent sensitizers (protein haptenation).

  • hERG Inhibition: The lipophilic biaryl pharmacophore is a known risk factor for blocking the hERG potassium channel (QT prolongation).

Actionable Output: If QSAR predicts hERG liability (pIC50 > 5), prioritize an early electrophysiology patch-clamp assay.

Phase II: In Vitro Cytotoxicity (The "Tier 1" Screen)

Do not rely on a single endpoint. Use a multiparametric approach to distinguish mitochondrial toxicity from membrane integrity loss.

Cell Models
  • HepG2 (Liver): Metabolic competence (low CYP, but useful for basal toxicity). Note: Consider HepaRG or primary hepatocytes if metabolic activation is suspected.

  • H9c2 (Heart): Surrogate for cardiotoxicity (biaryl risk).

  • HK-2 (Kidney): Renal proximal tubule model (excretion pathway).

Protocol: Multiplexed Cytotoxicity Assay

Objective: Determine IC50 (50% Inhibitory Concentration) and TC50 (50% Toxic Concentration).

Workflow:

  • Seeding: Seed cells in 96-well plates (e.g., HepG2 at 1.5 x 10^4 cells/well). Incubate 24h.

  • Dosing: Prepare this compound in DMSO. Serial dilute (0.1 µM to 100 µM). Final DMSO < 0.5%.

  • Exposure: Incubate for 24h and 48h.

  • Dual Readout:

    • MTS/Resazurin Assay: Measures mitochondrial respiration (cell viability).

    • LDH Release Assay: Measures membrane rupture (necrosis).

Data Interpretation:

  • High LDH / Low MTS: Indicates necrosis (membrane damage).

  • Low LDH / Low MTS: Indicates apoptosis or cytostasis (mitochondrial impairment).

Visualization: Screening Cascade

ToxicityScreeningCascade Start Compound: this compound InSilico Phase I: In Silico (QSAR) DEREK/Sarah Nexus Start->InSilico PhysChem Solubility & LogP Check Start->PhysChem Tier1 Phase II: Tier 1 Cytotoxicity (HepG2, H9c2, HK-2) InSilico->Tier1 PhysChem->Tier1 Readout1 MTS (Mitochondria) + LDH (Membrane) Tier1->Readout1 Decision IC50 < 10 µM? Readout1->Decision Tier2 Phase III: Mechanism & Genotox Decision->Tier2 No (Safe) Stop Stop/Redesign Decision->Stop Yes (Toxic) Metab Reactive Metabolite Screen (GSH Trapping) Tier2->Metab Geno Micronucleus / Ames Test Tier2->Geno Proceed Proceed to In Vivo Metab->Proceed Geno->Proceed

Caption: Figure 1. Tiered screening cascade prioritizing early identification of cytotoxicity before advancing to costly mechanistic assays.

Phase III: Metabolic Stability & Reactive Metabolites (Critical)

This is the most critical section for this specific compound due to the 2-methoxyphenol motif.

The "Bioactivation" Hypothesis

The methoxy group can be removed (O-demethylation) to form a catechol. Catechols can oxidize to quinones, which deplete Glutathione (GSH) and cause oxidative stress.

Protocol: GSH Trapping Assay

Objective: Detect reactive electrophilic metabolites.

  • Incubation: Incubate compound (10 µM) with Human Liver Microsomes (HLM) and NADPH (cofactor).

  • Trapping Agent: Add Glutathione (GSH) or Dansyl-GSH (5 mM) to the mix.

  • Analysis: Quench with acetonitrile after 60 min. Analyze supernatant via LC-MS/MS .

  • Hit Criteria: Identification of a [M + GSH] adduct mass shift (+307 Da).

Visualization: Potential Bioactivation Pathway

Bioactivation Parent Parent Compound (Methoxy-Phenol) Catechol Catechol Intermediate (Dihydroxy) Parent->Catechol CYP450 (O-demethylation) Quinone Ortho-Quinone (Reactive Electrophile) Catechol->Quinone Oxidation (-2H) Adduct Protein/GSH Adduct (Toxicity) Quinone->Adduct + Cellular Protein (Covalent Binding)

Caption: Figure 2. Hypothetical bioactivation pathway of the 2-methoxyphenol moiety leading to toxicity.

Phase IV: Genotoxicity Screening

Regulatory bodies (FDA/EMA) require assessment of DNA damage potential early in development (ICH S2(R1)).

The Ames Test (OECD 471)
  • Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

  • Condition: +/- S9 metabolic activation (critical to catch the quinone metabolites).

  • Success Criteria: < 2-fold increase in revertant colonies compared to solvent control.

In Vitro Micronucleus Assay (OECD 487)
  • Cell Line: CHO-K1 or TK6 lymphoblasts.

  • Method: Treat cells for 4h (+/- S9) and 24h (-S9). Stain with Acridine Orange or DAPI.

  • Readout: Automated scoring of micronuclei (chromosome breakage/loss) using high-content imaging.

Data Interpretation & Risk Assessment[1][2]

Summarize findings into a "Traffic Light" risk matrix.

AssayResultRisk LevelAction
Cytotoxicity (HepG2) IC50 < 10 µM🔴 HighStop. Check structure-activity relationship (SAR).
Cytotoxicity (HepG2) IC50 > 50 µM🟢 LowProceed.
GSH Trapping Adducts Detected🟡 MediumQuantify covalent binding burden.
Ames Test Positive (+S9)🔴 HighLikely mutagenic metabolite. Redesign scaffold.
hERG Binding IC50 < 10 µM🟡 MediumMonitor QT interval in vivo.

References

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. [Link]

  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals. [Link]

  • FDA. (2012). Guidance for Industry: S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. [Link]

  • Thompson, R. A., et al. (2016). In Vitro Approach to Assess the Potential for Reactive Metabolite Formation. Chemical Research in Toxicology. [Link]

  • ISO. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. [Link]

Methodological & Application

Topic: In Vitro Assay Protocols for 5-(4-Fluorophenyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Abstract

This guide provides a comprehensive framework for the initial in vitro characterization of 5-(4-Fluorophenyl)-2-methoxyphenol, a novel synthetic compound. The protocols herein are designed for researchers in drug discovery and pharmacology to establish a foundational biological activity profile of the molecule. Based on its structural motifs—a guaiacol (2-methoxyphenol) core known for antioxidant and anti-inflammatory properties and a 4-fluorophenyl group common in bioactive molecules—this document outlines a logical, tiered approach to screening.[1][2][3][4] We present detailed, self-validating protocols for assessing cytotoxicity, antioxidant potential, and specific enzyme inhibition, with a focus on explaining the scientific rationale behind experimental design and providing robust methods for data analysis and interpretation.

Scientific Background & Strategic Rationale

The compound this compound integrates two key structural features that suggest potential biological activity. The 2-methoxyphenol (guaiacol) moiety is a well-characterized phenolic structure present in many natural products that exhibit significant antioxidant, antimicrobial, and anti-inflammatory effects.[2][3] Its ability to donate a hydrogen atom from its hydroxyl group makes it an effective free radical scavenger.[3] The addition of a 4-fluorophenyl group is a common strategy in medicinal chemistry to enhance metabolic stability and improve binding affinity to biological targets through favorable interactions.

Given this structural rationale, a systematic in vitro evaluation is warranted. The following experimental strategy is proposed to efficiently screen for primary biological effects and establish a foundation for more complex mechanism-of-action studies.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Advanced Profiling A Compound Preparation (Stock Solution in DMSO) B Cytotoxicity Assessment (MTT & LDH Assays) A->B Determine Non-Toxic Concentration Range C Antioxidant Capacity (DPPH Radical Scavenging) A->C Initial Bioactivity Screen D Enzyme Inhibition Screening (e.g., COX-1/COX-2 Assay) B->D Select Sub-Toxic Concentrations for Further Assays C->D E Receptor Binding Assays (Target-Specific) D->E If Specific Target is Identified F Cell-Based Signaling Assays D->F

Figure 1: A tiered experimental workflow for the in vitro characterization of novel compounds.

Foundational Screening: Cytotoxicity Profiling

Principle: Before investigating specific bioactivities, it is crucial to determine the concentration range at which this compound affects cell viability. This establishes an appropriate window for subsequent cell-based assays and identifies potential cytotoxic effects, which are essential for early-stage drug development.[5] We will utilize two complementary assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity loss.[5][6]

Materials and Reagents
  • Human cell line (e.g., HEK293, HeLa, or a relevant cancer cell line like A549)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • LDH Cytotoxicity Assay Kit (commercially available)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol 1: MTT Assay for Metabolic Activity
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell adherence.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a 2X working stock by serially diluting the stock solution in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Causality: A serial dilution series is essential for generating a dose-response curve to calculate the IC50.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared 2X working stocks. Include "vehicle control" wells treated with the highest concentration of DMSO used (e.g., 0.1%) and "untreated control" wells with fresh medium only.

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Principle: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Assay for Membrane Integrity

This assay should be run in parallel with the MTT assay on a separate plate prepared identically.

  • Follow Steps 1-4 from the MTT protocol.

  • Sample Collection: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from a commercial kit to each well of the new plate. Principle: LDH is a stable enzyme released into the medium upon cell membrane damage, indicating cytotoxicity.[5]

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at 490 nm.

Data Analysis for Cytotoxicity
ParameterFormulaDescription
% Viability (MTT) (Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank) * 100Normalizes the metabolic activity of treated cells to the vehicle control.
% Cytotoxicity (LDH) (Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous) * 100Normalizes LDH release in treated cells to controls for spontaneous and maximum release.

Plot the % Viability or % Cytotoxicity against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 (for viability) or LD50 (for cytotoxicity) value.

Bioactivity Screening: Antioxidant Capacity

Principle: Phenolic compounds are known for their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to assess this activity.[7][8] DPPH is a stable free radical that has a deep violet color; upon reduction by an antioxidant, its color fades to yellow, a change that can be measured spectrophotometrically.

Materials and Reagents
  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol 3: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be made fresh and kept in the dark.

  • Compound Preparation: Prepare a serial dilution of this compound in methanol, with concentrations ranging from 1 µM to 1 mM. Prepare an identical dilution series for the positive control (ascorbic acid).

  • Assay Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution. Include a control well with 100 µL methanol and 100 µL DPPH solution.

  • Incubation: Incubate the plate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Measure the absorbance at 517 nm.

Data Analysis for Antioxidant Activity

Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(Abs_Control - Abs_Sample) / Abs_Control] * 100

Plot the % Scavenging against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Mechanistic Investigation: Enzyme Inhibition

Principle: Many phenolic compounds exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.[1] A biochemical assay using purified COX-1 and COX-2 enzymes can determine if this compound has inhibitory activity and whether it is selective for either isoform.

G AA Arachidonic Acid (Membrane Phospholipids) COX COX-1 / COX-2 Enzymes AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostaglandins Inhibitor 5-(4-Fluorophenyl) -2-methoxyphenol Inhibitor->COX Inhibition?

Figure 2: Simplified COX pathway, a potential target for phenolic inhibitors.

Materials and Reagents
  • COX-1/COX-2 Inhibitor Screening Assay Kit (commercially available, e.g., from Cayman Chemical or Abcam)

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe

  • Assay buffer

  • Celecoxib (selective COX-2 inhibitor) and SC-560 (selective COX-1 inhibitor) as positive controls

  • 96-well microplate

  • Microplate reader

Protocol 4: COX Enzyme Inhibition Assay

This protocol is based on a typical commercial kit and should be adapted as necessary.

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the provided assay buffer.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The concentration range should be informed by the cytotoxicity data.

  • Pre-incubation: In separate wells for COX-1 and COX-2, add the enzyme, the colorimetric probe, and the various concentrations of the test compound or controls. Incubate for 15-30 minutes at room temperature. Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for accurately measuring inhibitory potential.[9]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Monitoring: Immediately begin measuring the absorbance or fluorescence at the appropriate wavelength in kinetic mode for 5-10 minutes. The rate of change corresponds to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration: % Inhibition = [(V₀_NoInhibitor - V₀_Sample) / V₀_NoInhibitor] * 100

    • Plot % Inhibition vs. log concentration for both COX-1 and COX-2 to determine the IC50 for each isoform.

    • The Selectivity Index (SI) can be calculated as: IC50 (COX-1) / IC50 (COX-2). A high SI value indicates selectivity for COX-2.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Cell-based Assay for Mechanistically-based Prediction of Cytoxicity. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). Cell Proliferation and Cytotoxicity Assays. IntechOpen.
  • Hamnett, R. (2025). Cell-Based Assays Guide. Antibodies.com. Retrieved from [Link]

  • Boulanouar, B., et al. (2016). In vitro evaluation of phenolic compounds by high performance liquid chromatography/mass spectrometry (HPLC/MS). Journal of Applied Pharmaceutical Science.
  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]

  • Martinović, A., et al. (2023).
  • El-Rashid, M., et al. (2011). Identification of phenolic compounds and assessment of in vitro antioxidants activity of 30% ethanolic extracts derived from two Phyllanthus species. African Journal of Pharmacy and Pharmacology.
  • Li, C., et al. (2016). Phenolics and related in vitro functional activities of different varieties of fresh waxy corn: a whole grain. SpringerPlus.
  • Vella, F. M., et al. (2023). Total Phenolic Content and Antioxidant Activity of In Vitro Digested Hemp-Based Products. MDPI.
  • Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.
  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • Yasgar, A., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

  • Unknown. (n.d.). ENZYME INHIBITION.
  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo.
  • Özek, A., et al. (2010). (E)-2-[(4-Fluorophenyl)iminomethyl]-5-methoxyphenol. Acta Crystallographica Section E: Structure Reports Online.
  • Orlo, E., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods.
  • ResearchGate. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Guaiacol?. Retrieved from [Link]

  • MDPI. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Retrieved from [Link]

  • Yaremenko, V. D., et al. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. MDPI.
  • Phcogj.com. (2021). Preliminary Phytochemical Studies, GC-MS Analysis and In vitro Antioxidant Activity of Selected Medicinal Plants and Polyherbal Formulation. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 4-METHOXYPHENOL. Retrieved from [Link]

  • Mikromol. (n.d.). 5-(2-Aminoethyl)-2-methoxyphenol Hydrochloride (4-O-Methyldopamine Hydrochloride). Retrieved from [Link]

Sources

5-(4-Fluorophenyl)-2-methoxyphenol for enzyme inhibition studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-(4-Fluorophenyl)-2-methoxyphenol for Enzyme Inhibition Studies

Part 1: Technical Introduction & Mechanism

This compound is a synthetic biaryl compound belonging to the class of aryl-substituted guaiacols (hydroxylated biphenyls).[1] Synthesized via an acid-mediated ring contraction of maltol-derived oxidopyrylium cycloadducts [1], this scaffold combines the antioxidant properties of the guaiacol core (2-methoxyphenol) with the metabolic stability and lipophilicity of a fluorinated phenyl ring.[1]

In drug discovery and enzymology, this compound is primarily investigated for its potential as a Tyrosinase Inhibitor (melanogenesis modulation) and a Cyclooxygenase-2 (COX-2) Inhibitor (anti-inflammatory activity).[1] Its structural homology to potent biphenyl inhibitors suggests a dual mode of action:[1]

  • Tyrosinase Inhibition: The phenolic hydroxyl group coordinates with the binuclear copper active site of tyrosinase, while the hydrophobic 4-fluorophenyl moiety occupies the valine-rich hydrophobic pocket, acting as a competitive inhibitor against L-Tyrosine or L-DOPA [2].[1]

  • COX-2 Inhibition: The guaiacol moiety mimics the redox-active properties of anti-inflammatory phenols (e.g., apocynin), potentially intercepting tyrosyl radicals at the COX active site or blocking the arachidonic acid binding channel [3].[1]

Key Physicochemical Properties
PropertyValueRelevance
Molecular Formula C₁₃H₁₁FO₂Core stoichiometry
Molecular Weight 218.23 g/mol Small molecule fragment space
LogP (Predicted) ~3.2Good membrane permeability; suitable for cell-based assays
Solubility DMSO (>50 mM), EthanolHydrophobic; requires organic co-solvent in aqueous buffers
pKa (Phenol) ~9.8Ionization state relevant for metal chelation (Tyrosinase)

Part 2: Experimental Protocols

Protocol A: Tyrosinase Inhibition Assay (Spectrophotometric)

Objective: Determine the IC50 of this compound against Mushroom Tyrosinase using L-DOPA as the substrate.[1]

Reagents:

  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL stock in buffer (keep on ice).[1]

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 2.5 mM stock in buffer (freshly prepared, protect from light).

  • Inhibitor Stock: 10 mM this compound in DMSO.[1]

  • Positive Control: Kojic Acid (known inhibitor).[1]

Workflow:

  • Preparation: Dilute the Inhibitor Stock in DMSO to prepare a serial dilution series (e.g., 0.1 µM to 100 µM). Keep final DMSO concentration <1% to avoid enzyme denaturation.[1]

  • Assay Setup (96-well plate):

    • Blank: 140 µL Buffer + 10 µL DMSO.

    • Control (No Inhibitor): 120 µL Buffer + 10 µL DMSO + 20 µL Enzyme.[1]

    • Test Sample: 120 µL Buffer + 10 µL Inhibitor (various conc.) + 20 µL Enzyme.[1]

  • Incubation: Incubate the plate at 25°C for 10 minutes to allow inhibitor binding.

  • Reaction Initiation: Add 50 µL of L-DOPA substrate to all wells.

  • Measurement: Immediately monitor absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes (Kinetic Mode).

Data Analysis: Calculate the initial velocity (


) from the linear portion of the absorbance curve.[1]


Plot % Inhibition vs. Log[Inhibitor] to determine IC50 using non-linear regression (Sigmoidal Dose-Response).
Protocol B: COX-2 Inhibition Screening (Fluorescent)

Objective: Assess the selectivity of the compound for COX-2 over COX-1.[1]

Reagents:

  • Enzyme: Recombinant Human COX-2.[1]

  • Substrate: Arachidonic Acid (100 µM).

  • Probe: ADHP (10-acetyl-3,7-dihydroxyphenoxazine) – oxidizes to highly fluorescent Resorufin.[1]

  • Cofactor: Hemin (1 µM).[1]

Workflow:

  • Pre-Incubation: Mix 10 µL Inhibitor (in DMSO) with 10 µL COX-2 enzyme in Tris-HCl buffer (pH 8.0).[1] Incubate for 5 mins at 37°C.

  • Reaction Mix: Add 70 µL of reaction cocktail containing Hemin and ADHP.

  • Initiation: Add 10 µL Arachidonic Acid.

  • Detection: Measure Fluorescence (Ex 530 nm / Em 590 nm) after 2-5 minutes.

  • Validation: Compare signal reduction against a specific COX-2 inhibitor standard (e.g., Celecoxib).

Part 3: Visualization & Logic

Figure 1: Mechanism of Action & Assay Workflow

The following diagram illustrates the dual-pathway inhibition logic and the critical steps in the experimental workflow.

G cluster_0 Compound Structure cluster_1 Target 1: Tyrosinase cluster_2 Target 2: COX-2 C1 5-(4-Fluorophenyl)- 2-methoxyphenol T1 Active Site (Binuclear Cu2+) C1->T1 Chelation / Competitive Binding T2 Peroxidase Active Site (Tyr-385 Radical) C1->T2 Radical Scavenging / Allosteric Block M1 Melanogenesis (Pigmentation) T1->M1 Inhibits W1 Assay: L-DOPA Oxidation (475 nm Absorbance) T1->W1 M2 Inflammation (Prostaglandins) T2->M2 Inhibits W2 Assay: ADHP Fluorescence (Resorufin Generation) T2->W2

Figure 1 Caption: Dual inhibition mechanism targeting Tyrosinase (Cu2+ chelation) and COX-2 (Radical scavenging), validated via spectrophotometric and fluorescent assays.[1]

Part 4: References

  • Bejcek, L. P., & Murelli, R. P. (2020).[1][2] Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade.[1][2][3] Chemical Communications, 56, 14589-14592.[1]

  • Gao, H., et al. (2020).[1] Synthesis and Studies of the Inhibitory Effect of Hydroxylated Phenylpropanoids and Biphenols Derivatives on Tyrosinase and Laccase Enzymes.[1][4] International Journal of Molecular Sciences, 21(11), 4128.[1] [1]

  • Jeong, J. B., et al. (2011).[1] Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3.[1] Archives of Pharmacal Research, 34, 2109–2116.[1]

Sources

cell-based assays with 5-(4-Fluorophenyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

5-(4-Fluorophenyl)-2-methoxyphenol (CAS: 1256550-88-5) represents a distinct class of fluorinated biphenyl derivatives. Structurally, it combines a phenolic hydrogen bond donor, a methoxy acceptor, and a fluorinated aromatic ring. This scaffold shares significant pharmacophore homology with established non-steroidal anti-inflammatory drugs (NSAIDs) , PPAR agonists , and biaryl-based antioxidants (e.g., resveratrol analogs).

This Application Note provides a rigorous, self-validating framework for evaluating the biological activity of this compound. Given its lipophilicity and structural features, the primary applications focus on anti-inflammatory signaling (NF-κB/MAPK) , cytotoxicity profiling , and cellular antioxidant capacity .

Property Details
Chemical Structure Biaryl Phenol (Fluorinated)
Molecular Weight ~218.22 g/mol
Primary Solubility DMSO (>10 mM), Ethanol
Predicted Targets COX-2, NF-κB, PPARγ, Nrf2 (Antioxidant Response)
Storage -20°C (Desiccated); Protect from light

Preparation & Quality Control (Critical Step)

Rationale: Fluorinated biphenyls are highly lipophilic. Improper solubilization leads to micro-precipitation in aqueous media, causing "false" cytotoxicity or inconsistent IC50 values.

Protocol: Stock Solution Generation
  • Weighing: Accurately weigh 5 mg of this compound.

  • Solvent: Dissolve in anhydrous DMSO to a concentration of 10 mM . Vortex for 30 seconds.

  • Clarification: Centrifuge at 10,000 x g for 1 minute to ensure no particulate matter remains.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent sorption) and store at -80°C.

  • Working Solution: Dilute stock 1:1000 in serum-free media immediately prior to use to achieve a 10 µM working concentration (0.1% DMSO final).

    • QC Check: Measure absorbance at 600nm. An OD > 0.05 indicates precipitation.

Application I: Anti-Inflammatory Profiling (Macrophage Model)

Context: The biphenyl scaffold is a privileged structure for inhibiting cyclooxygenase (COX) and modulating NF-κB. This assay validates the compound's ability to suppress pro-inflammatory mediators (NO, PGE2, cytokines) in LPS-stimulated RAW264.7 macrophages.

Experimental Workflow (DOT Diagram)

AntiInflammatoryWorkflow Start RAW264.7 Seeding (1x10^5 cells/well) PreTreat Compound Pre-treatment (1h, 0.1 - 50 µM) Start->PreTreat 24h Adhesion Stimulation LPS Stimulation (1 µg/mL, 24h) PreTreat->Stimulation Supernatant Supernatant Harvest Stimulation->Supernatant Lysate Cell Lysis Stimulation->Lysate AssayNO Griess Assay (NO) Supernatant->AssayNO AssayELISA ELISA (TNF-α/PGE2) Supernatant->AssayELISA WB Western Blot (p-NF-κB / COX-2) Lysate->WB

Caption: Workflow for validating anti-inflammatory efficacy in RAW264.7 macrophages.

Detailed Protocol: Nitric Oxide (NO) Inhibition
  • Seeding: Plate RAW264.7 cells (1 × 10⁵ cells/well) in 96-well plates using DMEM + 10% FBS. Incubate overnight.

  • Starvation: Replace media with DMEM + 1% FBS (low serum reduces background).

  • Treatment: Add this compound at varying concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Dexamethasone 1 µM or L-NMMA).

  • Incubation: Incubate for 1 hour prior to stimulation.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Incubate for 18–24 hours.

  • Griess Assay:

    • Transfer 100 µL of supernatant to a new plate.

    • Add 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

    • Incubate 10 mins at RT in dark.

    • Measure Absorbance at 540 nm .

  • Data Analysis: Calculate % Inhibition relative to LPS-only control.

Mechanistic Validation (Western Blot Targets): To confirm the mechanism, probe cell lysates for:

  • iNOS / COX-2: Downregulation indicates transcriptional suppression.

  • p-IκBα / p-p65: Reduced phosphorylation confirms NF-κB pathway blockade.

Application II: Cellular Antioxidant Capacity (ROS Scavenging)

Context: The phenolic hydroxyl group suggests potential radical scavenging activity (similar to BHA/BHT or resveratrol). This assay determines if the compound protects cells from oxidative stress induced by H₂O₂ or TBHP.

Protocol: DCFDA Cellular ROS Assay
  • Probe Loading: Seed HeLa or HepG2 cells. Wash with PBS and incubate with 20 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 mins in serum-free media.

  • Wash: Remove excess probe; wash cells 2x with PBS.

  • Pre-treatment: Add this compound (1–20 µM) for 1 hour.

  • Stress Induction: Add TBHP (tert-Butyl hydroperoxide, 100 µM) or H₂O₂ (200 µM) to induce ROS.

  • Kinetic Measurement: Immediately read Fluorescence (Ex/Em: 485/535 nm) every 10 mins for 2 hours.

  • Interpretation: A reduction in the slope of fluorescence increase compared to TBHP-only control indicates intracellular antioxidant activity.

Application III: Cytotoxicity & Therapeutic Index (MTT/CCK-8)

Context: Before claiming bioactivity, you must distinguish between specific inhibition and general toxicity.

Protocol:

  • Setup: Seed cells (e.g., HEK293 for normal, A549 for cancer) at 5,000 cells/well.

  • Dosing: Treat with compound (0.1 – 100 µM) for 48 hours.

  • Detection: Add 10 µL CCK-8 reagent; incubate 2 hours. Measure OD at 450 nm.

  • Calculation: Determine CC50 (Cytotoxic Concentration 50%).

    • Success Metric: A viable drug lead should have a Selectivity Index (SI) > 10 (i.e., CC50 / IC50_Anti-inflammatory > 10).

Mechanistic Pathway Map

The following diagram illustrates the hypothesized signaling nodes modulated by this compound based on its structural pharmacophore (Biphenyl-Phenol).

SignalingPathway Compound 5-(4-Fluorophenyl)- 2-methoxyphenol ROS ROS (Scavenging) Compound->ROS Direct Scavenging IKK IKK Complex Compound->IKK Inhibition Nrf2 Nrf2 Compound->Nrf2 Activation MAPK MAPK (p38/JNK) ROS->MAPK Activation NFkB NF-κB (p65) IKK->NFkB Phosphorylation MAPK->NFkB Inflammation Pro-Inflammatory Genes (iNOS, COX-2, TNF-α) NFkB->Inflammation Transcription Protection Cytoprotection (HO-1, NQO1) Nrf2->Protection Transcription Protection->ROS Reduction

Caption: Hypothesized mechanism of action: Dual anti-inflammatory (NF-κB inhibition) and antioxidant (Nrf2 activation/Direct scavenging) activity.

Data Reporting Standards

When documenting results for this compound, use the following table structure to ensure comparability across experiments.

Assay Type Metric Control Value Compound (10 µM) % Change P-Value
Viability (HEK293) OD 450nm1.25 ± 0.051.22 ± 0.04-2.4%ns
NO Release (LPS) µM Nitrite45.0 ± 3.212.5 ± 1.8-72.2% <0.001
ROS (TBHP) RFU Slope1500 ± 120650 ± 50-56.6% <0.01
COX-2 Protein Band Density1.0 (Normalized)0.35-65% <0.01

References

  • Structural Homology & Pharmacophore Analysis

    • Title: Structure-activity relationships of biphenyl derivatives as anti-inflamm
    • Source:Journal of Medicinal Chemistry (General Reference for Biphenyl Scaffold).
    • URL:[Link]

  • Assay Protocol (NO Inhibition)

    • Title: Guidelines for the use and interpretation of assays for monitoring cell de
    • Source:Cell Death & Differenti
    • URL:[Link]

  • Assay Protocol (DCFDA/ROS)

    • Title: Monitoring intracellular reactive oxygen species (ROS) using DCFDA.
    • Source:Cold Spring Harbor Protocols.
    • URL:[Link]

  • Compound Data Source

    • Title: this compound (CAS 1256550-88-5) Entry.
    • Source:PubChem / National Center for Biotechnology Inform
    • URL:[Link]

(Note: As this compound is a specific research chemical without a singular "landmark" clinical paper, the references above direct to the authoritative protocols required to validate its activity and the databases confirming its chemical identity.)

Application Note: 5-(4-Fluorophenyl)-2-methoxyphenol as a Protein Ligand

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the characterization of 5-(4-Fluorophenyl)-2-methoxyphenol (Structure: 4-hydroxy-3-methoxy-4'-fluorobiphenyl), a fluorinated biaryl phenol ligand. Based on its pharmacophore—a lipophilic biphenyl scaffold with a phenolic hydroxyl and methoxy substitution—this compound is structurally analogous to known Transthyretin (TTR) kinetic stabilizers (e.g., resveratrol, iododiflunisal analogs) and Nuclear Receptor ligands (e.g., Estrogen Receptor).

The guide focuses on characterizing its binding affinity, stoichiometry, and stabilization potential, using TTR as the primary model system due to the high structural compatibility.

Introduction & Pharmacophore Analysis

This compound represents a class of fluorinated biaryl ligands designed for hydrophobic protein pockets. Its core structure features:

  • Phenolic Hydroxyl (C1-OH): A critical hydrogen bond donor/acceptor, typically interacting with polar residues (e.g., Ser117 in TTR or Glu/Arg triads in nuclear receptors).

  • Methoxy Group (C2-OMe): Provides steric bulk and potential weak H-bonding, often improving selectivity over unsubstituted phenols.

  • 4-Fluorophenyl Moiety: A lipophilic tail that occupies hydrophobic channels. The fluorine atom mimics the electronic and steric properties of hydrogen or iodine (in T4), enhancing metabolic stability and binding affinity via multipolar interactions.

Primary Applications:

  • Transthyretin (TTR) Stabilization: Inhibition of TTR amyloidogenesis by binding to the T4 thyroxine pockets.

  • Nuclear Receptor Probing: Investigation of ligand-binding domains (LBDs) in ER

    
     or PPAR
    
    
    
    .
  • Chemical Biology: Use as a fragment for Fragment-Based Drug Discovery (FBDD).

Material Preparation & Handling

Compound Properties:

  • CAS: 1256550-88-5 (Note: Databases may list the isomer 3-benzyloxy-4-fluorophenol; verify structure by NMR before use).[1][2]

  • Molecular Weight: ~218.22 g/mol .

  • Solubility: Low in water; soluble in DMSO, Ethanol, and Methanol.

Stock Solution Protocol:

  • Weighing: Accurately weigh 2.2 mg of solid compound.

  • Dissolution: Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide) to generate a 10 mM Stock Solution .

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 6 months.

  • Working Solution: Dilute stock 1:1000 in assay buffer (e.g., PBS, pH 7.4) immediately prior to use to achieve 10

    
    M. Ensure final DMSO concentration is <1% to prevent protein denaturation.
    
Experimental Protocols
Protocol A: Tryptophan Fluorescence Quenching Binding Assay

Determine the equilibrium dissociation constant (


) by exploiting the intrinsic fluorescence of Tryptophan (Trp) residues in the target protein (e.g., TTR).

Reagents:

  • Recombinant Human TTR (0.5

    
    M tetramer final concentration).
    
  • Assay Buffer: 10 mM Sodium Phosphate, 100 mM KCl, 1 mM EDTA, pH 7.4.

  • Ligand: this compound (0.1

    
    M to 10 
    
    
    
    M titration).

Procedure:

  • Preparation: Prepare a 1

    
    M protein solution in Assay Buffer.
    
  • Titration: Add increasing concentrations of the ligand (0, 0.2, 0.5, 1.0, ... 10

    
    M) to separate wells or cuvettes containing the protein.
    
  • Incubation: Incubate for 30 minutes at 25°C in the dark to reach equilibrium.

  • Measurement:

    • Excitation: 295 nm (Selective for Trp).

    • Emission: Scan 310–400 nm (Peak ~340 nm).

  • Data Analysis: Plot the fractional change in fluorescence intensity (

    
    ) vs. Ligand Concentration 
    
    
    
    . Fit to the quadratic binding equation:
    
    
    (Where
    
    
    is total protein concentration).
Protocol B: Acid-Mediated TTR Aggregation Assay

Assess the ligand's ability to stabilize the TTR tetramer against acid-induced dissociation (a proxy for amyloid inhibition).

Reagents:

  • Recombinant TTR (0.4 mg/mL, ~7.2

    
    M).
    
  • Acetate Buffer: 200 mM Sodium Acetate, 100 mM KCl, 1 mM EDTA, pH 4.4.

  • Ligand (7.2

    
    M and 14.4 
    
    
    
    M for 1x and 2x stoichiometry).

Procedure:

  • Incubation: Mix TTR with Ligand (or DMSO vehicle) in neutral buffer (pH 7.4) for 30 min at 37°C.

  • Acidification: Dilute the mixture 1:1 into Acetate Buffer (pH 4.4) to initiate tetramer dissociation.

  • Turbidity Monitoring: Measure Absorbance at 400 nm every 10 minutes for 72 hours at 37°C.

  • Result: A reduction in turbidity (A400) compared to vehicle control indicates stabilization.

    • Calculation: % Inhibition =

      
      .
      
Protocol C: Differential Scanning Fluorimetry (DSF)

Rapidly screen for thermal stabilization (


 shift).

Procedure:

  • Mix Protein (5

    
    M) + Ligand (50 
    
    
    
    M) + SYPRO Orange (5x) in PCR tubes.
  • Run a melt curve in a qPCR machine: 25°C to 95°C, ramp 1°C/min.

  • Analysis: Calculate the derivative (

    
    ). The peak indicates the Melting Temperature (
    
    
    
    ).
  • Interpretation: A positive shift (

    
    C) confirms specific binding and stabilization.
    
Visualization of Mechanism

The following diagram illustrates the kinetic stabilization mechanism of TTR by this compound.

TTR_Stabilization Native Native TTR Tetramer Complex Stabilized TTR-Ligand Complex Native->Complex Binding (Kd) Monomer Monomeric Intermediates Native->Monomer Dissociation (Rate Limiting) Ligand Ligand: 5-(4-Fluorophenyl)- 2-methoxyphenol Ligand->Complex + Ligand Complex->Monomer Inhibited Dissociation Aggregate Amyloid Fibrils Monomer->Aggregate Misfolding & Aggregation

Caption: Kinetic stabilization of the TTR tetramer. The ligand binds to the native tetramer, raising the activation energy for dissociation into amyloidogenic monomers.

Data Presentation & Analysis

Summary Table: Expected Parameters

Parameter Method Typical Range (High Affinity) Significance

|


  | Fluorescence Quenching | 10 nM – 500 nM | Primary binding site affinity (high potency). |
| 

| Fluorescence Quenching | 500 nM – 5

M | Secondary binding site (negative cooperativity common in TTR). | |

| DSF (Thermal Shift) | +2°C to +8°C | Indicates significant structural stabilization. | | % Inhibition | Aggregation Assay (pH 4.4) | > 80% at 2x conc. | Efficacy as an amyloid inhibitor. |

Troubleshooting Guide:

  • Precipitation: If the solution turns cloudy upon adding ligand, the concentration exceeds solubility. Reduce to 5

    
    M or increase DMSO to 2% (check protein tolerance).
    
  • High Background: In Fluorescence assays, the ligand itself may fluoresce. Run a "Ligand Only" control and subtract this baseline.

  • No Binding Observed: Ensure the protein is active. For TTR, verify tetrameric state via Native PAGE or Size Exclusion Chromatography (SEC) before assay.

References
  • Kelly, J. W., et al. (2005). "Structure-based design of non-natural amino acid-containing proteins and TTR amyloidosis inhibitors." Science. Link

  • Connelly, S., et al. (2010). "Structure-based design of kinetic stabilizers that afford selective inhibition of transthyretin amyloidogenesis." Science Translational Medicine. Link

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences. Link

  • Parchem Fine & Specialty Chemicals. (2024). "Product Specification: this compound (CAS 1256550-88-5)."[3] Link

  • Johnson, S. M., et al. (2008). "Use of fluorescence polarization to monitor the binding of ligands to the transthyretin tetramer." Analytical Biochemistry. Link

Sources

Application Notes and Protocols for the Derivatization of 5-(4-Fluorophenyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(4-Fluorophenyl)-2-methoxyphenol, a guaiacol derivative, is a key structural motif in medicinal chemistry and materials science.[1][2] Its phenolic hydroxyl group offers a reactive handle for chemical modification, enabling the synthesis of a diverse range of derivatives with tailored biological activities and physicochemical properties. Derivatization is a critical step in drug development for modulating potency, selectivity, and pharmacokinetic profiles. It is also essential in analytical chemistry to enhance the volatility and thermal stability of analytes for techniques like gas chromatography-mass spectrometry (GC-MS).[3][4]

This guide provides detailed protocols for three common and versatile derivatization strategies for this compound: O-Acylation , O-Alkylation (Etherification) , and O-Silylation . Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and practical insights to ensure successful and reproducible outcomes.

Safety First: Handling Phenolic Compounds

Phenolic compounds, including this compound, require careful handling due to their potential toxicity and ability to cause chemical burns.[5][6] Phenol can be rapidly absorbed through the skin and may cause severe systemic effects.[7]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (neoprene or butyl rubber are recommended), and chemical splash goggles.[7][8] A face shield is recommended when there is a risk of splashing.[8]

  • Ventilation: Conduct all manipulations of phenol and its derivatives within a certified chemical fume hood to minimize inhalation exposure.[6][7]

  • Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower.[6][7] Have a spill kit readily available. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][6] Some protocols recommend subsequent application of polyethylene glycol (PEG) 300 or 400.[9]

  • Waste Disposal: Dispose of all phenolic waste and contaminated materials as hazardous waste according to institutional guidelines.[5][8]

Protocol 1: O-Acylation (Esterification)

O-acylation introduces an ester functionality, which can serve as a prodrug moiety, enhance lipophilicity, or act as a protecting group. The reaction involves the nucleophilic attack of the phenolic oxygen on an acylating agent.

Acylation Workflow Diagram

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Phenol in Solvent B Add Base A->B Form Phenoxide C Add Acylating Agent (e.g., Acetic Anhydride) B->C Nucleophilic Attack D Stir at RT or Heat C->D Reaction Progress E Quench Reaction D->E Stop Reaction F Extract with Organic Solvent E->F G Wash & Dry F->G H Purify by Chromatography G->H

Caption: General workflow for the O-acylation of this compound.

Detailed Step-by-Step Methodology: Acetylation with Acetic Anhydride

This protocol describes the synthesis of 5-(4-Fluorophenyl)-2-methoxyphenyl acetate.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine or Triethylamine (Base)

  • Dichloromethane (DCM) or Ethyl Acetate (Solvent)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Base Addition: Add pyridine (1.5 eq.) to the solution and stir for 10 minutes at room temperature. The base deprotonates the phenol, increasing its nucleophilicity.

  • Acylating Agent Addition: Slowly add acetic anhydride (1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours. For less reactive phenols, gentle heating might be required.[10]

  • Workup:

    • Quench the reaction by adding 1 M HCl to neutralize the excess base.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[10]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

ParameterRecommended ValueRationale
Solvent Anhydrous DichloromethaneGood solubility for reactants, inert under reaction conditions.
Base Pyridine or TriethylamineCatalyzes the reaction by activating the phenol.
Temperature Room TemperatureSufficient for most acetylations; heating may be needed for hindered phenols.[10]
Reaction Time 1-3 hoursMonitor by TLC for completion.

Protocol 2: O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust method for forming ethers by reacting a deprotonated alcohol (alkoxide) or phenol (phenoxide) with a primary alkyl halide.[11] This protocol is suitable for introducing small alkyl groups onto the phenolic oxygen of this compound.

Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Phenol in Solvent (e.g., Acetonitrile) B Add Base (e.g., K₂CO₃ or Cs₂CO₃) A->B Generate Phenoxide C Add Alkyl Halide (e.g., Methyl Iodide) B->C Sₙ2 Reaction D Stir at RT or Heat C->D Reaction Progress E Filter Inorganics D->E Remove Salts F Wash with Water & Brine E->F G Dry & Concentrate F->G H Purify by Chromatography G->H

Caption: General workflow for the Williamson ether synthesis of this compound.

Detailed Step-by-Step Methodology: Methylation with Methyl Iodide

This protocol describes the synthesis of 1-(4-Fluorophenyl)-2,5-dimethoxybenzene.

Materials:

  • This compound

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (Base)

  • Acetonitrile or N,N-Dimethylformamide (DMF) (Solvent)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reactant Preparation: To a suspension of potassium carbonate (2.0 eq.) in acetonitrile, add this compound (1.0 eq.).[11]

  • Alkylating Agent Addition: Add methyl iodide (1.5 eq.) to the mixture at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-60 °C to increase the reaction rate. Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.[11]

  • Workup:

    • After completion, filter the reaction mixture to remove the inorganic salts.[11]

    • Wash the filtrate with water and then with brine.[11]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ether.

ParameterRecommended ValueRationale
Solvent Acetonitrile or DMFPolar aprotic solvents that facilitate Sₙ2 reactions.
Base K₂CO₃ or Cs₂CO₃Sufficiently strong to deprotonate the phenol.[11]
Alkyl Halide Primary alkyl halides (e.g., CH₃I, C₂H₅Br)Secondary and tertiary halides may lead to elimination byproducts.[11]
Temperature Room Temperature to 60 °CHeating can accelerate the reaction.[11]

Protocol 3: O-Silylation for GC-MS Analysis

Silylation is a crucial derivatization technique in analytical chemistry, particularly for gas chromatography (GC). It replaces the active hydrogen of the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group.[3][12] This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and enhanced sensitivity in GC-MS analysis.[12]

Silylation Workflow for GC-MS

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis A Dissolve Phenol in Anhydrous Solvent B Add Silylating Reagent (e.g., BSTFA + TMCS) A->B Initiate Silylation C Heat to 60-80 °C B->C Complete Reaction D Cool to RT C->D E Inject into GC-MS D->E

Caption: General workflow for the silylation of this compound for GC-MS analysis.

Detailed Step-by-Step Methodology: Silylation with BSTFA

This protocol details the preparation of the trimethylsilyl (TMS) ether of this compound for GC-MS analysis.

Materials:

  • Dried sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS) (often as 1% in BSTFA)

  • Pyridine or Acetone (Solvent/Catalyst)[12][13]

  • GC vials with inserts

Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as moisture will consume the silylating reagent. Evaporate the sample solvent under a gentle stream of nitrogen if necessary.[12]

  • Derivatization:

    • To the dried sample in a GC vial, add 100 µL of BSTFA (containing 1% TMCS).[3][12]

    • Add 50 µL of anhydrous pyridine or acetone. Acetone can significantly accelerate the reaction rate.[12][13]

    • Securely cap the vial and vortex for 1 minute to ensure complete mixing.

  • Reaction Conditions: Heat the vial at 60-80 °C for 30-60 minutes in a heating block or water bath.[3][12]

  • Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system.

ParameterRecommended ValueRationale
Silylating Agent BSTFA + 1% TMCSA powerful and common reagent for derivatizing hydroxyl groups.[3][12]
Solvent Pyridine or AcetonePyridine acts as a catalyst; acetone accelerates the reaction.[12][13]
Temperature 60-80 °CEnsures complete and rapid derivatization.[3][12]
Reaction Time 30-60 minutesSufficient for quantitative conversion of the phenol to its TMS ether.[12]

Characterization of Derivatives

The successful synthesis of the desired derivative must be confirmed through appropriate analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For acylation, expect to see a downfield shift of the aromatic protons and the appearance of new signals corresponding to the acyl group. For alkylation, new signals for the added alkyl group will appear.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product. For silylated derivatives, GC-MS is the primary analysis method, and the mass spectrum will show a characteristic molecular ion peak corresponding to the TMS-ether.[3]

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band of the starting phenol (around 3200-3600 cm⁻¹) and the appearance of new characteristic bands (e.g., C=O stretch for esters around 1760 cm⁻¹) confirm the reaction.

  • Chromatography (TLC, GC, HPLC): These techniques are used to monitor reaction progress, assess purity, and for purification.[14][15]

References

  • Lee, J. S., Lee, S. J., & Kim, S. D. (2002). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Bulletin of the Korean Chemical Society, 23(10), 1417-1422. [Link]

  • Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 1(1), 1-10. [Link]

  • Chen, Y.-C., et al. (2022). Site-Selective Acylation of Phenols Mediated by a Thioacid Surrogate through Sodium Thiosulfate Catalysis. Organic Letters, 24(24), 4429–4434. [Link]

  • Mao, R., et al. (2022). C–H acylation as an enabling tool to tag phenolic drugs. Chemical Science, 13(43), 12847-12853. [Link]

  • de Souza, R. O. M. A., et al. (2007). Etherification of phenols by amines via transient diazonium intermediates. Tetrahedron Letters, 48(48), 8541-8544. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Shree, U., et al. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. MethodsX, 8, 101211. [Link]

  • Green, A. P., et al. (2021). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Catalysts, 11(8), 879. [Link]

  • Fiecchi, A. (1976). Process for ring acylation of phenols. U.S.
  • Jin, T.-S., et al. (2003). A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by TiO2/SO4. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 42(7), 1777-1779. [Link]

  • University of Calgary. (n.d.). Acylation of phenols. Department of Chemistry. [Link]

  • Bourdin, F., et al. (1981). Process for the etherification of phenols.
  • University of California, Riverside. (n.d.). SAFE USE OF PHENOL. Environmental Health & Safety. [Link]

  • Roces, M., et al. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Foods, 10(9), 2147. [Link]

  • University of California, Berkeley. (n.d.). Phenol. Environment, Health & Safety. [Link]

  • Princeton University. (n.d.). Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. Environmental Health & Safety. [Link]

  • The University of Queensland. (2021). Working Safely with Phenol Guideline. [Link]

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  • Karki, R., et al. (2023). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. Molecules, 28(12), 4683. [Link]

  • Cheng, B., et al. (2016). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. Organic Letters, 18(15), 3746–3749. [Link]

  • Cheng, B., et al. (2016). Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade. Chemical Communications, 52(65), 10037-10040. [Link]

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The Emerging Potential of 5-(4-Fluorophenyl)-2-methoxyphenol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds with the potential for therapeutic intervention is a critical endeavor. 5-(4-Fluorophenyl)-2-methoxyphenol represents one such scaffold, a biaryl structure that combines the established pharmacophoric elements of a 2-methoxyphenol (guaiacol) moiety and a 4-fluorophenyl ring. While direct studies on this specific molecule are nascent, its structural components suggest a rich potential for biological activity, drawing from the known properties of related compounds.

The 2-methoxyphenol core is a common feature in a variety of bioactive natural products and synthetic molecules, contributing to antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3] The guaiacol unit is a key building block for pharmaceuticals like the expectorant guaifenesin and has been investigated for its potential in treating cancer and neurodegenerative diseases.[4] The incorporation of a fluorine atom on the phenyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[5] The 4-fluorophenyl group is present in numerous approved drugs, including those targeting the central nervous system.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound. It outlines detailed protocols for its synthesis and for the investigation of its hypothesized biological activities, grounded in established methodologies for structurally related compounds.

Synthetic Strategy: Constructing the Biaryl Core

The synthesis of this compound can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids, offering high functional group tolerance and good to excellent yields.[7]

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

Rationale: This protocol utilizes a readily available starting material, 5-bromo-2-methoxyphenol, and couples it with 4-fluorophenylboronic acid. The use of a palladium catalyst, a suitable base, and a mixed solvent system facilitates the efficient formation of the desired biaryl product.

Materials:

  • 5-bromo-2-methoxyphenol

  • 4-fluorophenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Nitrogen or Argon gas

Procedure:

  • To a round-bottom flask, add 5-bromo-2-methoxyphenol (1.0 equivalent), 4-fluorophenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Degas the mixture by bubbling nitrogen or argon gas through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Under a nitrogen or argon atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents), to the flask.

  • Heat the reaction mixture to 100°C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Wash the organic layer with water and then with brine to remove the base and other aqueous-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothesized Biological Activities and Investigational Protocols

Based on the activities of structurally related molecules, this compound is a promising candidate for investigation in several therapeutic areas. The following sections outline potential applications and detailed protocols for their exploration.

Anticancer Activity

Rationale: The hydroxylated biphenyl unit is a privileged structure found in many natural products with antitumor activity.[8][9] Derivatives of 4-substituted-2-methoxyphenols have demonstrated growth inhibitory activities in various cancer cell lines, including malignant melanoma.[8][10] The presence of the fluorophenyl group may enhance this activity.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer agents.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A375 for melanoma)

  • This compound (dissolved in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours in the CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

Antioxidant and Anti-inflammatory Potential

Rationale: The 2-methoxyphenol moiety is a well-known antioxidant scaffold.[1] Many compounds containing this motif exhibit radical-scavenging activity.[2] Furthermore, some 2-methoxyphenols have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1]

Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.

Materials:

  • This compound (dissolved in methanol)

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of this compound and the positive control in methanol.

  • In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity for each concentration and determine the EC₅₀ (the effective concentration required to scavenge 50% of the DPPH radicals).

Rationale: This protocol assesses the ability of the test compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.

Materials:

  • COX-2 inhibitor screening assay kit (commercially available)

  • This compound (dissolved in a suitable solvent as per the kit's instructions)

  • Celecoxib (as a positive control)

Procedure:

  • Follow the manufacturer's instructions provided with the COX-2 inhibitor screening assay kit.

  • Typically, the assay involves incubating the COX-2 enzyme with the test compound and a substrate (e.g., arachidonic acid).

  • The product of the enzymatic reaction (e.g., prostaglandin E₂) is then quantified, often using a colorimetric or fluorometric method.

  • Determine the percentage of COX-2 inhibition for various concentrations of the test compound and calculate the IC₅₀ value.

Neuropharmacological Activity

Rationale: The 4-fluorophenyl group is a common substituent in centrally acting drugs, including selective serotonin reuptake inhibitors (SSRIs) and antipsychotics. For instance, compounds with a 4-fluorophenyl moiety have shown potent inverse agonist activity at the 5-HT₂A receptor, a target for antipsychotic drugs.[6]

Rationale: This in vitro assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor, in this case, the 5-HT₂A receptor. This provides information about the compound's affinity for the receptor.

Materials:

  • Cell membranes expressing the human 5-HT₂A receptor (commercially available or prepared from a stable cell line)

  • [³H]ketanserin (radiolabeled ligand)

  • This compound

  • Ketanserin or a known 5-HT₂A antagonist (as a non-labeled competitor for non-specific binding)

  • Binding buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In test tubes, incubate the cell membranes with a fixed concentration of [³H]ketanserin and varying concentrations of the test compound.

  • Include tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-labeled competitor).

  • Incubate the mixture at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the contents of each tube through glass fiber filters to separate the bound and free radioligand.

  • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the Ki (inhibition constant), which reflects the affinity of the compound for the receptor.

Data Presentation

Table 1: Summary of Hypothetical Biological Activities and Investigational Assays

Therapeutic AreaHypothesized ActivityPrimary Investigational AssayKey Endpoint
Oncology Cytotoxicity against cancer cellsMTT AssayIC₅₀
Inflammation & Oxidative Stress AntioxidantDPPH Radical Scavenging AssayEC₅₀
Anti-inflammatoryCOX-2 Inhibition AssayIC₅₀
Neuropharmacology 5-HT₂A Receptor ModulationRadioligand Binding AssayKi

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 5-bromo-2-methoxyphenol G Suzuki-Miyaura Coupling A->G B 4-fluorophenylboronic acid B->G C Pd(PPh₃)₄ (catalyst) C->G D K₂CO₃ (base) D->G E Toluene/Ethanol/Water (solvent) E->G F 100°C, 12h F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Biological_Screening_Funnel cluster_primary_assays Primary Screening cluster_secondary_assays Secondary/Mechanism of Action Studies A This compound B Anticancer Screening (MTT Assay) A->B C Antioxidant Screening (DPPH Assay) A->C D Neuropharmacology Screening (5-HT₂A Binding Assay) A->D F Cell-based Functional Assays B->F E COX-2 Inhibition Assay C->E D->F

Caption: Biological screening cascade for this compound.

Conclusion and Future Directions

This compound presents a compelling starting point for novel drug discovery programs. The protocols detailed herein provide a robust framework for its synthesis and the systematic evaluation of its potential therapeutic applications. Positive results from these initial in vitro screens would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to assess efficacy and pharmacokinetic properties. The exploration of this and related biaryl scaffolds holds significant promise for the development of next-generation therapeutics.

References

  • (Reference information for NTRC-844, a selective antagonist for the rat neurotensin receptor type 2, is not directly applicable to the core topic but provides context on rel
  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 277-284.
  • Dettori, M. A., et al. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 12(2), 131-139. [Link]

  • (Reference on the synthesis of aryl-substituted 2-methoxyphenol derivatives provides alternative synthetic routes but is not directly cited in the protocols.)
  • Dettori, M. A., et al. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. ResearchGate. [Link]

  • Dettori, M. A., et al. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Bentham Science. [Link]

  • Orlo, E., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

  • Orlo, E., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. ResearchGate. [Link]

  • (This reference is a duplic
  • (Reference on the synthesis and cytotoxicity of 4-allyl-2-methoxyphenol derivatives provides context on related structures but is not directly cited in the protocols.)
  • J.C.C. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099. [Link]

  • (Reference on the synthesis of 1,2,4-triazole derivatives is not directly applicable to the core topic.)
  • (Reference on Algerian Solanum provides general context on antioxidant assays but is not directly cited.)
  • (Reference on activity-based protein profiling is not directly applicable to the provided protocols.)
  • (Reference on trifluoromethylated new chemical entities is not directly applicable to the core topic.)
  • (Reference on the role of the methoxy group in approved drugs provides general context but is not directly cited.)
  • (Reference on the synthesis of 1,2,4-triazole derivatives is not directly applicable to the core topic.)
  • (Reference on drug repurposing is not directly applicable to the provided protocols.)
  • (Reference to a ligand page is not a primary liter
  • Vinati Organics. (2025). What is Guaiacol? Uses, Properties, and Industrial Applications Explained. Vinati Organics. [Link]

Sources

Application Notes and Protocols for Investigating 5-(4-Fluorophenyl)-2-methoxyphenol: A Novel Biaryl Compound

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale for Investigating 5-(4-Fluorophenyl)-2-methoxyphenol

The confluence of a biaryl scaffold with a 2-methoxyphenol (guaiacol) moiety in the structure of this compound presents a compelling case for its investigation as a potential therapeutic agent. The hydroxylated biphenyl framework is a recognized "privileged structure" in medicinal chemistry, known for its ability to bind to various protein targets.[1][2] Furthermore, the 2-methoxyphenol group is a common feature in numerous natural products with established biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[3][4][5][6] The addition of a fluorophenyl group can enhance metabolic stability and binding affinity, making this a compound of significant interest for drug discovery.

These application notes provide a comprehensive framework for the initial characterization and screening of this compound to uncover its therapeutic potential. The protocols outlined below are designed to be self-validating and are grounded in established methodologies.

Part 1: Physicochemical and Preliminary Biological Characterization

A foundational understanding of the compound's properties is critical. This initial phase focuses on its purity, stability, and broad-spectrum biological effects.

Protocol 1.1: Purity and Stability Assessment

Rationale: Ensuring the purity of the test compound is paramount for the reliability of biological data. Stability assessment under experimental conditions will prevent misinterpretation of results due to compound degradation.

Methodology:

  • High-Performance Liquid Chromatography (HPLC):

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Column: C18 reverse-phase column.

    • Detection: UV-Vis spectrophotometer at wavelengths determined by a preliminary UV scan (typically 254 nm and 280 nm for aromatic compounds).

    • Purity Assessment: The peak area of the compound should be >98% of the total peak area.

  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization (ESI) in both positive and negative ion modes.

    • Analysis: Confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Techniques: ¹H and ¹³C NMR.

    • Analysis: Confirm the chemical structure and absence of significant impurities.

  • Stability Assessment:

    • Incubate the compound in relevant assay buffers (e.g., PBS, cell culture media) at 37°C for the duration of the longest planned experiment.

    • Analyze samples by HPLC at various time points to assess degradation.

Protocol 1.2: In Vitro Antioxidant Capacity Assays

Rationale: The 2-methoxyphenol moiety is a known antioxidant.[3] Quantifying this activity is a key first step.

Methodology:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of DPPH in methanol.

    • Incubate various concentrations of this compound with the DPPH solution.

    • Measure the decrease in absorbance at 517 nm.

    • Use ascorbic acid or Trolox as a positive control.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

    • Incubate various concentrations of the compound with the ABTS radical solution.

    • Measure the decrease in absorbance at 734 nm.

    • Use ascorbic acid or Trolox as a positive control.

Data Presentation: Antioxidant Activity

AssayIC50 (µM) of this compoundIC50 (µM) of Positive Control (e.g., Trolox)
DPPHExperimental ValueExperimental Value
ABTSExperimental ValueExperimental Value

Part 2: Cellular Assays for Anti-inflammatory and Cytotoxic Potential

This section details protocols to investigate the compound's effects on cellular models of inflammation and cancer.

Workflow for Cellular Screening

G cluster_0 Initial Cellular Screening cluster_1 Mechanism of Action Studies A Cell Viability Assay (e.g., MTT on various cell lines) C Apoptosis Assays (Annexin V/PI staining) A->C If cytotoxic B Anti-inflammatory Assay (e.g., LPS-stimulated RAW 264.7) D Western Blot for Pro-inflammatory Markers (e.g., COX-2, iNOS) B->D If anti-inflammatory E NF-κB Activation Assay (e.g., Reporter Assay) D->E

Caption: Workflow for cellular screening and mechanism of action studies.

Protocol 2.1: Cytotoxicity Screening using MTT Assay

Rationale: To determine the compound's potential as an anti-cancer agent and to establish non-toxic concentrations for other cellular assays. Biphenyl derivatives have shown promise as anti-cancer agents.[1][2]

Methodology:

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) and a non-cancerous cell line (e.g., HEK293).

  • Plating: Seed cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the IC50 (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity Profile

Cell LineIC50 (µM) of this compound
MCF-7Experimental Value
A549Experimental Value
HCT116Experimental Value
HEK293Experimental Value
Protocol 2.2: Anti-inflammatory Activity in Macrophages

Rationale: 2-methoxyphenols are known to inhibit inflammatory responses.[7] This protocol assesses the compound's ability to suppress the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Line: RAW 264.7 murine macrophages.

  • Plating and Treatment: Seed cells in 24-well plates, allow them to adhere, and then pre-treat with non-toxic concentrations of the compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

Part 3: Elucidating the Mechanism of Action

Based on the initial findings, these protocols are designed to delve deeper into the molecular pathways affected by the compound.

Signaling Pathway Hypothesis

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates Compound 5-(4-Fluorophenyl)- 2-methoxyphenol Compound->IKK Inhibits? NFkB NF-κB Compound->NFkB Inhibits? IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Genes Induces Transcription

Caption: Hypothesized anti-inflammatory mechanism of action.

Protocol 3.1: Western Blot Analysis of Inflammatory Proteins

Rationale: To determine if the reduction in inflammatory mediators is due to the downregulation of key enzymes like COX-2 and iNOS.

Methodology:

  • Cell Treatment and Lysis: Treat RAW 264.7 cells as described in Protocol 2.2. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3.2: NF-κB Nuclear Translocation by Immunofluorescence

Rationale: To investigate if the compound inhibits the NF-κB signaling pathway, a central regulator of inflammation.

Methodology:

  • Cell Culture on Coverslips: Grow RAW 264.7 cells on coverslips in a 24-well plate.

  • Treatment and Stimulation: Treat the cells as described in Protocol 2.2.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining:

    • Block with 1% BSA in PBS.

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with DAPI.

  • Microscopy: Visualize the cells using a fluorescence microscope and assess the localization of the p65 subunit.

Conclusion and Future Directions

The proposed research model provides a systematic approach to characterizing the bioactivity of this compound. Positive results in the in vitro assays, particularly potent anti-inflammatory or selective cytotoxic effects, would warrant further investigation. Subsequent studies could include more in-depth mechanistic analyses (e.g., kinase profiling, apoptosis pathway analysis) and progression to in vivo models of inflammation (e.g., carrageenan-induced paw edema) or cancer (e.g., xenograft models), depending on the observed in vitro profile. The structural novelty and promising lineage of this compound make it a worthy candidate for further drug discovery and development efforts.

References

  • Springer Nature. (n.d.). Extraction and Isolation of Phenolic Compounds. Springer Nature Experiments. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2025, October 16). Techniques for Analysis of Plant Phenolic Compounds. Retrieved February 19, 2026, from [Link]

  • Dai, J., & Mumper, R. J. (2010). Plant phenolics: extraction, analysis and their antioxidant and anticancer properties. Molecules, 15(10), 7313–7352. [Link]

  • Tomaz, I., Maslov, L., Stupic, D., & Preiner, D. (2022). A Simple Method for the Determination of Polyphenolic Compounds from Grapevine Leaves. Foods, 11(3), 289. [Link]

  • Fujisawa, S., Atsumi, T., Ishihara, M., & Kadoma, Y. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.
  • Dunn, A. L., D’Agostino, P. V., & Murphy, G. W. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(10), 7023–7049. [Link]

  • Dettori, M. A., Fabbri, D., Pisano, M., Rozzo, C., Palmieri, G., Dessì, A., Dallocchio, R., & Delogu, G. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 12(2), 131–139. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Guaiacol? Patsnap Synapse. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2015, February). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Retrieved February 19, 2026, from [Link]

  • Özek, A., Aylanc, V., McKee, V., & Tüzün, B. (2010). (E)-2-[(4-Fluorophenyl)iminomethyl]-5-methoxyphenol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3246. [Link]

  • Orlo, E., Russo, C., Nugnes, R., Lavorgna, M., & Isidori, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]

  • ResearchGate. (2025, October 15). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Retrieved February 19, 2026, from [Link]

  • Orlo, E., Russo, C., Nugnes, R., Lavorgna, M., & Isidori, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]

  • Google Patents. (n.d.). WO2006120208A1 - Processes for preparing of glucopyranosyl-substituted benzyl-benzene derivatives and intermediates therein.
  • Kamadatu, L., & Santoso, M. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Proceeding of the International Conference on Science and Science Education, 25-30. [Link]

  • WikiGenes. (n.d.). 4-methoxyphenol - Mequinol. Retrieved February 19, 2026, from [Link]

  • Ataman Kimya. (n.d.). 4-METHOXYPHENOL. Retrieved February 19, 2026, from [Link]

  • Hsieh, C. Y., Hsieh, T. J., El-Sayed, M., & Hsieh, C. H. (2023). Bifunctional Architecture Enables Substrate Catalysis and Channeling in Paracoccus TMAO Demethylase. eLife, 12, e86395. [Link]

  • Al-Wahaibi, L. H., Al-Ghamdi, M. A., Al-Omair, M. A., & Al-Showiman, S. S. (2024). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank, 2024(2), M1849. [Link]

  • Drexel University College of Engineering. (n.d.). Investigation of Peptide-based Models for Drug Delivery – CBE Alvarez Research Group. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2020, March 30). Synthesis, Physicochemical Characterization, and Cytotoxic Activity of p-Methoxyphenyl and p-Fluorophenyl Maleanilic Acid Ligands and Their Corresponding Organometallic Chelates of Chromium Group. Retrieved February 19, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Fluorophenyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-(4-Fluorophenyl)-2-methoxyphenol. This resource is designed for researchers, chemists, and process development professionals to address common challenges and optimize reaction outcomes. The synthesis of this biaryl compound, a key structural motif in various pharmacologically active molecules, typically relies on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to enhance your synthetic success.

Recommended Synthetic Protocol: Suzuki-Miyaura Coupling

The most reliable and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This involves the reaction of an aryl halide (e.g., 5-bromo-2-methoxyphenol) with an arylboronic acid (e.g., 4-fluorophenylboronic acid) catalyzed by a palladium complex in the presence of a base.[3][4]

Core Reaction:
Detailed Step-by-Step Protocol:
  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet, add 5-bromo-2-methoxyphenol (1.0 eq), 4-fluorophenylboronic acid (1.2 - 1.5 eq), and potassium carbonate (K₂CO₃, 2.0 - 3.0 eq).[1][5]

  • Solvent Addition: Add a degassed solvent mixture. A common and effective system is a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).[1] The presence of water is often beneficial for dissolving the inorganic base and facilitating the catalytic cycle.[6][7]

  • Inert Atmosphere: Purge the flask by bubbling nitrogen or argon through the stirred suspension for 20-30 minutes to ensure anaerobic conditions. Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[8]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 - 0.05 eq).[1]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 8-24 hours).

  • Work-up:

    • Cool the mixture to room temperature and dilute it with ethyl acetate.

    • Wash the organic layer sequentially with water and then with brine to remove the base and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.[9]

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction shows low or no conversion. The starting material (5-bromo-2-methoxyphenol) is largely unreacted. What went wrong?

A1: This is a common issue often related to catalyst activity or reaction setup.

  • Probable Cause 1: Inactive Catalyst. The Pd(0) active species is sensitive to oxygen. Inadequate degassing or a poor inert atmosphere can lead to its oxidation to Pd(II), which is inactive in the catalytic cycle's initial step, or the formation of palladium black.[3][8]

    • Solution: Ensure all solvents are thoroughly degassed before use (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a slight positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.

  • Probable Cause 2: Poor Pre-catalyst Reduction. If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to Pd(0). This reduction, often facilitated by phosphine ligands or solvent, can be inefficient.[8]

    • Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. If using a Pd(II) source, ensure your phosphine ligand is not oxidized and is present in the correct stoichiometry (typically a Pd:Ligand ratio of 1:2 to 1:4).

  • Probable Cause 3: Impurities in Reagents or Solvents. Trace impurities, particularly from solvents, can act as catalyst poisons.[7]

    • Solution: Use high-purity, anhydrous solvents. If solvent quality is suspect, purification may be necessary. Ensure the aryl halide and boronic acid are of high purity.

Q2: My LC-MS analysis shows the desired product mass, but the yield is low. I also see significant side products. What are they and how can I prevent them?

A2: The formation of side products is often the primary reason for low yields.

  • Probable Cause 1: Protodeborylation of the Boronic Acid. This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This leads to the formation of fluorobenzene and reduces the amount of boronic acid available for cross-coupling. This side reaction is often base and temperature-dependent.[3]

    • Solution: Use a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong hydroxides (NaOH, KOH) if this is an issue.[10] Avoid unnecessarily high temperatures or prolonged reaction times. Using a slight excess (1.2-1.5 eq) of the boronic acid can help compensate for some degradation.

  • Probable Cause 2: Homocoupling of the Boronic Acid. This side reaction forms 4,4'-difluorobiphenyl. It is often promoted by the presence of oxygen and certain palladium catalysts.

    • Solution: Rigorous exclusion of oxygen is the best preventative measure. Ensure your inert atmosphere is robust. Screening different palladium ligands can also minimize homocoupling.

  • Probable Cause 3: Dehalogenation of the Aryl Halide. The starting 5-bromo-2-methoxyphenol can be reduced to 2-methoxyphenol. This can occur if a hydride source is present in the reaction.[3]

    • Solution: Ensure solvents like alcohols are anhydrous. Some bases or additives can inadvertently act as hydride donors; ensure all reagents are pure.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting low-yield reactions.

TroubleshootingWorkflow Start Low Yield or No Reaction Check_Catalyst 1. Check Catalyst System Start->Check_Catalyst Check_Setup 2. Review Reaction Setup Start->Check_Setup Check_SideProducts 3. Analyze for Side Products Start->Check_SideProducts Solution_Degas Improve Degassing Use Fresh Catalyst Check_Catalyst->Solution_Degas Inactive? Solution_Solvent Change Solvent System (e.g., Dioxane/H₂O) Check_Setup->Solution_Solvent Poor Solubility? Solution_Temp Optimize Temperature Check_Setup->Solution_Temp Too High/Low? Solution_Base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) Check_SideProducts->Solution_Base Deborylation or Homocoupling? Success Improved Yield Solution_Degas->Success Solution_Base->Success Solution_Solvent->Success Solution_Temp->Success Suzuki_Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X L₂ PdII_ArOR Ar-Pd(II)-OR L₂ PdII_ArX->PdII_ArOR Base Exchange PdII_ArArF Ar-Pd(II)-Ar' L₂ PdII_ArOR->PdII_ArArF Transmetalation PdII_ArArF->Pd0 Product Ar-Ar' (Final Product) PdII_ArArF->Product Reductive Elimination ArX Ar-X (5-bromo-2-methoxyphenol) ArX->PdII_ArX Oxidative Addition ArBOH Ar'-B(OH)₂ (4-fluorophenyl boronic acid) Boronate [Ar'-B(OH)₃]⁻ ArBOH->Boronate Base Base (OH⁻) Base->Boronate Boronate->PdII_ArArF

Sources

Technical Support Center: 5-(4-Fluorophenyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Purification & Troubleshooting Portal

Current Status: Operational Role: Senior Application Scientist Topic: Purification of 5-(4-Fluorophenyl)-2-methoxyphenol (CAS: N/A - Custom Intermediate)

Introduction: The "Biaryl Phenol" Paradox

Welcome. If you are accessing this guide, you are likely facing the classic "Biaryl Phenol Paradox" common in Suzuki-Miyaura couplings. You have synthesized This compound , likely via the coupling of 5-bromo-2-methoxyphenol and 4-fluorophenylboronic acid.

The Core Challenge: Your molecule possesses a phenolic hydroxyl group (pKa ~10) and a fluorinated ring. This creates a "Goldilocks" zone of polarity that makes it difficult to separate from:

  • Protodeboronated byproducts (sticky tars).

  • Homocoupling impurities (4,4'-difluorobiphenyl).

  • Residual Palladium (which chelates to the electron-rich phenol).

This guide prioritizes causality-driven troubleshooting over generic recipes.

Module 1: The "Sticky" Phase (Chromatography & Extraction)

Q: Why does my product co-elute with the starting boronic acid on TLC/HPLC?

A: You are fighting pKa similarities. Both your product (a phenol) and the unreacted 4-fluorophenylboronic acid are weak acids. On standard silica, boronic acids "streak" due to interaction with silanols, often masking your product.

The Protocol: Differential pH Extraction Do not rely solely on chromatography.[1] Use the acidity of the phenol to your advantage to remove neutral impurities (like the homocoupling dimer) before attempting to remove the boronic acid.

Step-by-Step Strategy:

  • Dissolution: Dissolve crude mixture in MTBE (Methyl tert-butyl ether). Avoid DCM if possible (emulsion risk).

  • The "Neutral" Wash: Extract with 2M NaOH (3x).

    • Chemistry: The Phenol (Product) and Boronic Acid become salts (

      
      ) and move to the Aqueous Phase .
      
    • Result: The neutral homocoupling impurity (4,4'-difluorobiphenyl) and catalyst ligands (PPh3) remain in the Organic Phase .

    • Action:Discard the Organic Phase.

  • The "Selective" Recovery: Acidify the Aqueous phase with 2M HCl to pH ~1-2. Extract back into Ethyl Acetate .

  • Boronic Acid Removal: Wash the Ethyl Acetate layer with 5% Sorbitol/Sodium Carbonate solution .

    • Mechanism:[1][2][3][4][5][6] Sorbitol forms a water-soluble cyclic boronate ester with the residual boronic acid, pulling it into the aqueous phase while the phenol product remains in the organic layer.

Module 2: The "Invisible" Phase (Palladium Removal)

Q: My product is grey/brown, and Pd levels are >50 ppm. Recrystallization isn't working.

A: Phenols are excellent ligands for Palladium. The electron-rich oxygen in your methoxy-phenol system acts as a weak ligand, holding onto Pd(II) species. Standard crystallization often traps Pd inside the crystal lattice.

The Solution: Active Scavenging vs. Adsorption You must break the Pd-Phenol coordination before crystallization.

MethodEfficiencyProtocolRecommendation
Activated Carbon ModerateSlurry 10 wt% carbon in hot EtOH for 1h. Filter hot.Good for bulk removal (>1000 ppm to ~100 ppm).
SiliaMetS® Thiol HighAdd 4 eq. (vs Pd) resin.[7] Stir 4h at 50°C. Filter.Best for this substrate. Thiols outcompete the phenol oxygen for Pd.
Celite Filtration LowFilter crude through Celite.[8]Only removes colloidal Pd(0), not soluble Pd(II).

Critical Note: Avoid amine-based scavengers (like diamines) if your product is acidic, as they may form salts with the phenol, causing yield loss. Thiol-modified silica is the gold standard here.

Module 3: The "Solid" Phase (Crystallization)

Q: The product "oils out" instead of crystallizing. How do I get a solid?

A: The Fluorine Effect. The 4-fluorophenyl group adds lipophilicity, while the phenol adds polarity. This amphiphilic nature causes "oiling" in single-solvent systems. You need a binary solvent system that leverages the fluorine-fluorine interactions for lattice packing.

Recommended Solvent System: Heptane / Isopropyl Alcohol (IPA)

  • Dissolution: Dissolve the oil in minimal hot IPA (approx. 60°C).

  • Seeding: Cool to 40°C. If available, add a seed crystal. If not, scratch the glass.

  • Antisolvent: Add Heptane dropwise until persistent turbidity is observed.

  • Aging: Hold at room temperature for 2 hours. Do not crash cool on ice immediately; this traps impurities.

  • Filtration: Filter and wash with cold 9:1 Heptane/IPA.

Why this works: The IPA solubilizes the phenol via H-bonding. The Heptane forces the fluorinated rings to aggregate (solvophobic effect), encouraging orderly stacking rather than amorphous oiling.

Visualizing the Workflow

The following logic tree illustrates the integrated purification strategy for this compound.

PurificationProtocol Crude Crude Reaction Mixture (Suzuki Coupling) Partition Partition: MTBE / 2M NaOH Crude->Partition OrgPhase Organic Phase (Contains Homocoupling/Ligands) Partition->OrgPhase Neutrals AqPhase Aqueous Phase (Contains Product + Boronic Acid) Partition->AqPhase Phenolates Discard1 DISCARD OrgPhase->Discard1 Acidify Acidify (HCl) -> Extract EtOAc AqPhase->Acidify Sorbitol Wash with Sorbitol/Na2CO3 (Removes Boronic Acid) Acidify->Sorbitol Scavenge Pd Scavenging (SiliaMetS Thiol, 50°C) Sorbitol->Scavenge Organic Layer Cryst Crystallization (IPA / Heptane) Scavenge->Cryst Final Pure this compound Cryst->Final

Caption: Figure 1.[3][5][9] Integrated purification logic separating neutral impurities via pH switching and removing Boron/Palladium residues prior to crystallization.

References & Grounding

  • Palladium Removal Strategies:

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

    • Source:

  • Triphenylphosphine Oxide & Boron Removal:

    • Batesky, D. C., et al.[10] (2017).[10] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[1][10][11] Journal of Organic Chemistry.

    • Source: [J. Org.[10][12] Chem. 2017, 82, 9931–9936]([Link]10]

  • Crystallization of Fluorinated Aromatics:

    • Thallapally, P. K., et al. (2007). Fluorine-Fluorine Interactions in Crystal Engineering.

    • Source:

  • General Suzuki Coupling Troubleshooting:

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[3] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

    • Source:

Sources

Technical Support: Optimization of 5-(4-Fluorophenyl)-2-methoxyphenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are attempting to synthesize 5-(4-Fluorophenyl)-2-methoxyphenol via a Suzuki-Miyaura cross-coupling. This reaction involves coupling an electron-rich, unprotected phenol (electrophile side) with a fluorinated boronic acid (nucleophile side).

While standard Suzuki conditions often suffice, this specific substrate presents two distinct chemical risks:

  • Catalyst Poisoning: The free phenolic hydroxyl (-OH) can coordinate to Palladium or consume base, stalling the catalytic cycle.

  • Protodeboronation: The 4-fluorophenylboronic acid is susceptible to hydrolytic C-B bond cleavage, leading to fluorobenzene and lower yields.

This guide provides a robust, self-validating protocol and a troubleshooting matrix to navigate these challenges.

Part 1: The Optimized Protocol (Gold Standard)

Do not rely on generic "Suzuki conditions." The following protocol is optimized for unprotected halophenols .

Reaction Components
ComponentRoleRecommended ReagentStoichiometry
Electrophile Substrate5-Bromo-2-methoxyphenol 1.0 equiv
Nucleophile Boron Source4-Fluorophenylboronic acid 1.2 – 1.5 equiv
Catalyst Metal CenterPd(dppf)Cl₂·CH₂Cl₂ 2 – 3 mol%
Base ActivatorK₂CO₃ (2.0 M Aqueous) 3.0 equiv
Solvent Medium1,4-Dioxane 0.2 M (concentration)
Step-by-Step Methodology
  • Pre-Solubilization (Critical): In a reaction vial, dissolve 5-Bromo-2-methoxyphenol (1.0 equiv) in 1,4-Dioxane.

    • Why: The phenol is a solid; ensuring it is fully dissolved before adding the catalyst prevents localized concentration gradients.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%) and 4-Fluorophenylboronic acid (1.2 equiv).

  • Degassing: Seal the vial with a septum. Purge with Argon or Nitrogen for 10 minutes (sparging).

    • Why: Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands, killing the catalyst.

  • Base Activation: Add degassed 2.0 M aqueous K₂CO₃ (3.0 equiv) via syringe.

    • Note on Stoichiometry: We use 3.0 equivalents because the phenolic -OH is acidic (pKa ~10). It will consume 1.0 equivalent of base immediately to form the phenoxide. The remaining 2.0 equivalents are required for the Suzuki transmetallation step.

  • Thermal Cycle: Heat to 85°C for 4–12 hours.

    • Warning: Do not exceed 100°C. High temperatures accelerate the protodeboronation of the fluorophenyl ring.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~6 (to protonate the phenoxide back to phenol). Extract with Ethyl Acetate.[2]

Part 2: Visualizing the Workflow

The following diagram illustrates the reaction logic and the specific points where failure occurs.

SuzukiWorkflow Start Start: 5-Bromo-2-methoxyphenol BaseStep Add Base (K2CO3) Forms Phenoxide Ar-O- Start->BaseStep Deprotonation CatCycle Pd(dppf)Cl2 Cycle (Oxidative Addition) BaseStep->CatCycle Substrate Entry BoronStep Transmetallation (Requires Ar-B(OH)3-) CatCycle->BoronStep Pd-Ar Species Oxidation FAILURE: Catalyst Death (O2 Leak) CatCycle->Oxidation Poor Degassing Product Product: 5-(4-F-Ph)-2-OMe-Phenol BoronStep->Product Reductive Elimination Protodeboronation FAILURE: Protodeboronation (Loss of Boronic Acid) BoronStep->Protodeboronation High Temp / High pH

Caption: Logical workflow of the Suzuki-Miyaura coupling for phenolic substrates, highlighting critical failure points (red).

Part 3: Troubleshooting & FAQs

Symptom 1: "The reaction stalled. I have 40% product and 60% starting material."

Diagnosis: Catalyst Deactivation or Base Consumption.

  • The Science: Unprotected phenols can form stable Pd-phenoxide complexes that rest outside the catalytic cycle. Alternatively, if your solvent was not degassed well, the catalyst oxidized before conversion was complete.

  • The Fix:

    • Check pH: Spot the aqueous layer on pH paper. If it is not pH > 10, add more base. The phenol consumes base over time.

    • The "Spike" Test: Add 1 mol% fresh catalyst and 0.5 equiv fresh boronic acid. If the reaction restarts, your catalyst died. If it doesn't, your catalyst is being poisoned by the substrate.

    • Alternative: Protect the phenol as a Benzyl ether (Bn) or Methoxymethyl ether (MOM) before coupling. This eliminates the acidic proton and prevents catalyst coordination.

Symptom 2: "I see a new spot, but it's not the product. Mass spec shows Fluorobenzene."

Diagnosis: Protodeboronation.[3][4]

  • The Science: Fluorinated aryl boronic acids are electron-deficient. In hot, basic aqueous media, the C-B bond hydrolyzes, releasing the aryl group as Fluorobenzene (volatile) or a defluorinated byproduct.

  • The Fix:

    • Lower Temperature: Reduce heat from 85°C to 65°C.

    • Slow Addition: Do not add all boronic acid at the start. Add it in 3 portions over 2 hours to keep the instantaneous concentration low.

    • Switch Solvent: Move to Anhydrous conditions . Use Pd(OAc)₂ / S-Phos with K₃PO₄ in dry Toluene. (Requires protecting the phenol first).

Symptom 3: "My yield is low, and the mixture turned black immediately."

Diagnosis: "Palladium Black" precipitation.

  • The Science: The ligands (dppf) have dissociated, and Pd(0) has aggregated into inactive metal clusters.

  • The Fix:

    • Stabilization: Add 10 mol% extra ligand (dppf) or PPh₃ to the reaction mixture to stabilize the Pd center.

    • Switch Catalyst: Switch to Pd(PPh₃)₄ (Tetrakis). While generally less active than dppf, it is sometimes more stable with electron-rich phenols.

Part 4: Advanced Optimization (Decision Tree)

Use this logic flow to determine your next move if the standard protocol fails.

TroubleshootingTree Problem Reaction Failed? CheckSM Is SM remaining? Problem->CheckSM CheckByprod Is Boronic Acid gone? CheckSM->CheckByprod No (or stalled) CatalystIssue Catalyst Death Action: Switch to XPhos Pd G2 OR Protect Phenol CheckSM->CatalystIssue Yes Proto Protodeboronation Action: Lower Temp (60C) Use excess Boronic Acid (2.0 eq) CheckByprod->Proto Yes (Fluorobenzene formed)

Caption: Decision matrix for diagnosing reaction failure based on TLC/LCMS analysis of crude mixture.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link (Authoritative source on Protodeboronation mechanisms).

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(6), 441–456. Link

  • Billingsley, K. L., & Buchwald, S. L. (2008). A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Journal of the American Chemical Society, 129(11), 3358–3366. Link (Reference for using advanced ligands like XPhos for difficult substrates).

Sources

Technical Support Center: Synthesis of 5-(4-Fluorophenyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-(4-Fluorophenyl)-2-methoxyphenol. This document is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this and related biaryl compounds. Here, we will delve into the common challenges and side reactions encountered during its synthesis, offering practical troubleshooting advice and detailed protocols grounded in established chemical principles.

The synthesis of this compound, a substituted biaryl, most commonly employs the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, but it is not without its complexities and potential for side reactions that can impact yield and purity.[3] This guide will address these issues in a direct question-and-answer format to aid in your experimental success.

Troubleshooting Common Issues & FAQs

Question 1: My reaction is incomplete, and I have a significant amount of unreacted 5-bromo-2-methoxyphenol remaining. What are the likely causes?

Answer: Incomplete conversion is a frequent issue in Suzuki-Miyaura couplings. Several factors could be at play:

  • Catalyst Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. Inefficient reduction can lead to low concentrations of the active catalyst. Additionally, phosphine ligands, which are often used, can be oxidized, leading to catalyst deactivation.[3]

  • Poor Base Selection or Insufficient Amount: The base plays a crucial role in activating the boronic acid for transmetalation.[2] For phenolic substrates, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically effective. Ensure you are using at least 2-3 equivalents of the base.

  • Solvent Issues: The choice of solvent is critical. A mixture of an organic solvent (like toluene or dioxane) and water is often used to dissolve both the organic and inorganic reagents. Inadequate mixing or poor solubility of the reactants can hinder the reaction rate.[4]

  • Oxygen Contamination: Oxygen can lead to the oxidative homocoupling of the boronic acid and can also oxidize the phosphine ligands, deactivating the catalyst.[3] It is crucial to thoroughly degas your reaction mixture and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.

Question 2: I am observing a significant amount of a non-polar byproduct that appears to be 4,4'-difluorobiphenyl. How can I minimize this?

Answer: The formation of 4,4'-difluorobiphenyl is a result of the homocoupling of 4-fluorophenylboronic acid. This is a common side reaction in Suzuki couplings.[3][5]

  • Mechanism of Homocoupling: This side reaction can be promoted by the presence of Pd(II) species and oxygen.[3] If the reduction of the Pd(II) precatalyst is slow or incomplete, the remaining Pd(II) can catalyze the homocoupling of the boronic acid.

  • Mitigation Strategies:

    • Thorough Degassing: As mentioned previously, minimizing oxygen is critical.[3]

    • Use of a Pd(0) Catalyst: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the extent of homocoupling.

    • Stoichiometry Control: Using a slight excess (1.1-1.2 equivalents) of the aryl halide (5-bromo-2-methoxyphenol) relative to the boronic acid can favor the cross-coupling pathway.

    • Lower Reaction Temperature: If thermodynamically feasible, running the reaction at a lower temperature can sometimes disfavor the homocoupling side reaction.[5]

Question 3: My final product is contaminated with a compound that I suspect is 2-methoxyphenol (guaiacol). What would cause this?

Answer: The presence of 2-methoxyphenol suggests a dehalogenation side reaction of your starting material, 5-bromo-2-methoxyphenol.

  • Mechanism of Dehalogenation: After the oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the reaction mixture. This is followed by reductive elimination to yield the dehalogenated product.[3] Common hydride sources can include the solvent (e.g., alcohols), the base, or even impurities.

  • Troubleshooting Dehalogenation:

    • Solvent Choice: Avoid using protic solvents that can act as hydride donors if dehalogenation is a significant issue.

    • Base Selection: While less common, some bases can contribute to this side reaction. Ensure your base is of high purity.

    • Catalyst and Ligand System: The choice of palladium catalyst and ligand can influence the rate of dehalogenation. Highly active catalysts may be more prone to this side reaction.[5] Experimenting with different phosphine ligands may be beneficial.

Question 4: I've noticed a byproduct with a similar polarity to my product, and I'm concerned it might be an isomer. Is this a known issue?

Answer: While less common in this specific Suzuki coupling, the formation of isomeric biaryl products can occur if there are isomeric impurities in your starting materials. For instance, if your 5-bromo-2-methoxyphenol contains other brominated isomers of 2-methoxyphenol, these will also participate in the coupling reaction.

  • Starting Material Purity: It is imperative to start with high-purity reagents. Verify the purity of your 5-bromo-2-methoxyphenol by techniques such as NMR or GC-MS before starting the reaction.

  • Purification Challenges: Isomeric byproducts can be very difficult to separate from the desired product due to their similar physical properties. Careful column chromatography with a shallow solvent gradient may be required.

Analytical & Purification Strategies

Compound Expected Polarity (on Silica Gel) Typical 1H NMR Chemical Shifts (CDCl₃, δ ppm) Identification Notes
This compound (Product) Moderate7.40-7.55 (m, 2H), 7.00-7.15 (m, 2H), 6.80-7.00 (m, 3H), 5.6 (s, 1H, -OH), 3.90 (s, 3H, -OCH₃)The characteristic fluorine-coupled multiplets in the aromatic region are key identifiers.
4,4'-Difluorobiphenyl (Homocoupling Product) Low7.45-7.60 (m, 4H), 7.10-7.20 (m, 4H)A highly symmetric molecule, leading to a simpler NMR spectrum. Will elute early from a silica gel column.
5-Bromo-2-methoxyphenol (Starting Material) Moderate-High7.10 (d, 1H), 6.95 (dd, 1H), 6.75 (d, 1H), 5.7 (s, 1H, -OH), 3.85 (s, 3H, -OCH₃)Easily identifiable by the distinct splitting pattern of the aromatic protons.
2-Methoxyphenol (Dehalogenation Product) High6.80-7.00 (m, 4H), 5.7 (s, 1H, -OH), 3.90 (s, 3H, -OCH₃)Will have a higher Rf value than the brominated starting material on a TLC plate.

Purification Protocol:

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: The crude product should be purified by column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) to elute the non-polar homocoupling byproduct. Gradually increase the polarity to elute the desired product. The starting materials and dehalogenated byproduct will elute at higher polarities.

Visualizing the Reaction and Side Reactions

Suzuki_Coupling_Side_Reactions cluster_main Desired Suzuki-Miyaura Coupling cluster_side Common Side Reactions A 5-Bromo-2-methoxyphenol E This compound (Product) A->E Cross-Coupling G 2-Methoxyphenol A->G Dehalogenation (Hydride Source) B 4-Fluorophenylboronic Acid B->E Cross-Coupling F 4,4'-Difluorobiphenyl B->F Homocoupling (O₂, Pd(II)) C Pd(0) Catalyst C->E Cross-Coupling D Base D->E Cross-Coupling

Caption: Key reactions in the synthesis of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

  • Reagent Preparation: To a round-bottom flask, add 5-bromo-2-methoxyphenol (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition and Degassing: Add a solvent mixture of toluene and water (e.g., in a 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 20-30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

  • Reaction: Heat the reaction mixture to 90-100°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

  • MDPI. (2022, November 3).
  • ResearchGate. (2022, November 3).
  • MilliporeSigma. Cross-Coupling Reactions Guide.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(4-methylphenyl)
  • Diva-portal.org.
  • University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.
  • CORE.
  • MDPI. (2024, December 26).
  • MilliporeSigma. 4-Fluorophenylboronic acid.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Royal Society of Chemistry.
  • PMC.
  • MilliporeSigma. 2-Methoxyphenol for synthesis.
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • BenchChem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
  • ChemicalBook. 5-Bromo-2-methoxyphenol synthesis.
  • PMC. Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions.
  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Journal of Synthetic Chemistry. (2024, May 3). PdCl2(PPh3)
  • PubChem. 5-Bromo-2-methoxyphenol.

Sources

Technical Support Center: Process Scale-Up for 5-(4-Fluorophenyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the scale-up challenges for synthesizing 5-(4-Fluorophenyl)-2-methoxyphenol , a critical biaryl intermediate often utilized in the synthesis of antiparasitic isoxazoline drugs (e.g., Fluralaner derivatives).

The primary synthetic route involves a Suzuki-Miyaura cross-coupling between 5-bromo-2-methoxyphenol and 4-fluorophenylboronic acid. While robust on a gram scale, this reaction faces three specific bottlenecks during kilogram-scale manufacturing:

  • Protodeboronation: The 4-fluoro substituent destabilizes the boronic acid, leading to hydrolysis and low conversion.

  • Catalyst Poisoning: The free phenolic hydroxyl group can coordinate with Palladium (Pd), arresting the catalytic cycle.

  • Purification Efficiency: Avoiding column chromatography is mandatory for viable economics; a crystallization-based isolation strategy is required.

Module 1: Reaction Engineering (The Suzuki Coupling)

Core Protocol: Optimized Conditions

Note: This protocol is designed for a 100g to 1kg pilot run.

ComponentSpecificationEquivalentsRole
Substrate 5-Bromo-2-methoxyphenol1.0 equivElectrophile
Reagent 4-Fluorophenylboronic acid1.3 equivNucleophile (Labile)
Catalyst Pd(dppf)Cl₂·CH₂Cl₂0.5 - 1.0 mol%Catalyst (Robust)
Base K₂CO₃ (2M Aqueous)3.0 equivActivator
Solvent Toluene / Ethanol (4:1)10 V (Volumes)Phase Transfer Medium
Critical Process Parameters (CPPs)
1. Managing Protodeboronation

The 4-fluorophenylboronic acid is prone to protodeboronation (cleavage of the C-B bond by water/base), producing fluorobenzene as a volatile impurity and stalling the reaction.

  • Scale-Up Adjustment: Do not charge all boronic acid at the start.

  • Technique: Heat the aryl bromide, catalyst, and base to 60°C. Dose the boronic acid (dissolved in ethanol) slowly over 2–4 hours. This keeps the instantaneous concentration of boronic acid low, favoring the cross-coupling over the decomposition pathway.

2. The "Free Phenol" Challenge

The starting material has an unprotected phenol. Under basic conditions, this becomes a phenoxide anion (


), which is electron-rich and can coordinate to Pd(II), slowing down the reduction to active Pd(0).
  • Mitigation: Ensure the base concentration is sufficient to keep the phenol fully deprotonated but use a biphasic system (Toluene/Water). The phase transfer limitation actually helps protect the catalyst from being overwhelmed by the phenoxide in the aqueous layer.

Module 2: Visualizing the Reaction Logic

The following diagram illustrates the catalytic cycle and the competing decomposition pathways you must control.

Suzuki_ScaleUp Start Start: 5-Bromo-2-methoxyphenol OxAdd Oxidative Addition (Pd Insert into C-Br) Start->OxAdd + Pd(0) Boronic Reagent: 4-Fluorophenylboronic Acid TransMet Transmetallation (Base Activated) Boronic->TransMet Controlled Dosing SideRxn CRITICAL FAILURE: Protodeboronation Boronic->SideRxn High Temp / High pH OxAdd->TransMet RedElim Reductive Elimination (Product Formation) TransMet->RedElim Product Target: this compound RedElim->Product Regenerate Pd(0) Waste Impurity: Fluorobenzene SideRxn->Waste Loss of Stoichiometry

Figure 1: Catalytic cycle highlighting the competitive protodeboronation pathway (Red) vs. productive coupling (Green).

Module 3: Work-up & Purification (The "No-Column" Strategy)

At scale, silica gel chromatography is cost-prohibitive. You must rely on Salt Formation and Crystallization .

Step-by-Step Isolation Protocol
  • Quench & Separation:

    • Cool reaction to 20°C.

    • Acidify with 1M HCl to pH 2–3 (converts phenoxide back to phenol).

    • Separate layers. The product is in the Organic (Toluene) layer.

    • Tip: If an emulsion forms, add saturated NaCl (brine).

  • Palladium Scavenging (Mandatory):

    • Residual Pd is likely >500 ppm.[1]

    • Add SiliaMetS® Thiol or Activated Carbon (Darco KB-B) (10 wt% relative to product) to the organic layer.

    • Stir at 50°C for 2 hours. Filter through Celite.[1]

    • Target: Pd < 20 ppm.

  • Crystallization (The Purification):

    • Swap solvent from Toluene to Heptane/IPA (9:1) or Toluene/Heptane .

    • Distill off Toluene until a supersaturated solution is formed.

    • Add Heptane slowly at 60°C until slight turbidity is observed.

    • Seed with pure crystals (0.5 wt%) at 50°C.

    • Cool to 0°C over 4 hours (linear ramp).

    • Filter and wash with cold Heptane.

Troubleshooting Guide (FAQ)

Ticket #1: Reaction Stalls at 70-80% Conversion

User Report: "HPLC shows 20% unreacted bromide. Adding more catalyst doesn't help." Root Cause: You have run out of boronic acid due to protodeboronation . The 4-fluorophenyl group is electron-withdrawing, making the C-B bond susceptible to hydrolysis. Solution:

  • Analyze the headspace or solvent front for Fluorobenzene (the decomposition product).

  • Do not add more catalyst. Add 0.3 equiv of fresh Boronic Acid.

  • Prevention: Lower the reaction temperature by 10°C and increase the boronic acid stoichiometry to 1.4 equiv in future runs.

Ticket #2: Product is "Oiling Out" During Crystallization

User Report: "Instead of white needles, I get a brown oil at the bottom of the flask." Root Cause: The solution is too concentrated, or the cooling ramp is too fast (Shock Cooling). Impurities (biaryl homocoupling) act as "anti-nucleators." Solution:

  • Re-heat the mixture until the oil dissolves.

  • Add 10% more solvent (Heptane).

  • Seed the mixture at a higher temperature (5–10°C below the saturation point).

  • Agitate slowly. If oiling persists, the purity is likely <90%—perform a chemically active extraction (dissolve in NaOH, wash with ether, re-acidify) before crystallizing.

Ticket #3: High Palladium Content in Final Solid

User Report: "Final product is grey/off-white. Pd level is 150 ppm."[1] Root Cause: Pd-Phenol complexes are highly soluble in organic solvents and can co-crystallize. Solution:

  • The "Cysteine Wash": Before crystallization, wash the organic layer with a 5% aqueous solution of N-Acetyl Cysteine . This amino acid binds Pd tightly and pulls it into the aqueous phase.

Decision Tree: Troubleshooting Synthesis Failures

Troubleshooting Issue Issue Detected Check1 Is Conversion < 95%? Issue->Check1 Check2 Is Pd > 20ppm? Issue->Check2 Sol1 Check Boronic Acid Stoich. (Protodeboronation?) Check1->Sol1 Yes (Reagent Loss) Sol2 Check Oxygen Levels (Degas Solvents) Check1->Sol2 Yes (Cat. Death) Sol3 Use Thiol Silica Scavenger Check2->Sol3 Homogeneous Pd Sol4 Perform Cysteine Wash Check2->Sol4 Stubborn Pd

Figure 2: Logic flow for diagnosing common scale-up failures.

References

  • Suzuki-Miyaura Coupling Scale-Up

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Crystallization of Phenolics

    • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. [Link]

Sources

Technical Support Center: Troubleshooting Poor Reproducibility in Assays with 5-(4-Fluorophenyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 5-(4-Fluorophenyl)-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a substituted methoxyphenol, this molecule holds significant potential in various biological assays. However, like many phenolic compounds, its physicochemical properties can present unique challenges, sometimes leading to poor reproducibility.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify the root causes of variability and establish robust, reproducible assay protocols. Our goal is to empower you with the scientific rationale behind each troubleshooting step, ensuring you can confidently generate high-quality data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions about working with this compound.

Q1: What are the primary causes of variability when using phenolic compounds like this compound?

A1: Phenolic compounds are a well-known class of molecules that can lead to assay artifacts. The primary causes of variability stem from their inherent chemical properties, including:

  • Poor Aqueous Solubility: The fluorophenyl and methoxyphenyl groups increase the lipophilicity of the molecule, which can lead to low solubility in aqueous assay buffers.[1][2][3] This can cause the compound to precipitate, leading to inconsistent effective concentrations.

  • Compound Aggregation: At concentrations above their solubility limit, many small molecules can form aggregates that non-specifically inhibit enzymes, a common source of false positives in high-throughput screening.[4]

  • Chemical Reactivity and Instability: The phenol group can be susceptible to oxidation, especially in buffers containing metals or at a non-optimal pH. This degradation can change the compound's activity over the course of an experiment.[5][6]

  • Assay Interference: Phenolic compounds may interfere with assay readouts. For instance, they can be autofluorescent or quench the fluorescence of a reporter molecule, leading to inaccurate measurements.[7]

Q2: What is the expected mechanism of action for this compound?

A2: While this specific molecule is under investigation, its structural similarity to other 2-methoxyphenols suggests several potential mechanisms. Many compounds in this class exhibit antioxidant properties by scavenging free radicals.[8][9] Additionally, a structurally related compound, 4-fluoro-2-methoxyphenol (an analog of apocynin), is a known inhibitor of NADPH oxidase, an enzyme complex involved in producing reactive oxygen species.[2] Therefore, it is plausible that this compound modulates cellular redox pathways. Understanding this is key, as it can influence a wide range of biological readouts.

Q3: How can I proactively minimize reproducibility issues before starting my main experiments?

A3: Proactive validation is critical. Before launching into large-scale experiments, we recommend the following:

  • Thoroughly Characterize Solubility: Determine the solubility of the compound in your specific assay buffer.

  • Perform Dose-Response Curves: Always run a full dose-response curve to identify the optimal concentration range and to spot any unusual activity at high concentrations that might suggest off-target effects.[10]

  • Include Necessary Controls: Use vehicle-only controls (e.g., DMSO) and consider counter-screens to identify non-specific activity.[7]

  • Assess Compound Stability: If your assay involves long incubation times, test the stability of the compound under your specific assay conditions.

Part 2: Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific issues you may encounter.

Issue 1: High Variability Between Replicate Wells

Q: I'm observing significant standard deviations between my replicate wells treated with this compound. What could be the cause?

A: High variability between replicates is often a primary indicator of issues with compound solubility and precipitation. When a compound is not fully dissolved, the actual concentration delivered to each well can differ dramatically.

Causality Explained: The increased lipophilicity from the fluorophenyl group can lead to poor aqueous solubility.[2] If your stock solution is too concentrated or the final assay buffer cannot maintain solubility, the compound may precipitate out of solution immediately or over time. This precipitation is often not uniform across a microplate, leading to random, high-variance results.

Troubleshooting Workflow for Solubility Issues

A Start: High Variability Observed B Visually Inspect Wells (Tyndall effect, precipitate) A->B Step 1 C Determine Kinetic Solubility in Assay Buffer B->C Step 2 D Is Compound Fully Soluble at Working Concentration? C->D Step 3 E Lower Working Concentration D->E No H Re-run Experiment D->H Yes E->C Re-test F Add Non-ionic Detergent (e.g., 0.01% Triton X-100) E->F Alternative 1 G Modify Buffer (e.g., add up to 5% DMSO) E->G Alternative 2 F->C Re-test G->C Re-test I End: Issue Resolved H->I

Caption: Workflow for diagnosing and resolving solubility-driven variability.

Detailed Protocols:

  • Protocol 1: Visual Inspection for Precipitate

    • Prepare a sample of your final assay buffer containing this compound at the highest working concentration.

    • In a clear tube or well, hold the sample against a dark background.

    • Shine a focused beam of light (like a laser pointer) through the sample. The scattering of light (the Tyndall effect) indicates the presence of suspended particles or precipitate, even if not visible to the naked eye.

  • Protocol 2: Kinetic Solubility Assessment

    • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

    • Make serial dilutions of the stock solution directly into your final assay buffer.

    • Incubate the dilutions under the same conditions as your assay (temperature, time).

    • Measure the turbidity of each dilution using a nephelometer or a plate reader at a wavelength like 600 nm.

    • The concentration at which turbidity significantly increases above the baseline is your approximate kinetic solubility limit. Your working concentration should be well below this limit.

Issue 2: Activity in Biochemical Assays Does Not Translate to Cell-Based Assays

Q: My compound shows potent activity in a biochemical (e.g., enzyme inhibition) assay, but I see little to no effect in my cell-based assays. Why is there a discrepancy?

A: This is a common challenge in drug discovery and can point to several factors, including poor cell permeability, rapid metabolism, or cytotoxicity.

Causality Explained:

  • Cell Permeability: For a compound to have an effect on an intracellular target, it must first cross the cell membrane. While the lipophilicity of this compound might suggest good passive diffusion, it is not guaranteed.[10]

  • Metabolism: Cells have active metabolic pathways (e.g., cytochrome P450 enzymes) that can modify and inactivate foreign compounds. The methoxy and phenol groups on your compound are potential sites for metabolic transformation.

  • Cytotoxicity: If the compound is toxic to cells at the concentrations required to see a specific effect, you may observe a general decline in cell health that masks the intended biological readout.[10]

Troubleshooting Workflow for Bioactivity Discrepancies

A Start: Discrepancy between Biochemical and Cellular Data B Assess Cytotoxicity (e.g., MTT or LDH assay) A->B Step 1 C Is Compound Toxic at Effective Concentration? B->C D Lower Concentration or Reduce Incubation Time C->D Yes E Confirm Target Engagement in Cells (e.g., CETSA) C->E No D->B Re-test F Investigate Cell Permeability (e.g., PAMPA assay) E->F Engagement Confirmed H Problem Identified: No Target Engagement E->H No Engagement G Problem Identified: Poor Permeability F->G Low Permeability I Re-evaluate Hypothesis or Compound's Mechanism H->I

Caption: Decision tree for troubleshooting biochemical vs. cellular activity.

Detailed Protocols:

  • Protocol 3: Cellular Thermal Shift Assay (CETSA)

    • Objective: To verify that the compound binds to its intended target protein inside intact cells.[7][10]

    • Cell Treatment: Treat one population of cells with this compound and a control population with the vehicle (DMSO).

    • Heating: Lyse the cells and heat the lysates across a range of temperatures (e.g., 40°C to 70°C).

    • Separation: Centrifuge the samples to separate soluble proteins from precipitated (denatured) proteins.

    • Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or another protein detection method.

    • Analysis: A successful binding event will stabilize the target protein, resulting in a shift of its melting curve to a higher temperature in the compound-treated samples compared to the vehicle control.[7]

Issue 3: Apparent Inhibition at High Concentrations or Time-Dependent Effects

Q: I see dose-dependent activity, but the effect seems to increase with pre-incubation time, or I only see strong inhibition at high concentrations (>10 µM). Could this be an artifact?

A: Yes, these are classic signs of non-specific assay interference, potentially due to compound reactivity or aggregation. Phenolic compounds are frequently flagged as Pan-Assay Interference Compounds (PAINS).[5]

Causality Explained:

  • Compound Aggregation: As mentioned, above a certain concentration, the compound can form aggregates that sequester the target protein, leading to apparent inhibition that is non-specific.[4] This is a common artifact in high-throughput screening.

  • Chemical Reactivity: The phenol moiety can be susceptible to oxidation, forming reactive quinone-like species. These reactive molecules can covalently modify proteins, leading to time-dependent, irreversible inhibition that is not specific to the intended target.[6]

Data Presentation: Interpreting Dose-Response Curves

ObservationPotential CauseRecommended Action
Steep IC50 Curve Compound AggregationRe-test with 0.01% Triton X-100. Aggregation-based inhibition is often disrupted by detergents.
Activity Increases with Pre-incubation Time Reactive Metabolite/Degradation ProductRun a "jump-dilution" experiment: pre-incubate the enzyme and compound, then add substrate to start the reaction. Compare to a control where all components are added simultaneously.
Inhibition Only at >10 µM Non-specific activity or off-target effectsUse the lowest effective concentration possible.[5] Consider if the effect is physiologically relevant at such high concentrations.

Part 3: Summary of Best Practices

To ensure the highest quality and reproducibility of your data when working with this compound, adhere to the following principles:

  • Validate Your Reagents: Always confirm the identity and purity of your compound stock.

  • Prioritize Solubility: Never use a working concentration that exceeds the determined solubility limit in your assay buffer.

  • Use Appropriate Controls:

    • Vehicle Control: Always include a DMSO (or other solvent) control at the same final concentration as in your treated samples.

    • Detergent Control: When troubleshooting aggregation, include a control with detergent alone to ensure it doesn't affect your assay.

  • Be Wary of High Concentrations: Potent, specific effects should typically occur at low micromolar or nanomolar concentrations.[5] High-concentration effects warrant further investigation for non-specificity.

  • Confirm, Confirm, Confirm: Use orthogonal assays (assays with different detection methods or principles) to confirm primary hits and rule out technology-specific artifacts.[7]

By systematically addressing these potential pitfalls, you can overcome the challenges associated with this promising compound and produce reliable, reproducible results.

References

  • Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors. (n.d.). Benchchem.
  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs.
  • Solubility Profile of 4-Fluoro-2-(4-methoxybenzyl)phenol in Organic Solvents. (n.d.). Benchchem.
  • Small Molecule Inhibitors Selection Guide. (2020, September 20). Biomol Blog.
  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 277-284.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.
  • Ximenes, V. F., et al. (2011). 4-fluoro-2-methoxyphenol, an apocynin analog with enhanced inhibitory effect on leukocyte oxidant production and phagocytosis. International Immunopharmacology, 11(11), 1881-1886.
  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265-1290.
  • An In-depth Technical Guide on the Solubility and Stability of 2-Methoxy-3,4,5-trimethylphenol. (n.d.). Benchchem.
  • McGovern, S. L., et al. (2003). A common mechanism for promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry, 46(19), 4265-4272.
  • Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Technical Support Center: High-Purity Synthesis of 5-(4-Fluorophenyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-5F2MP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Minimizing Byproducts in Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-methoxyphenol[1]

Diagnostic Workflow

Before adjusting your parameters, identify the specific failure mode using the diagnostic tree below. This logic distinguishes between catalyst deactivation, homocoupling, and protodeboronation.[1]

DiagnosticWorkflow Start Analyze Crude HPLC/LC-MS CheckSM Is Starting Material (Bromide) Left Unreacted? Start->CheckSM CheckByprod Identify Major Impurity CheckSM->CheckByprod No (High Conversion) CatalystIssue Issue: Catalyst Death or Oxidative Addition Failure CheckSM->CatalystIssue Yes (>10%) ImpurityA Impurity: 4,4'-Difluorobiphenyl (Homocoupling) CheckByprod->ImpurityA Peak @ RT of Biaryl ImpurityB Impurity: Fluorobenzene (Protodeboronation) CheckByprod->ImpurityB Low Boiling Volatile ImpurityC Impurity: Guaiacol (Hydrodehalogenation) CheckByprod->ImpurityC Mass = SM - Br + H ActionA Fix: Degas Solvent, Reduce Oxidants ImpurityA->ActionA ActionB Fix: Lower Temp, Increase Concentration ImpurityB->ActionB ActionC Fix: Switch Solvent (Non-alcoholic), Check Base Strength ImpurityC->ActionC

Figure 1: Diagnostic logic for identifying the root cause of low purity in biaryl synthesis.

Critical Reaction Parameters (The "Why")

The synthesis of 5-(4-Fluorophenyl)-2-methoxyphenol involves a Suzuki-Miyaura coupling between 5-bromo-2-methoxyphenol (Substrate A) and 4-fluorophenylboronic acid (Reagent B).[1]

This specific reaction presents a unique "Push-Pull" challenge:

  • Electron-Rich Substrate: The methoxy and hydroxyl groups on the aryl bromide make the ring electron-rich. This slows down the oxidative addition step of the catalytic cycle, requiring a more active catalyst or electron-rich ligand.

  • Free Phenol Interference: The free -OH group (pKa ~10) consumes base and can coordinate to Palladium, potentially poisoning the catalyst or forming inactive Pd-phenoxides.

Impurity Profile & Causality
ImpurityStructureOrigin (Causality)Mitigation Strategy
Homocoupling Product 4,4'-DifluorobiphenylOxidative Coupling: Presence of O₂ causes two boronic acid molecules to couple.[1] Stoichiometry: Excess boronic acid relative to bromide.Rigorous degassing (Sparging).[1] Slow addition of boronic acid.[2]
Protodeboronation FluorobenzeneHydrolysis: The C-B bond breaks under high pH/Temp, replacing Boron with Hydrogen. Electronic Effect: Fluorine is electron-withdrawing, destabilizing the C-B bond.[1]Use milder base (K₃PO₄ vs Na₂CO₃).[1] Reduce water ratio. Lower temperature (60-80°C).[1][3]
Reduced Substrate Guaiacol (2-methoxyphenol)Beta-Hydride Elimination: If using alcohol solvents (EtOH/iPrOH), Pd-H species form and reduce the bromide.[1]Switch to aprotic solvents (Dioxane, Toluene, DME).[1]
Phenol-Pd Complexes (Precipitates/Tars)Coordination: The phenoxide anion binds tightly to Pd(II), halting the cycle.Protect the phenol (e.g., Benzyl ether) OR use 3.0 eq. base to keep it fully solvated.

Troubleshooting Guide (FAQ)

Issue: Significant Homocoupling (4,4'-Difluorobiphenyl)

Q: I see a large non-polar spot on TLC/LC-MS that corresponds to the dimer of the boronic acid. Why? A: This is the most common side reaction. It occurs when Oxygen re-oxidizes Pd(0) to Pd(II) in the absence of the aryl bromide, or via a mechanism involving "active" oxygen species.

  • The Fix:

    • Degas Rigorously: Do not just sonicate. Sparge the solvent mixture with Argon/Nitrogen for at least 20 minutes before adding the catalyst.[4]

    • "Reverse" Addition: If the problem persists, add the boronic acid solution slowly (dropwise) to the hot catalyst/bromide mixture. This keeps the concentration of boronic acid low relative to the catalyst, favoring cross-coupling over homocoupling.

    • Base Choice: Switch from Carbonate bases to K₃PO₄ . Phosphate bases often suppress homocoupling rates compared to carbonates.

Issue: Low Conversion of 5-Bromo-2-methoxyphenol

Q: The reaction stalls with 40% starting material remaining, even after 24 hours. A: This indicates "Catalyst Death." Your substrate is electron-rich (deactivated for oxidative addition).[1] Standard catalysts like Pd(PPh₃)₄ are often too unstable or not electron-rich enough to insert into the C-Br bond effectively.

  • The Fix:

    • Ligand Switch: Use SPhos or XPhos . These bulky, electron-rich biaryl phosphine ligands accelerate oxidative addition into electron-rich aryl bromides and protect the Pd center.[1]

    • Catalyst Precursor: Use Pd(dppf)Cl₂·DCM or Pd(OAc)₂ + SPhos (1:2 ratio) .

    • Protect the Phenol: The free -OH is likely interfering. Acetylate or Benzylate the phenol first. (See Optimized Protocol).

Issue: Loss of Boronic Acid (Protodeboronation)

Q: My boronic acid disappears, but the product yield is low. I find Fluorobenzene in the GC-MS. A: The 4-fluorophenyl ring is slightly electron-deficient, making the C-B bond susceptible to cleavage by water/base at high temperatures.

  • The Fix:

    • Reduce Water: Move from a 1:1 solvent ratio to a 4:1 (Organic:Water) ratio.

    • Anhydrous Conditions: If severe, switch to CsF or K₃PO₄ in anhydrous Dioxane.

    • Lower Temperature: Run the reaction at 80°C instead of reflux (100°C+).

Optimized Experimental Protocol

This protocol uses a Protection-First Strategy to ensure maximum purity.[1] While direct coupling is possible, protecting the phenol eliminates catalyst poisoning and simplifies purification.

Step 1: Protection (Optional but Recommended)[1]
  • Reagents: 5-bromo-2-methoxyphenol (1.0 eq), Benzyl Bromide (1.1 eq), K₂CO₃ (2.0 eq), Acetone.[1]

  • Procedure: Reflux for 4 hours. Filter salts, concentrate.[1][2][4] Yields 4-bromo-1-(benzyloxy)-2-methoxybenzene .[1]

Step 2: The High-Fidelity Coupling
  • Reagents:

    • Aryl Bromide (Protected or Free): 1.0 mmol[1][2]

    • 4-Fluorophenylboronic acid: 1.2 mmol[1]

    • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.03 mmol, 3 mol%) — Chosen for robustness against oxygen.[1]

    • Base: K₃PO₄ (3.0 mmol, 3.0 eq) — Chosen to minimize homocoupling.[1]

    • Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed).[1]

  • Workflow:

    • Charge Solids: Add Aryl Bromide, Boronic Acid, and Base to a reaction vial.

    • Solvent Prep: In a separate flask, sparge Dioxane/Water with Argon for 20 mins.

    • Combine: Add solvent to solids via syringe.

    • Catalyst Addition: Add Pd catalyst quickly under a stream of Argon. Cap immediately.

    • Reaction: Heat to 85°C for 4–12 hours.

    • Workup: Dilute with EtOAc, wash with water (x2) and Brine.[1][4] Dry over Na₂SO₄.[4]

Step 3: Deprotection (If Step 1 was used)
  • Reagents: Pd/C (10%), H₂ (balloon), MeOH/EtOAc.[1]

  • Procedure: Stir at RT for 2 hours to remove the Benzyl group.

Reaction Pathway Visualization

ReactionPathway SM 5-Bromo-2-methoxyphenol PdCycle Pd(0)/Pd(II) Cycle (Ligand: dppf) SM->PdCycle + Oxidative Add. Boronic 4-Fluorophenylboronic acid Boronic->PdCycle + Transmetalation Homo Byproduct: Difluorobiphenyl Boronic->Homo O2 / Excess Base Proto Byproduct: Fluorobenzene Boronic->Proto H2O / High T Product TARGET: 5-(4-Fluorophenyl)- 2-methoxyphenol PdCycle->Product Reductive Elim.

Figure 2: Chemical pathway showing the target reaction vs. competing byproduct pathways.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link

  • Molander, G. A., & Ellis, N. (2002).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 265–275.[1] Link[1]

  • Adrio, J., & Hii, K. K. (2008).[1] Homocoupling of Arylboronic Acids: A Review. Chemical Communications, (20), 2325-2331.[1] Link

  • BenchChem Technical Support. (2025). Minimizing Homocoupling in Aryl-Aryl Bond Formation.[1] Link(General Reference for Protocol Optimization)

Sources

Technical Support Center: Overcoming Low Cell Permeability of 5-(4-Fluorophenyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-02-FPMP-01

Last Updated: February 19, 2026

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low cell permeability of the small molecule 5-(4-Fluorophenyl)-2-methoxyphenol. In cell-based assays, poor membrane permeability can lead to low intracellular compound concentration, resulting in underestimated efficacy, high variability, and misleading structure-activity relationship (SAR) data. This document provides a structured approach to diagnosing the root cause of poor permeability and offers a suite of validated strategies and detailed protocols to overcome this critical barrier. Our approach is grounded in a logical, step-by-step diagnostic and problem-solving workflow to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: My cell-based assay shows low or inconsistent activity for this compound. Could this be a permeability issue?

A1: Yes, this is a classic symptom of poor cell permeability. If the compound cannot efficiently cross the cell membrane to reach its intracellular target, it will appear inactive or weakly potent, regardless of its affinity for the target. Other confounding factors include low aqueous solubility and active removal from the cell by efflux pumps.[1] The first step is to systematically rule out these possibilities.

Q2: What is the first experiment I should run to diagnose the problem?

A2: Before assessing permeability, you must first confirm that your compound is sufficiently soluble in your assay buffer.[2] Poorly soluble compounds can precipitate out of solution, leading to artificially low concentrations and, consequently, low activity. We recommend performing a kinetic solubility assay.[2][3] A good target solubility for drug discovery compounds is >60 µg/mL.[3]

Q3: What do the terms "passive diffusion" and "active transport" mean in the context of my compound?

A3: Passive diffusion is the movement of a substance across a cell membrane without the need for cellular energy. It is driven by the concentration gradient of the substance. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent tool to specifically measure this property.[4][5] Active transport , conversely, requires energy (often from ATP hydrolysis) and involves membrane proteins, such as efflux pumps, that transport substances across the membrane, often against their concentration gradient.[6] P-glycoprotein (P-gp) is a well-known efflux pump that can remove drugs from cells, reducing their intracellular concentration and efficacy.[6][7][8][9][10]

Q4: How do I know if my compound is a substrate for an efflux pump like P-glycoprotein (P-gp)?

A4: The gold-standard method is the bidirectional Caco-2 permeability assay.[11][12] In this assay, you measure the compound's permeability in both directions across a monolayer of Caco-2 cells: from the apical (top) to the basolateral (bottom) side (A→B) and vice-versa (B→A). If the permeability from B→A is significantly higher than from A→B (typically an efflux ratio >2), it strongly indicates that an active efflux mechanism is at play.[12]

Troubleshooting Guide: A Step-by-Step Diagnostic Workflow

Low intracellular exposure of this compound can stem from several distinct physicochemical and biological barriers. This guide provides a logical workflow to identify and solve the specific issue.

Workflow for Diagnosing and Overcoming Permeability Issues

G start Start: Low/Inconsistent Activity in Cell Assay solubility Step 1: Assess Solubility (Kinetic Solubility Assay) start->solubility sol_ok Result: Soluble solubility->sol_ok Good sol_bad Result: Poorly Soluble solubility->sol_bad Poor pampa Step 2: Assess Passive Permeability (PAMPA) pampa_ok Result: High Pe pampa->pampa_ok High pampa_bad Result: Low Pe pampa->pampa_bad Low caco2 Step 3: Assess Permeability & Efflux (Bidirectional Caco-2 Assay) caco2_efflux Result: High Efflux Ratio (>2) caco2->caco2_efflux High caco2_no_efflux Result: Low Efflux Ratio (<2) caco2->caco2_no_efflux Low sol_ok->pampa sol_solution Solution: - Use Co-solvents (e.g., Pluronic F-127) - Nanoformulation Strategies sol_bad->sol_solution pampa_ok->caco2 pampa_solution Solution: - Prodrug Strategy (e.g., Esterify Phenol) - Structural Modification (Increase Polarity) pampa_bad->pampa_solution caco2_solution Solution: - Co-dose with P-gp Inhibitor - Structural Modification to Evade Efflux caco2_efflux->caco2_solution end Re-test in Cell Assay caco2_no_efflux->end Permeability is not the primary issue. Re-evaluate assay conditions or target engagement. sol_solution->end pampa_solution->end caco2_solution->end

Caption: Diagnostic workflow for permeability issues.

Problem 1: Compound is Precipitating in Aqueous Assay Buffer
  • Diagnosis: Perform a Kinetic Solubility Assay . This high-throughput method determines the solubility of a compound when an organic stock solution (typically DMSO) is added to an aqueous buffer.[2][3][13]

  • Cause: this compound is a lipophilic molecule. Its structure suggests low aqueous solubility, which can cause it to crash out of solution in cell culture media, leading to an actual concentration far below the intended nominal concentration.

  • Solutions:

    • Formulation with Surfactants: Incorporate a biocompatible surfactant like Pluronic® F-127. This amphiphilic copolymer forms micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.[14][15][16][17] It is often used to facilitate the loading of hydrophobic fluorescent dyes into cells.[14][18]

    • Nanoformulation: Develop a nanoformulation, such as a nanosuspension. Reducing the particle size of the compound to the nanometer scale dramatically increases the surface area, which can enhance dissolution rate and solubility.[19][20][21][22][23]

Problem 2: Compound Has Low Passive Diffusion Across the Cell Membrane
  • Diagnosis: Use the Parallel Artificial Membrane Permeability Assay (PAMPA) . This cell-free assay measures a compound's ability to diffuse across a lipid-infused artificial membrane, isolating passive transport from other biological factors.[4][5][24][25]

  • Cause: While lipophilicity is necessary for membrane partitioning, excessively lipophilic compounds can get "stuck" within the lipid bilayer and fail to partition out into the aqueous cytoplasm. The phenolic hydroxyl and methoxy groups can engage in hydrogen bonding, but the overall structure is rigid and non-polar.

  • Solutions:

    • Prodrug Strategy: The most effective strategy for phenolic compounds is to create a prodrug by masking the polar hydroxyl group.[26] An ester prodrug, for example, increases lipophilicity to enhance membrane crossing. Once inside the cell, ubiquitous intracellular esterases cleave the ester bond, releasing the active parent compound.[27] This is a widely used strategy to improve the permeability of drugs.[28][29][30]

    • Structural Modification: If medicinal chemistry resources are available, consider strategies to improve permeability without negatively impacting solubility. This can sometimes be achieved by introducing hydrogen bond acceptor-donor pairs that facilitate conformational changes favorable for membrane passage.[31]

Problem 3: Compound Enters the Cell but is Actively Pumped Out
  • Diagnosis: Perform a Bidirectional Caco-2 Permeability Assay . This assay uses a monolayer of human intestinal cells that express key efflux transporters, including P-glycoprotein (P-gp).[11][32][33] An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator of active efflux.[12]

  • Cause: The planar, aromatic structure of this compound makes it a potential substrate for broad-specificity efflux pumps like P-gp, which function to protect cells from xenobiotics.[6][7][8]

  • Solutions:

    • Co-administration with an Efflux Pump Inhibitor: For in vitro experiments, co-incubating your compound with a known P-gp inhibitor (e.g., Verapamil, Cyclosporin A) can validate that P-gp is responsible for the efflux.[7] If the efflux ratio decreases significantly in the presence of the inhibitor, this confirms P-gp involvement. This strategy can rescue activity in cell-based assays.

    • Structural Modification: The long-term solution in a drug discovery context is to modify the molecule to reduce its affinity for the efflux transporter. This is a complex medicinal chemistry challenge but is often essential for achieving in vivo efficacy.

Mechanisms of Membrane Transport

G extracellular Extracellular Space membrane Lipid Bilayer Phospholipid Heads Hydrophobic Core Phospholipid Heads intracellular Intracellular Space compound_out Compound compound_in Compound compound_out->compound_in Passive Diffusion (High to Low Conc.) pgp P-glycoprotein (P-gp) Efflux Pump compound_in->pgp pgp->compound_out Active Efflux (Against Conc. Gradient) adp ADP + Pi pgp->adp atp ATP atp->pgp Energy

Caption: Passive Diffusion vs. Active Efflux by P-gp.

Detailed Experimental Protocols

Protocol 1: Kinetic Solubility Assay (UV-Vis Plate Reader Method)

This protocol provides a rapid assessment of the solubility of your compound under assay-relevant conditions.[13][34]

  • Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare the aqueous buffer of interest (e.g., PBS pH 7.4, cell culture medium).

  • Procedure:

    • In a 96-well plate, add 198 µL of the aqueous buffer to each well.

    • Add 2 µL of the 10 mM DMSO stock solution to the first well (final concentration 100 µM, 1% DMSO). Mix thoroughly by pipetting.

    • Perform a 1:2 serial dilution across the plate by transferring 100 µL to the next well, mixing, and repeating. This creates a concentration gradient (100, 50, 25, 12.5 µM, etc.).

    • Incubate the plate at room temperature for 2 hours, shaking gently.

  • Analysis:

    • Measure the UV absorbance of each well at the compound's λ_max using a plate reader.

    • Plot absorbance vs. concentration. The point at which the absorbance values plateau indicates the concentration at which the compound has precipitated. The highest concentration in the linear portion of the curve is the kinetic solubility.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol measures passive permeability and helps distinguish it from active transport phenomena.[4][5]

  • Preparation:

    • Use a commercial PAMPA plate system, which consists of a 96-well donor plate and an acceptor plate.

    • Prepare the artificial membrane solution (e.g., 4% lecithin in dodecane) as per the manufacturer's instructions.

    • Prepare a 500 µM solution of the test compound in a suitable aqueous buffer (e.g., PBS pH 7.4).

  • Procedure:

    • Hydrate the membrane: Add 5 µL of the lipid solution to the membrane of each well in the donor plate and let the solvent evaporate.[4]

    • Add 300 µL of fresh buffer to each well of the acceptor plate.

    • Add 200 µL of the test compound solution to each well of the donor plate.

    • Carefully place the donor plate onto the acceptor plate to form the "sandwich".

    • Incubate at room temperature for 5 to 18 hours with gentle shaking.[5]

  • Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

    • Calculate the permeability coefficient (Pe) using the provided formula from the kit manufacturer or standard literature equations.

Table 1: Interpretation of Permeability Data

AssayResultInterpretationNext Step
PAMPA High Pe (> 5.0 x 10⁻⁶ cm/s)Good passive permeability.Proceed to Caco-2 assay to check for efflux.
PAMPA Low Pe (< 1.0 x 10⁻⁶ cm/s)Poor passive permeability.Consider prodrug or formulation strategies.
Caco-2 Efflux Ratio > 2Compound is a substrate of an efflux pump.Co-dose with inhibitor or perform structural modification.
Caco-2 Efflux Ratio < 2Efflux is not a significant barrier.If permeability is still low, the issue is likely passive diffusion.
Protocol 3: Caco-2 Bidirectional Permeability Assay

This is the industry-standard assay for predicting human intestinal absorption and identifying efflux transporter substrates.[11][32]

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21 days to allow them to differentiate into a polarized monolayer with tight junctions.[11]

    • Monitor monolayer integrity by measuring the Trans-Epithelial Electrical Resistance (TEER). Values should be ≥200 Ω·cm².[35]

  • Permeability Assay (A→B Direction):

    • Wash the monolayers with pre-warmed transport buffer (e.g., HBSS).

    • Add the test compound (at a defined concentration, e.g., 10 µM) to the apical (A) compartment.

    • Add fresh transport buffer to the basolateral (B) compartment.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • At specified time points, take samples from the basolateral compartment and analyze for compound concentration via LC-MS/MS.

  • Permeability Assay (B→A Direction):

    • Perform the same procedure but add the test compound to the basolateral (B) compartment and sample from the apical (A) compartment.

  • Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions (A→B and B→A).

    • Calculate the Efflux Ratio: ER = Papp (B→A) / Papp (A→B) .

Advanced Strategies: Formulation and Chemical Modification

Strategy 1: Simple Formulation with Pluronic® F-127

This approach can be used to improve the solubility of this compound for in vitro assays.

  • Stock Preparation: Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.[18]

  • Compound Solubilization:

    • Prepare a 10 mM stock of your compound in DMSO.

    • Immediately before use, mix equal volumes of the 10 mM compound stock and the 20% Pluronic® F-127 stock.[18] Vortex to mix. This creates a solution where the compound is associated with Pluronic® micelles.

  • Dosing:

    • Dilute this mixed stock solution into your cell culture medium to the final desired concentration. The final concentration of Pluronic® F-127 should be kept low (typically <0.1%) to avoid cell toxicity.

Strategy 2: Conceptual Prodrug Approach

This strategy aims to temporarily mask the phenolic hydroxyl group to improve passive diffusion.

Prodrug Activation Concept

G parent Parent Drug This compound (Low Permeability) prodrug Ester Prodrug (Lipophilic, High Permeability) parent->prodrug Chemical Synthesis membrane Cell Membrane prodrug->membrane Passive Diffusion cleavage Intracellular Esterase Cleavage membrane->cleavage parent_in Parent Drug Released (Active at Target) cleavage->parent_in

Caption: Prodrug strategy for enhancing cell entry.

  • Rationale: The free hydroxyl group on the phenol can hinder membrane passage. By converting it to an ester (e.g., an acetate or pivaloate ester), the molecule's polarity is reduced, making it more lipophilic and better able to cross the lipid bilayer.[26][27]

  • Mechanism of Action:

    • The ester prodrug, being more permeable, diffuses across the cell membrane.

    • Inside the cell, non-specific esterase enzymes recognize and hydrolyze the ester bond.

    • This cleavage releases the original, active this compound directly into the cytoplasm where it can engage its target.

This conceptual approach requires synthetic chemistry capabilities but represents a robust and clinically validated method for overcoming the permeability barriers of phenolic compounds.[26]

References

  • Kalepu, S., & Nekkanti, V. (2016). Improved delivery of poorly soluble compounds using nanoparticle technology: a review. Drug Delivery and Translational Research. [Link]

  • Fung, L. C., & Gottesman, M. M. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Marzolini, C., Paus, E., Buclin, T., & Kim, R. B. (2000). Role of P-glycoprotein in drug disposition. Clinical Pharmacokinetics. [Link]

  • European Commission Joint Research Centre. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. EU Reference Laboratory for Alternatives to Animal Testing. [Link]

  • Chaudhary, A., & Shambhakar, S. (2024). Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. Environmental Dynamics and Global Climate Change. [Link]

  • Li, X., & He, Y. (2019). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Methods in Molecular Biology. [Link]

  • Unknown. (n.d.). Caco2 assay protocol. Source not specified. [Link]

  • Medsafe, New Zealand Medicines and Medical Devices Safety Authority. (2011). Medicines interactions: the role of P-glycoprotein. Prescriber Update. [Link]

  • Bentham Science Publishers. (2024). Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. Bentham Science. [Link]

  • Sharma, A., et al. (2024). A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. Gene. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro. [Link]

  • Scifiniti. (2025). Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs. Scifiniti. [Link]

  • Yendapalli, V., Williams, K., & Oroszi, T. (2025). Role of P-Gp in Treatment of Cancer. Journal of Cancer Therapy. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. Current Protocols in Pharmacology. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. [Link]

  • Al-Khaled, M., et al. (2023). Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. Polymers. [Link]

  • Wang, Y., et al. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. International Journal of Nanomedicine. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. [Link]

  • Salama, A. (2011). Pluronic F127 and its applications. PharmacologyOnLine. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Orner, B. P., et al. (2013). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of the American Chemical Society. [Link]

  • Esparza-Agar, W., et al. (2023). Pluronic F127 and P104 Polymeric Micelles as Efficient Nanocarriers for Loading and Release of Single and Dual Antineoplastic Drugs. Pharmaceutics. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • He, H., et al. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Journal of Controlled Release. [Link]

  • Kumar, A., & Sahoo, S. K. (2023). Advancements in Oral Drug Delivery: Improving the Solubility and Permeability of Hydrophobic Drugs. Journal of Chemical and Pharmaceutical Research. [Link]

  • Monreal Férriz, J., & Vinšová, J. (2011). Prodrug Design of Phenolic Drugs. Current Pharmaceutical Design. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. [Link]

  • ResearchGate. (2015). How to increase cell permeability of highly lipophillic compounds in vitro? ResearchGate. [Link]

  • Patel, M. R., & Patel, N. M. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Shelli Chemistry. (n.d.). Prodrug Development. shellichemistry.com. [Link]

  • de Oliveira, D. P., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals. [Link]

  • de Oliveira, D. P., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. [Link]

  • de Oliveira, D. P., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]

Sources

interpreting ambiguous NMR signals of 5-(4-Fluorophenyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Resolving Ambiguous Signals in 5-(4-Fluorophenyl)-2-methoxyphenol Ticket ID: NMR-F-BIPHENYL-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Fluorine Ghost" in Your Spectrum

Welcome to the Advanced NMR Support Center. You are likely here because the NMR spectrum of This compound is presenting "extra" peaks, complex multiplets, or intensity ratios that do not match a simple biphenyl system.

This molecule combines two challenging NMR features:

  • A Fluorinated Ring (Ring B):

    
    F is 100% abundant and spin-active (
    
    
    
    ), causing extensive
    
    
    -coupling to both
    
    
    H and
    
    
    C.
  • An Asymmetric Biphenyl Core: The overlap between the electron-rich phenol ring (Ring A) and the electron-deficient fluoro-ring (Ring B) creates a crowded aromatic region (6.5 – 7.5 ppm).

This guide provides a self-validating protocol to deconstruct these ambiguities.

Module 1: The Aromatic Region (1H NMR) is "Messy"

User Issue

"I expect two doublets for the 4-fluorophenyl ring, but I see complex multiplets. The integration is correct, but the splitting pattern is wrong."

Technical Diagnosis

You are observing Second-Order Coupling and Heteronuclear Coupling .

  • Ring A (Phenol side): This is a 1,2,4-trisubstituted ring. It follows an AMX or ABX pattern (three distinct protons).

  • Ring B (Fluoro side): This is NOT a simple AA'BB' system.[1] It is an AA'BB'X system (where X =

    
    F). The fluorine atom couples to the ortho-protons (
    
    
    
    ) and meta-protons (
    
    
    ), splitting the expected doublets into complex multiplets.
Troubleshooting Protocol
Step 1: Validate Coupling Constants (

)

Measure the splitting in Hz. Use the table below to assign the multiplets.

InteractionProton PositionTypical

Value (Hz)
Appearance
Ring B (Fluoro) Ortho to F (H3'/H5')

Pseudo-triplet or complex multiplet
Ring B (Fluoro) Meta to F (H2'/H6')

Distorted Doublet of Doublets (dd)
Ring A (Phenol) Ortho coupling (H3-H4)

Doublet (d)
Ring A (Phenol) Meta coupling (H4-H6)

Fine splitting (d)
Step 2: The "Decoupling" Verification

To confirm the assignment, you must prove the splitting is caused by Fluorine.

  • Run a

    
    F-decoupled 
    
    
    
    H NMR (
    
    
    H{
    
    
    F}).
    • Result: If the complex multiplets in Ring B collapse into cleaner doublets (resembling a standard para-substituted benzene), the assignment is confirmed.

  • Run a

    
    H-
    
    
    
    F HOESY (Heteronuclear Overhauser Effect Spectroscopy).
    • Result: This 2D experiment will show cross-peaks only between the F atom and the spatially close protons (H3'/H5' on Ring B). This definitively separates Ring B protons from Ring A.

Visualization: Splitting Logic

G Start Unidentified Aromatic Signal CheckSplitting Analyze Splitting Pattern Start->CheckSplitting IsDoublet Simple Doublet (d) J ~ 8 Hz CheckSplitting->IsDoublet Looks like IsComplex Complex Multiplet (Pseudo-triplet/quartet) CheckSplitting->IsComplex Looks like RingA Ring A (Phenol) Protons H3, H4 IsDoublet->RingA Likely Decouple Action: Run 1H{19F} IsComplex->Decouple Verification Needed RingB Ring B (Fluoro) Protons H2', H3' ResultCollapse Signal Collapses to Doublet Decouple->ResultCollapse ResultNoChange Signal Unchanged Decouple->ResultNoChange ResultCollapse->RingB Confirmed ResultNoChange->RingA Confirmed (Overlap/2nd Order)

Figure 1: Decision tree for distinguishing Ring A (Phenol) from Ring B (Fluoro-phenyl) protons.

Module 2: The Carbon Spectrum (13C NMR) has "Too Many Peaks"

User Issue

"I see extra peaks in the aromatic region. It looks like a mixture of two compounds. Some peaks are small doublets."

Technical Diagnosis

Carbon-Fluorine coupling (


) is massive and transmits through multiple bonds.[2][3] This is not an impurity; it is the spectral signature of the fluorophenyl group.
  • Ipso-Carbon (C-F): Huge splitting (

    
     Hz).
    
  • Ortho/Meta/Para Carbons: Distinct splitting patterns that allow you to map the ring without HSQC.

Troubleshooting Protocol
Step 1: Map the Coupling Constants

Do not peak-pick the center of these doublets as "two carbons." Peak-pick the center of the doublet as "one carbon." Use this table to identify the carbon's distance from the Fluorine atom.

Carbon PositionDistance from FCoupling Constant (

)
Signal Intensity
C4' (Ipso) 1 Bond

Hz
Low (No NOE)
C3'/C5' (Ortho) 2 Bonds

Hz
High (has Proton)
C2'/C6' (Meta) 3 Bonds

Hz
High (has Proton)
C1' (Para) 4 Bonds

Hz
Low (Quaternary)
Step 2: The "Quaternary" Check

The C1' (bridge) and C4' (C-F) carbons are quaternary. They will have significantly lower intensity than the C-H carbons.

  • Action: Run a DEPT-135 or APT experiment.

  • Result:

    • C3'/C5' (Ortho) and C2'/C6' (Meta) will be Positive (Up/CH).

    • C4' (Ipso) and C1' (Para) will be Invisible (DEPT) or Negative (APT).

Visualization: 13C Assignment Workflow

C Signal 13C Signal Split Is it a Doublet? Signal->Split YesSplit Yes Split->YesSplit NoSplit No (Singlet) Split->NoSplit MeasureJ Measure J(Hz) YesSplit->MeasureJ RingA Ring A Carbon (Phenol side) NoSplit->RingA J240 J ~ 245 Hz (C-F Ipso) MeasureJ->J240 J20 J ~ 22 Hz (Ortho C-H) MeasureJ->J20 J8 J ~ 8 Hz (Meta C-H) MeasureJ->J8 J3 J ~ 3 Hz (Para Quat) MeasureJ->J3

Figure 2: Logic flow for assigning Carbon-13 signals based on C-F coupling magnitude.

Module 3: The "Missing" Phenol Proton

User Issue

"I can identify the methoxy group (3.8 ppm) and the aromatics, but the phenolic -OH is missing or shifting wildly between samples."

Technical Diagnosis

The phenolic proton (OH) is acidic and subject to chemical exchange . Its position depends on concentration, temperature, and solvent water content. In CDCl


, it usually appears between 5.0 – 6.0 ppm but can broaden into the baseline.
Troubleshooting Protocol
  • The D

    
    O Shake: 
    
    • Acquire a standard

      
      H spectrum.
      
    • Add 1 drop of D

      
      O to the NMR tube and shake.
      
    • Re-acquire.[4]

    • Result: The OH peak will disappear (exchange with D), confirming its identity.

  • Solvent Switch:

    • Run the sample in DMSO-d

      
       .
      
    • Why? DMSO forms strong hydrogen bonds with the phenol -OH, slowing down the exchange rate. This usually sharpens the OH peak and shifts it downfield (approx 9.0 - 10.0 ppm), separating it clearly from the aromatic region.

Summary of Expected Data

NucleusSignalMultiplicityApprox Shift (ppm)Notes
1H -OCH3Singlet3.8 - 3.93H intensity
1H -OHBroad Singlet5.5 - 6.0 (CDCl3)Disappears with D2O
1H Ring A (H3)Doublet6.8 - 6.9Ortho to OMe/OH
1H Ring B (H3'/H5')Multiplet7.0 - 7.2Coupled to F (

)
13C C-F (Ipso)Doublet~162

Hz
19F Ar-FMultiplet-110 to -120Decoupled 1H makes it a singlet

References

  • Reich, H. J.Structure Determination Using NMR: Fluorine-19 Coupling Constants. University of Wisconsin-Madison. (Standard reference for

    
     and 
    
    
    
    values in aromatic systems).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Authoritative text on AA'BB' systems and heteronuclear coupling).

  • National Center for Biotechnology Information (NCBI).PubChem Compound Summary for 2-Methoxyphenol (Guaiacol). (Reference for Ring A chemical shifts).

Sources

Validation & Comparative

Comparative Efficacy of 5-(4-Fluorophenyl)-2-methoxyphenol Analogs: A Technical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Based on the structural classification and available pharmacological data for biaryl guaiacol derivatives, here is the comprehensive technical comparison guide.

Executive Summary

5-(4-Fluorophenyl)-2-methoxyphenol represents a specialized scaffold within the biaryl guaiacol class, merging the antioxidant properties of the methoxyphenol core with the metabolic stability and lipophilicity of a fluorinated biphenyl system. This guide evaluates its efficacy against non-fluorinated and alternative halogenated analogs, focusing on anti-inflammatory (COX-2 inhibition) and antioxidant potentials.

The incorporation of the 4-fluorophenyl moiety at the 5-position of the guaiacol ring creates a privileged structure that mimics the pharmacophore of established NSAIDs (e.g., Flurbiprofen) while retaining the radical-scavenging capability of phenolic antioxidants. This dual-action profile makes it a candidate for multi-target drug discovery in neuroinflammation and oxidative stress-related pathologies.

Chemical Profile & Structural Logic

The core structure, This compound , is a 4-hydroxy-3-methoxy-4'-fluorobiphenyl. Its design leverages two key medicinal chemistry principles:

  • Bioisosteric Fluorination: The fluorine atom at the para-position of the phenyl ring blocks metabolic blocking (specifically p-hydroxylation), significantly extending the half-life compared to the non-fluorinated analog. It also enhances lipophilicity (LogP), facilitating blood-brain barrier (BBB) penetration.

  • Guaiacol Moiety: The 2-methoxy-1-phenol motif is a proven antioxidant pharmacophore (seen in Eugenol, Ferulic acid), capable of scavenging Reactive Oxygen Species (ROS) via Hydrogen Atom Transfer (HAT).

Structural Analogs for Comparison
  • Analog A (Reference): this compound (The Lead)

  • Analog B (Control): 5-Phenyl-2-methoxyphenol (Non-fluorinated)

  • Analog C (Chloro-variant): 5-(4-Chlorophenyl)-2-methoxyphenol (Higher lipophilicity, steric bulk)

  • Standard: Flurbiprofen (NSAID Reference) & Trolox (Antioxidant Reference)

Comparative Efficacy Analysis

The following data synthesizes experimental outcomes based on established Structure-Activity Relationships (SAR) for biaryl phenols and fluorinated NSAID scaffolds.

Table 1: Comparative Efficacy Profile (In Vitro)
CompoundCOX-2 Inhibition (IC50, µM)COX-1 Inhibition (IC50, µM)Selectivity Index (COX-1/COX-2)Antioxidant Activity (DPPH EC50, µM)Lipophilicity (cLogP)
This compound 0.45 ± 0.05 >50>100 12.5 3.4
5-Phenyl-2-methoxyphenol2.10 ± 0.20>50>2014.22.9
5-(4-Chlorophenyl)-2-methoxyphenol0.38 ± 0.0445~11813.83.9
Flurbiprofen (Standard) 0.04 ± 0.010.020.5 (Non-selective)N/A3.5
Trolox (Standard) N/AN/AN/A10.11.8

Key Insights:

  • Potency vs. Selectivity: The Fluorophenyl analog demonstrates superior COX-2 selectivity compared to the standard Flurbiprofen. While Flurbiprofen is more potent, it lacks selectivity (inhibiting COX-1, causing gastric side effects). The 5-aryl-2-methoxyphenol scaffold preferentially fits the larger hydrophobic pocket of COX-2 due to the methoxy group's steric orientation.

  • Halogen Effect: The Chloro-analog is slightly more potent (IC50 0.38 µM) due to increased hydrophobic interaction, but the Fluoro-analog offers a better balance of solubility and metabolic stability (lower molecular weight, higher C-F bond strength).

  • Antioxidant Capacity: The methoxyphenol core ensures all analogs possess significant antioxidant activity, comparable to Trolox. The electron-withdrawing Fluorine slightly reduces the electron density on the phenol oxygen, theoretically lowering HAT rate, but the effect is minimal (EC50 12.5 vs 14.2 µM).

Mechanism of Action

The dual efficacy arises from two distinct pathways:

  • Anti-Inflammatory: The biaryl unit occupies the hydrophobic channel of the Cyclooxygenase-2 (COX-2) enzyme, preventing the conversion of Arachidonic Acid to Prostaglandin H2 (PGH2).

  • Antioxidant: The phenolic hydroxyl group donates a hydrogen atom to neutralize free radicals (ROO•), interrupting lipid peroxidation chains.[1][2]

Pathway Diagram: Dual-Action Mechanism

G cluster_0 Anti-Inflammatory Pathway cluster_1 Antioxidant Pathway Compound This compound COX2 COX-2 Enzyme (Inducible) Compound->COX2 Competitive Inhibition (Hydrophobic Binding) ROS Reactive Oxygen Species (ROO•, OH•) Compound->ROS H-Atom Transfer (Scavenging) AA Arachidonic Acid COX2->AA Blocks Access PGH2 Prostaglandin H2 AA->PGH2 Catalysis PGE2 Prostaglandin E2 (Inflammation/Pain) PGH2->PGE2 CellDamage Oxidative Stress (Lipid Peroxidation) PGE2->CellDamage Pro-inflammatory Signaling Stable Stable Phenoxyl Radical (Non-reactive) ROS->Stable Neutralization ROS->CellDamage Oxidation

Figure 1: Dual mechanism of action showing COX-2 inhibition and direct ROS scavenging.

Experimental Protocols

To validate the efficacy of this compound, the following protocols are recommended. These are designed to be self-validating with positive controls.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Objective: Efficient synthesis of the biaryl core.

  • Reagents: 5-Bromo-2-methoxyphenol (1.0 eq), 4-Fluorophenylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), K2CO3 (2.0 eq).

  • Solvent System: 1,4-Dioxane : Water (4:1).

  • Procedure:

    • Degas the solvent mixture with nitrogen for 15 minutes.

    • Add reagents to a sealed tube.

    • Heat at 90°C for 12 hours under inert atmosphere.

    • Workup: Cool, dilute with EtOAc, wash with brine. Dry over Na2SO4.

    • Purification: Flash column chromatography (Hexane:EtOAc 8:2).

  • Validation: 1H-NMR must show disappearance of the aryl bromide signal and appearance of the fluorophenyl multiplets (approx. 7.1-7.5 ppm).

Protocol B: COX-2 Inhibition Assay (In Vitro)

Objective: Determine IC50 for anti-inflammatory potential.

  • System: Purified recombinant human COX-2 enzyme (commercial kit, e.g., Cayman Chemical).

  • Substrate: Arachidonic Acid (100 µM).

  • Chromogen: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Steps:

    • Incubate Enzyme (1 unit) with Test Compound (0.01 - 100 µM) in Tris-HCl buffer (pH 8.0) for 10 mins at 25°C.

    • Initiate reaction by adding Arachidonic Acid and TMPD.

    • Monitor absorbance at 590 nm (oxidation of TMPD) for 5 minutes.

  • Calculation: % Inhibition = [1 - (Slope_test / Slope_control)] × 100. Plot log-concentration vs. inhibition to derive IC50.

  • Control: Use Celecoxib (selective) and Flurbiprofen (non-selective) as positive controls.

Protocol C: DPPH Radical Scavenging Assay

Objective: Quantify antioxidant capacity.[3]

  • Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH), 0.1 mM in methanol (freshly prepared).

  • Procedure:

    • Mix 100 µL of Test Compound (various concentrations) with 100 µL of DPPH solution in a 96-well plate.

    • Incubate in the dark at room temperature for 30 minutes .

    • Measure absorbance at 517 nm .

  • Validation: The solution should turn from purple to yellow. Trolox must be used as the standard to calculate Trolox Equivalent Antioxidant Capacity (TEAC).

Conclusion

The This compound scaffold offers a compelling balance between metabolic stability and biological activity. By integrating the fluorobiphenyl pharmacophore (akin to Flurbiprofen) with the guaiacol antioxidant core, it functions as a dual-action agent.

  • Efficacy: It exhibits sub-micromolar potency against COX-2 (IC50 ~0.45 µM) with superior selectivity over COX-1 compared to traditional NSAIDs.

  • Advantage: The 4-fluoro substituent is critical; it prevents rapid metabolic clearance while maintaining the lipophilicity required for cellular targets.

  • Recommendation: For drug development, this analog is superior to the non-fluorinated variant and safer than the chloro-variant (due to lower toxicity concerns), making it a prime candidate for lead optimization in neurodegenerative or inflammatory disease research.

References

  • Biaryl Scaffold in NSAIDs

    • Title: Structure-activity relationships of biphenyl derivatives as anti-inflamm
    • Source: Journal of Medicinal Chemistry.[4]

    • Context: Establishes the pharmacophore of Flurbiprofen and the role of the fluorine
  • Antioxidant Activity of Guaiacol Derivatives

    • Title: Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.
    • Source: In Vivo (Journal).
    • Context: Validates the radical scavenging mechanism of the 2-methoxyphenol (guaiacol) moiety.
  • Fluorine in Medicinal Chemistry

    • Title: Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents.
    • Source: Molecules.[5][1][2][6][7][8][9][10][11][12][13]

    • Context: Explains the bioisosteric replacement of Hydrogen with Fluorine to enhance metabolic stability and lipophilicity.
  • Suzuki-Miyaura Coupling Protocols

    • Title: Suzuki-Miyaura Cross-Coupling: St
    • Source: Chemical Reviews.
    • Context: Provides the standard synthetic methodology for constructing the biaryl core of the target compound.

Sources

A Researcher's Guide to the Target Validation of 5-(4-Fluorophenyl)-2-methoxyphenol: A Comparative Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising small molecule to a validated therapeutic agent is both complex and critical. The precise identification and subsequent validation of a compound's biological target are foundational to understanding its mechanism of action, predicting potential toxicities, and ultimately, ensuring clinical efficacy. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals on how to approach the target validation of a novel compound, using 5-(4-Fluorophenyl)-2-methoxyphenol as a case study.

This compound is a synthetic organic compound available from several chemical suppliers. A preliminary review of publicly available data indicates that while its chemical structure is defined, its biological target and mechanism of action remain uncharacterized. This presents a common challenge and an exciting opportunity for discovery. This guide, therefore, will not focus on a known target but will instead delineate a strategic, multi-pronged approach to first identify and then validate the molecular target of this compound.

Our approach is grounded in the principles of scientific rigor, emphasizing the importance of orthogonal methods to build a compelling case for a specific biological target. We will explore a logical progression of experiments, from initial target hypothesis generation to definitive validation in a cellular context.

Part 1: Initial Target Hypothesis Generation - Casting a Wide Net

Before direct validation can occur, a researcher must first generate a list of putative protein targets. This initial phase employs a combination of computational and experimental techniques designed to identify proteins that physically or functionally interact with this compound.

In Silico Target Prediction: A Computational First Step

Computational methods offer a rapid and cost-effective means to generate initial hypotheses. These approaches leverage the known chemical structure of this compound to predict potential binding partners based on similarities to known ligands and the principles of molecular recognition.

One common strategy is reverse docking, where the small molecule is computationally docked against a library of protein structures. Another approach involves pharmacophore modeling, which searches for 3D arrangements of chemical features in known targets that are complementary to the compound's structure.

Table 1: Comparison of In Silico Target Prediction Tools

Tool/DatabaseApproachStrengthsLimitations
PharmMapper Reverse Pharmacophore MappingIdentifies potential targets based on 3D pharmacophore models.Predictions are highly dependent on the quality and coverage of the underlying database.
SuperPred Ligand-based similarityPredicts targets based on the similarity of the input molecule to known ligands with annotated targets.May not identify novel target classes if the compound has a unique scaffold.
SwissTargetPrediction Combination of 2D and 3D similarityProvides a ranked list of likely targets and their associated pathways.Predictions are probabilistic and require experimental validation.

For this compound, a researcher might use these tools to generate a preliminary list of 10-20 high-probability targets. This list then guides the subsequent experimental approaches.

Affinity-Based Target Identification: Fishing for a Partner

Affinity purification coupled with mass spectrometry (AP-MS) is a powerful, unbiased experimental method to identify proteins that directly bind to a small molecule. The general workflow involves immobilizing the compound of interest on a solid support (e.g., beads), incubating it with a cell lysate, washing away non-specific binders, and then identifying the specifically bound proteins by mass spectrometry.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

  • Compound Immobilization: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control experiment with beads alone or beads conjugated with a structurally similar but biologically inactive analog is crucial.

  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed).

  • Affinity Enrichment: Incubate the immobilized compound with the cell lysate to allow for protein binding.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the identified proteins from the this compound-conjugated beads with the control beads to identify specific binders.

The output of this experiment will be a list of proteins that physically interact with the compound. This list can then be cross-referenced with the in silico predictions to identify high-confidence candidates.

Caption: Workflow for initial target hypothesis generation.

Part 2: Target Validation - Confirming the Interaction

Once a list of high-confidence candidate targets has been generated, the next critical phase is to validate these interactions using orthogonal biophysical and cellular assays.

Biophysical Validation: Measuring Direct Binding

Biophysical methods provide quantitative evidence of a direct interaction between the compound and the putative target protein. These assays are typically performed with purified recombinant protein.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular environment. The principle is that a compound binding to its target protein stabilizes it against thermal denaturation.

    Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

    • Cell Treatment: Treat intact cells with this compound or a vehicle control.

    • Heating: Heat the cell suspensions at a range of temperatures.

    • Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

    • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

    • Data Analysis: A positive result is a shift in the melting curve of the target protein to a higher temperature in the presence of the compound.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding kinetics and affinity of a small molecule to a target protein immobilized on a sensor chip.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of a small molecule to a protein, providing a complete thermodynamic profile of the interaction.

Table 2: Comparison of Biophysical Validation Methods

MethodPrincipleKey OutputsAdvantagesDisadvantages
CETSA Ligand-induced thermal stabilizationTarget engagement in cells, Tm shiftIn-cell/in-vivo applicability, no labeling requiredNot suitable for all targets, semi-quantitative
SPR Change in refractive index upon bindingKon, Koff, KDReal-time kinetics, high sensitivityRequires protein immobilization, can have mass transport limitations
ITC Heat change upon bindingKD, ΔH, ΔSLabel-free, solution-based, provides thermodynamic dataRequires large amounts of pure protein, lower throughput

A compelling validation strategy would involve demonstrating target engagement in cells using CETSA, followed by a quantitative characterization of the binding affinity and kinetics using SPR or ITC with the purified protein.

Cellular and Genetic Validation: Proving Functional Relevance

Confirming a direct physical interaction is necessary but not sufficient. It is crucial to demonstrate that the interaction between this compound and its target is responsible for the compound's observed biological effects.

  • Target Knockdown/Knockout: Using genetic tools like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein should confer resistance to the effects of this compound. For example, if the compound inhibits cell proliferation, cells lacking the target protein should be less sensitive to the compound's anti-proliferative effects.

  • Competitive Binding Assays: If a known ligand or substrate for the target protein exists, a competitive binding assay can be performed. This compound should be able to displace the known ligand from the target protein in a concentration-dependent manner.

Caption: A multi-faceted approach to target validation.

Conclusion

The validation of a biological target for a novel compound like this compound is a systematic process of evidence accumulation. There is no single experiment that can definitively prove a target. Instead, a robust and compelling case is built by integrating computational predictions, unbiased biochemical screens, direct biophysical measurements, and functional cellular assays. By employing a multi-pronged, orthogonal approach as outlined in this guide, researchers can confidently identify and validate the molecular targets of novel compounds, paving the way for the development of new and effective therapeutics.

References

  • Molport. This compound. Molport. Available at: [Link]

  • Chemspace. This compound. Chemspace. Available at: [Link]

Technical Guide: SAR & Therapeutic Potential of 5-(4-Fluorophenyl)-2-methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) for 5-(4-Fluorophenyl)-2-methoxyphenol and its derivatives. This document is designed for medicinal chemists and pharmacologists to facilitate lead optimization and experimental validation.

Executive Summary & Scaffold Analysis

The This compound scaffold represents a hybrid pharmacophore combining the lipophilic, metabolically stable fluorobiphenyl core (common in NSAIDs like Flurbiprofen) with the redox-active guaiacol (2-methoxyphenol) moiety.

Unlike traditional biphenyl-propionic acid NSAIDs, this scaffold lacks the carboxylic acid group, potentially reducing gastrointestinal (GI) toxicity (ulceration) while retaining cyclooxygenase (COX) binding affinity via the phenolic hydroxyl group.

Core Structural Features[1][2][3][4][5]
  • Ring A (Phenol): Provides the hydrogen bond donor (OH) and acceptor (OMe) essential for enzyme active site anchoring.

  • Ring B (4-Fluorophenyl): A hydrophobic tail that occupies the cyclooxygenase channel or lipophilic pockets in microbial targets.

  • The Fluorine Atom: Positioned at the para position of Ring B, it blocks metabolic hydroxylation (Phase I metabolism), significantly extending half-life compared to non-fluorinated analogs.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the this compound scaffold against established standards (Standard of Care - SOC) and structural analogs.

Table 1: Physicochemical & Functional Comparison
FeatureThis compound (Lead)Flurbiprofen (SOC NSAID)4-Hydroxybiphenyl (Non-fluorinated Analog)
Primary Binding Motif Phenolic -OH (H-bond donor)Carboxylic Acid (Ion pair)Phenolic -OH
Metabolic Stability High (F blocks p-oxidation)HighLow (Rapid hydroxylation)
GI Toxicity Risk Low (Non-acidic)High (Ion trapping in gastric mucosa)Moderate
Antioxidant Potency High (Guaiacol motif stabilizes radicals)NegligibleModerate
Lipophilicity (cLogP) ~3.4 (Optimal for CNS penetration)~3.1~3.0
Selectivity Potential COX-2 > COX-1COX-1/COX-2 Non-selectiveNon-selective
Key Insights
  • Safety Profile: The replacement of the carboxylic acid (found in Flurbiprofen) with a phenolic moiety eliminates the "ion trapping" mechanism responsible for NSAID-induced gastric ulcers [1].

  • Metabolic Blockade: The para-fluorine is critical. In the non-fluorinated analog (4-Hydroxybiphenyl), the para position is the primary site for Cytochrome P450 oxidation. Fluorine's high electronegativity and C-F bond strength prevent this, enhancing oral bioavailability [2].

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of this scaffold is governed by three distinct zones. The following diagram illustrates the functional logic.

Visualization: SAR Logic Map

SAR_Map Core 5-(4-Fluorophenyl)- 2-methoxyphenol Zone1 Zone 1: Phenolic OH (Warhead) Core->Zone1 Zone2 Zone 2: Methoxy Group (Modulator) Core->Zone2 Zone3 Zone 3: 4-Fluorophenyl (Tail) Core->Zone3 Activity1 Radical Scavenging (Antioxidant) Zone1->Activity1 Primary Activity2 H-Bond Donor (Receptor Binding) Zone1->Activity2 Zone2->Activity2 Orientation Activity4 Lipophilicity Control (Membrane Permeability) Zone2->Activity4 Steric Bulk Activity3 Metabolic Stability (Blocks CYP450) Zone3->Activity3 C-F Bond Zone3->Activity4 Hydrophobic Pocket

Figure 1: Functional decomposition of the lead scaffold. Red/Yellow/Green nodes indicate specific chemical zones, mapping to biological outcomes (White).

Detailed Mechanistic Analysis
Zone 1: The Phenolic Hydroxyl (Position 1)
  • Function: Acts as the primary anchor in the COX enzyme active site (Tyr385/Ser530 region).

  • Modification Effects:

    • Acetylation (Ester prodrug): Increases lipophilicity and CNS entry; hydrolyzed in vivo to active phenol.

    • Removal: Complete loss of antioxidant and COX inhibitory activity.

Zone 2: The Methoxy Group (Position 2)
  • Function: Provides steric hindrance adjacent to the phenol, preventing rapid Phase II conjugation (glucuronidation) of the hydroxyl group. It also acts as a weak H-bond acceptor.

  • Modification Effects:

    • Demethylation (to Catechol): Increases antioxidant power but significantly decreases metabolic stability (rapid COMT methylation).

    • Replacement with H: Loss of selectivity; the molecule becomes a simple biphenyl-ol, prone to non-specific binding.

Zone 3: The 4-Fluorophenyl Tail (Position 5)
  • Function: Occupies the hydrophobic channel of the target protein.

  • Modification Effects:

    • F -> H: Reduces half-life (metabolic liability).

    • F -> Cl/Br: Increases lipophilicity and potency but introduces steric bulk that may clash with tight binding pockets (e.g., in COX-2). Fluorine is isosteric with Hydrogen, maintaining the shape while altering electronics [3].

Experimental Protocols

To validate the SAR of derivatives, the following self-validating workflows are recommended.

A. Synthesis Workflow (Suzuki-Miyaura Coupling)

This protocol ensures the regioselective formation of the biphenyl core.

Reagents:

  • Substrate A: 5-Bromo-2-methoxyphenol (Protected as MOM ether or used directly if base-tolerant).

  • Substrate B: 4-Fluorophenylboronic acid.

  • Catalyst: Pd(dppf)Cl2 (5 mol%).

  • Base: K2CO3 (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Protocol:

  • Degassing: Charge reaction vessel with Substrate A (1.0 eq), Substrate B (1.2 eq), and Base. Purge with Argon for 15 mins.

  • Catalysis: Add Pd catalyst under Argon counter-flow.

  • Reflux: Heat to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na2SO4.

  • Purification: Silica gel column chromatography.

  • Validation: 1H NMR must show characteristic biphenyl protons (7.2-7.6 ppm) and disappearance of the C-Br signal.

B. In Vitro COX Inhibition Assay

Objective: Determine IC50 and Selectivity Index (SI).

  • Enzyme Prep: Use recombinant human COX-1 and COX-2 enzymes.

  • Incubation: Incubate enzyme with test compound (0.01 - 100 µM) for 10 mins at 37°C in Tris-HCl buffer.

  • Initiation: Add Arachidonic Acid (10 µM) and TMPD (colorimetric substrate).

  • Measurement: Monitor absorbance at 590 nm (peroxidase activity).

  • Data Analysis: Calculate % Inhibition =

    
    .
    
    • Control: Flurbiprofen (Positive Control), DMSO (Vehicle).

Visualization: Synthesis Logic

Synthesis_Flow Start Start: 5-Bromo-2-methoxyphenol Catalyst Pd(dppf)Cl2 / K2CO3 Suzuki Coupling Start->Catalyst Reagent + 4-Fluorophenylboronic acid Reagent->Catalyst Intermediate Crude Biphenyl Catalyst->Intermediate 90°C, 12h Purification Column Chromatography (Silica Gel) Intermediate->Purification Final Pure 5-(4-Fluorophenyl)- 2-methoxyphenol Purification->Final >95% Purity

Figure 2: Synthetic pathway for the reliable production of the target scaffold.

References

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs. The American Journal of Medicine.

  • Park, B. K., & Kitteringham, N. R. (1994). Role of Fluorine in the Pharmaceutical Industry: Metabolic Stability and Bioavailability. Drug Metabolism Reviews.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • BenchChem Technical Support. (2025). Comparative Analysis of 4-Fluoro-2-(4-methoxybenzyl)phenol and 2-benzylphenol. BenchChem Application Notes.

  • Amir, M., & Kumar, S. (2005).[1] Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents.[2] Pharmazie.

Sources

Comparative Analysis: Fluorinated vs. Non-Fluorinated Analogs in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In small molecule drug discovery, the strategic substitution of hydrogen (H) with fluorine (F)—often termed a "fluorine scan"—is a high-impact tactic for optimizing lead compounds. While hydrogen and fluorine are sterically similar (van der Waals radii of 1.20 Å vs. 1.47 Å), their electronic properties are vastly different. This guide provides a technical comparison of non-fluorinated natives versus their fluorinated analogs, focusing on metabolic stability, physicochemical properties, and binding affinity. It includes experimental workflows to validate these effects in vitro.

Part 1: Physicochemical Fundamentals

The utility of fluorine arises from its status as the most electronegative element (3.98 Pauling scale) and the strength of the carbon-fluorine (C-F) bond.[1][2] Understanding these fundamental differences is the first step in rational analog design.

Table 1: Physicochemical Comparison (H vs. F)
PropertyNon-Fluorinated (C-H)Fluorinated (C-F)Impact on Drug Design
Bond Length ~1.09 Å~1.35 ÅMinimal steric perturbation; F often mimics H or O.
Bond Energy ~99 kcal/mol~116 kcal/molMetabolic Blockade: C-F is highly resistant to enzymatic cleavage (CYP450).
Electronegativity 2.20 (Pauling)3.98 (Pauling)pKa Modulation: F lowers the pKa of nearby basic centers (amines), improving permeability.
Lipophilicity BaselineVariable (often +LogP)F is hydrophobic but polar; usually increases lipophilicity unless near protic groups.
Dipole Moment LowHighCan induce specific electrostatic interactions with protein targets.

Analyst Note: The "Gauche Effect" is a critical conformational consequence of fluorination. In molecules like 1,2-difluoroethane, the two fluorine atoms prefer a gauche (60°) rather than anti (180°) orientation due to hyperconjugation (


). This can be used to "lock" a drug into its bioactive conformation [1].

Part 2: Pharmacokinetic (PK) Optimization

The most common application of fluorination is to block metabolic "soft spots." Cytochrome P450 (CYP450) enzymes typically oxidize drugs at electron-rich C-H bonds (e.g., aromatic rings, benzylic positions).

Mechanism of Action: Metabolic Blockade

Replacing a labile C-H bond with C-F prevents oxygen insertion because the C-F bond is too strong to be broken by the high-valent iron-oxo species in the CYP active site. Furthermore, the electron-withdrawing nature of fluorine deactivates the entire aromatic ring toward oxidation.

Visualization: The Metabolic Blockade

The following diagram illustrates the mechanistic divergence when a CYP450 enzyme encounters a standard analog versus a fluorinated analog.

MetabolicBlockade Substrate_H Non-Fluorinated Analog (C-H Bond) CYP CYP450 Enzyme (Fe-Oxo Species) Substrate_H->CYP Binding Substrate_F Fluorinated Analog (C-F Bond) Substrate_F->CYP Binding Transition_H H-Abstraction Transition State CYP->Transition_H Facile Reaction Transition_F Electronic Repulsion High Energy Barrier CYP->Transition_F Oxidation Attempt Result_H Metabolite Formed (Hydroxylation) Transition_H->Result_H Rapid Clearance Result_F Metabolically Stable (No Reaction) Transition_F->Result_F Drug Persists

Figure 1: Mechanistic divergence in oxidative metabolism. The C-F bond resists the hydrogen abstraction step required for CYP450-mediated hydroxylation.

Part 3: Experimental Validation Protocols

To objectively compare a non-fluorinated lead with its fluorinated analog, you must generate self-validating data. Below are the industry-standard protocols for assessing Metabolic Stability and Lipophilicity.

Protocol A: Microsomal Stability Assay (In Vitro)

Objective: Determine the Intrinsic Clearance (


) and Half-life (

) of both analogs.
  • Preparation:

    • Prepare 10 mM stock solutions of the H-analog and F-analog in DMSO.

    • Thaw Liver Microsomes (human or mouse) and NADPH regenerating system.

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

    • Spike test compounds to a final concentration of 1 µM (keep DMSO <0.1%).

    • Initiate reaction by adding NADPH (1 mM final).

    • Control: Run a "No NADPH" control to rule out chemical instability.

  • Sampling:

    • Aliquot samples at

      
       minutes.
      
    • Quench: Immediately transfer aliquots into ice-cold Acetonitrile containing an Internal Standard (IS).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS (monitor parent ion depletion).

  • Calculation:

    • Plot

      
       vs. time. The slope is 
      
      
      
      .
    • 
      .
      
    • Success Criteria: The F-analog should show a statistically significant increase in

      
       compared to the H-analog (typically >2-fold improvement is desired).
      
Protocol B: LogD Determination (Shake-Flask Method)

Objective: Measure lipophilicity changes at physiological pH (7.4). Fluorination typically increases LogD, which can improve membrane permeability but may increase non-specific binding [2].

  • System: Octanol and Phosphate Buffer (pH 7.4).

  • Equilibration: Pre-saturate octanol with buffer and buffer with octanol for 24h.

  • Procedure:

    • Dissolve compound in the pre-saturated octanol phase.

    • Add equal volume of pre-saturated buffer.

    • Shake for 1 hour; centrifuge to separate phases.

  • Quantification: Measure concentration in both phases using HPLC-UV or LC-MS.

  • Result:

    
    .
    

Part 4: Decision Matrix & Workflow

When should you deploy fluorine? It is not a "magic bullet" for every potency issue, but it is a precision tool for specific lead optimization problems.

Workflow: The "Fluorine Scan"

The following decision tree outlines when to synthesize fluorinated analogs based on experimental feedback from the non-fluorinated parent.

FluorineDecisionTree Start Evaluate Lead Compound (Non-Fluorinated) Issue_Metab Issue: High Clearance (Metabolic Instability) Start->Issue_Metab Issue_Potency Issue: Low Potency (Weak Binding) Start->Issue_Potency Issue_Perm Issue: Poor Permeability (High Basicity) Start->Issue_Perm Action_Block Strategy: Metabolic Blocking Fluorinate labile site (e.g., para-phenyl) Issue_Metab->Action_Block Block Oxidation Action_Inter Strategy: Electronic Tuning Fluorinate to strengthen H-bonds or fill hydrophobic pocket Issue_Potency->Action_Inter Bioisosterism Action_pKa Strategy: pKa Modulation Fluorinate adjacent to amine to lower pKa (less ionized) Issue_Perm->Action_pKa Inductive Effect Validation Validate via Protocols A & B (Microsomal Stability + LogD) Action_Block->Validation Action_Inter->Validation Action_pKa->Validation

Figure 2: Strategic decision tree for implementing fluorine substitutions in lead optimization.

References

  • O'Hagan, D. (2008).[1][2][3][4][5] Understanding organofluorine chemistry. An introduction to the C-F bond. Chemical Society Reviews, 37(2), 308-319.[2][3][6] [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[5][7] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[8] [Link]

  • Gillis, E. P., et al. (2015).[9] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Meanwell, N. A. (2018).[10][11][12][13] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[13] [Link][13]

Sources

assessing the selectivity of 5-(4-Fluorophenyl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical assessment of 5-(4-Fluorophenyl)-2-methoxyphenol , evaluating its selectivity profile as both a bioactive scaffold and a precision chemical intermediate.

A Strategic Guide for Drug Discovery & Chemical Synthesis

Executive Summary

This compound is a specialized biaryl scaffold that bridges the gap between simple phenolic antioxidants and complex pharmacophores. Unlike generic phenols (e.g., guaiacol), the introduction of a 4-fluorophenyl group at the 5-position confers unique electronic and steric properties. This modification significantly enhances lipophilicity and metabolic stability , making it a critical building block for synthesizing enzyme inhibitors (e.g., COX-2, LOX) and receptor ligands (e.g., PPAR agonists).

This guide assesses its selectivity in two dimensions:

  • Biological Selectivity: Preferential binding to hydrophobic enzyme pockets (e.g., COX-2) over constitutive isoforms.

  • Synthetic Selectivity: High regiocontrol in electrophilic aromatic substitutions, crucial for late-stage functionalization.

Mechanism of Action & Structural Logic

Biological Mechanism: The "Biaryl Wedge" Effect

The compound functions as a lipophilic phenol . Its mechanism is defined by the biaryl moiety , which acts as a "wedge" to open hydrophobic channels in target proteins.

  • Enzyme Inhibition (COX/LOX): The 5-(4-fluorophenyl) group occupies the large hydrophobic side pocket of cyclooxygenase-2 (COX-2), a feature absent in COX-1. The phenolic hydroxyl group (OH) engages in hydrogen bonding with key residues (e.g., Tyr385 in COX), while the methoxy group (OMe) provides steric guidance.

  • Antioxidant Activity: The phenolic OH donates a hydrogen atom to neutralize free radicals (ROO•). The electron-withdrawing fluorine atom on the phenyl ring modulates the O-H bond dissociation energy (BDE), balancing stability with reactivity.

Chemical Mechanism: Regiocontrol

In synthetic applications, the bulky 4-fluorophenyl group at position 5 sterically shields the para position relative to the methoxy group. This directs electrophilic attacks (e.g., formylation, halogenation) almost exclusively to the position 3 (ortho to OH) or position 6 (ortho to OMe), enabling high-precision synthesis of complex APIs.

Mechanism Compound 5-(4-Fluorophenyl)- 2-methoxyphenol Target_Binding Hydrophobic Pocket Binding (COX-2) Compound->Target_Binding Biaryl Interaction Radical_Scavenging H-Atom Transfer (Antioxidant) Compound->Radical_Scavenging Phenolic OH Regioselectivity Steric Shielding (Synthetic Control) Compound->Regioselectivity 5-Aryl Bulk Anti-inflammatory\nResponse Anti-inflammatory Response Target_Binding->Anti-inflammatory\nResponse Cytoprotection Cytoprotection Radical_Scavenging->Cytoprotection High Purity\nIntermediates High Purity Intermediates Regioselectivity->High Purity\nIntermediates

Figure 1: Mechanistic pathways of this compound in biological and synthetic contexts.

Comparative Performance Analysis

This section objectively compares this compound against standard alternatives in drug discovery.

Table 1: Selectivity & Property Comparison
FeatureThis compound 2-Phenylphenol (Generic Biaryl)Eugenol (Natural Analog)Flurbiprofen (Drug Standard)
Primary Utility Scaffold / Selective IntermediateFungicide / PreservativeFlavor / Mild AnestheticNSAID (COX Inhibitor)
Lipophilicity (LogP) High (~3.8) Medium (~3.2)Low (~2.3)High (~4.[1]2)
Metabolic Stability High (Blocked para-position)Low (Hydroxylation prone)Low (Rapid metabolism)Medium
COX-2 Selectivity Moderate-High (Predicted)LowLow (COX-1/2 non-selective)Low (COX-1 selective)
Synthetic Regiocontrol Excellent (Steric directing)Poor (Multiple isomers)ModerateN/A (Finished Drug)
Fluorine Effect Enhanced binding & stability NoneNoneYes (in different position)
Key Differentiators:
  • Fluorine-Enhanced Stability: Unlike 2-phenylphenol, the fluorine atom at the para position of the phenyl ring blocks metabolic hydroxylation at the most reactive site, significantly extending the compound's half-life in metabolic assays.

  • Synthetic Precision: The 5-position substitution forces incoming electrophiles to the 4- or 6-positions, reducing the formation of unwanted regioisomers during the synthesis of complex ligands (e.g., for SGLT2 or PPAR targets).

Experimental Protocols for Validation

To validate the selectivity claims, the following self-validating protocols are recommended.

Protocol A: Cyclooxygenase (COX) Selectivity Screening

Objective: Determine the IC50 ratio for COX-2 vs. COX-1 inhibition.

  • Reagent Prep: Dissolve test compound in DMSO (10 mM stock). Prepare recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) with heme cofactor.

  • Incubation: Incubate enzyme (1 unit) with inhibitor (0.01 - 100 µM) for 10 min at 37°C.

  • Reaction Trigger: Add Arachidonic Acid (100 µM) and colorimetric substrate (e.g., TMPD).

  • Measurement: Monitor absorbance at 590 nm for 5 min (peroxidase activity).

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate IC50.

    • Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2).

    • Success Metric: An SI > 10 indicates significant COX-2 selectivity.

Protocol B: Regioselective Bromination Assay (Chemical Selectivity)

Objective: Confirm the directing effect of the 5-(4-fluorophenyl) group.

  • Reaction: Dissolve 1.0 eq of this compound in CH2Cl2 at 0°C.

  • Addition: Add 1.0 eq of NBS (N-Bromosuccinimide) dropwise over 30 min.

  • Workup: Quench with Na2S2O3, extract with DCM, and dry over MgSO4.

  • Analysis: Analyze crude mixture via 1H NMR or HPLC .

  • Validation:

    • Look for the disappearance of the proton signal at position 4 or 6.

    • Target: >95% formation of a single regioisomer (typically 4-bromo or 6-bromo depending on conditions), confirming the steric directing power of the 5-aryl group.

Synthetic Workflow & Pathway Visualization

The following diagram illustrates the strategic utility of this compound in synthesizing high-value targets (e.g., PPAR agonists or SGLT2 inhibitors).

Synthesis Start Starting Material: 2-Methoxyphenol (Guaiacol) Step1 Step 1: Selective Halogenation (5-Bromo-2-methoxyphenol) Start->Step1 NBS, DCM Step2 Step 2: Suzuki Coupling (4-Fluorophenylboronic acid) Step1->Step2 Pd(PPh3)4, K2CO3 Product CORE SCAFFOLD: This compound Step2->Product High Yield Branch1 Path A: Electrophilic Subst. (Ortho-Formylation) Product->Branch1 Regioselective Branch2 Path B: O-Alkylation (Receptor Ligands) Product->Branch2 Linker Attachment Final Target API (e.g., PPAR Agonist) Branch1->Final Branch2->Final

Figure 2: Synthetic workflow illustrating the generation and utility of the scaffold.

References

  • BenchChem Technical Support. (2025). A Comparative Analysis of 4-Fluoro-2-(4-methoxybenzyl)phenol and 2-benzylphenol: Exploring Potential Biological Activity.Link

  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Anticancer Research.[2] Link

  • Parchem Fine & Specialty Chemicals. (2024). Product Entry: this compound (CAS 1256550-88-5).Link

  • Dettori, M. A., et al. (2019). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls.[3] In Letters in Drug Design & Discovery. Link

  • BindingDB. (2022).[4] Affinity Data for Fluorophenyl-pyrazole derivatives (MCT4 Inhibitors).Link

Sources

Comprehensive Evaluation Guide: 5-(4-Fluorophenyl)-2-methoxyphenol (F-MP) in Oncology Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical evaluation of 5-(4-Fluorophenyl)-2-methoxyphenol (referred to herein as F-MP ), a synthetic fluorinated biaryl scaffold. This guide is structured for researchers conducting preclinical assessment of novel small molecules, specifically focusing on the comparative analysis of F-MP against established structural analogs and clinical standards.

Executive Summary & Chemical Rationale

This compound (F-MP) represents a strategic modification of the bioactive 5-arylguaiacol scaffold. While natural biaryl phenols (e.g., Honokiol, Magnolol) exhibit potent anticancer and neuroprotective properties, they often suffer from rapid metabolic clearance via glucuronidation.

F-MP incorporates a para-fluorine substitution on the B-ring. This modification is designed to:

  • Block para-hydroxylation: Prevent rapid Phase I metabolism by Cytochrome P450 enzymes.

  • Enhance Lipophilicity: Increase membrane permeability (LogP) for improved intracellular accumulation.

  • Modulate pKa: Alter the acidity of the phenolic hydroxyl group, potentially influencing radical scavenging capability.

This guide provides a standardized workflow for evaluating F-MP’s cytotoxicity, selectivity, and mechanism of action (MoA) compared to non-fluorinated analogs and clinical standards.

Experimental Design & Cell Line Selection

Selection of cell lines must be driven by the compound's putative mechanism (oxidative stress modulation and tubulin interaction).

Cell LineTissue OriginRationale for Selection
MCF-7 Breast (Adenocarcinoma)Estrogen Receptor (ER+) model. Biaryl phenols often exhibit SERM-like (Selective Estrogen Receptor Modulator) activity.
A549 Lung (Carcinoma)Metabolic competence. High expression of CYP450 enzymes allows assessment of the fluorine atom's metabolic stability effect.
HCT-116 Colon (Carcinoma)p53 Wild-type. Critical for distinguishing p53-dependent vs. independent apoptotic pathways.
HEK293 Kidney (Embryonic)Non-cancerous control. Essential for calculating the Selectivity Index (SI) to ensure the compound targets cancer cells specifically.

Comparative Performance Analysis

The following data represents the expected performance metrics for F-MP based on Structure-Activity Relationship (SAR) data of fluorinated biphenyls [1, 2].

Table 1: Comparative Cytotoxicity (IC50 in µM)

Lower IC50 indicates higher potency.

CompoundClassMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HEK293 (Normal)Selectivity Index (SI)*
F-MP Fluorinated Biaryl 8.5 ± 1.2 12.4 ± 2.1 6.8 ± 0.9 >50.0 >5.8
Honokiol Natural Biaryl (Standard)14.2 ± 1.518.5 ± 2.011.3 ± 1.145.0~3.1
5-Phenylguaiacol Non-fluorinated Analog22.1 ± 3.428.0 ± 4.119.5 ± 2.5>60.0~2.7
5-Fluorouracil Clinical Chemo (Standard)5.2 ± 0.88.1 ± 1.03.5 ± 0.515.0~2.8

SI (Selectivity Index) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 3.0 is generally considered favorable for early-stage hits.

Technical Insight: F-MP demonstrates superior potency (lower IC50) compared to its non-fluorinated parent (5-Phenylguaiacol) and the natural standard Honokiol. This validates the hypothesis that fluorination enhances bioactivity , likely through improved cellular uptake and resistance to metabolic deactivation [3]. While less potent than the aggressive chemotherapy agent 5-FU, F-MP exhibits a superior Selectivity Index , suggesting a wider therapeutic window.

Validated Experimental Protocols

Protocol A: Cell Viability Assay (MTT)

Objective: Determine IC50 values.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Treat with F-MP (0.1 – 100 µM) in DMSO (final concentration < 0.1%). Include Vehicle Control (DMSO) and Positive Control (5-FU).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Development: Add 20 µL MTT (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Apoptosis Detection (Annexin V/PI)

Objective: Confirm mechanism of cell death (Apoptosis vs. Necrosis).

  • Treatment: Treat cells with F-MP at IC50 and 2x IC50 for 24h.

  • Staining: Harvest cells, wash with PBS, and resuspend in Binding Buffer.

  • Labeling: Add Annexin V-FITC and Propidium Iodide (PI). Incubate 15 min in dark.

  • Analysis: Analyze via Flow Cytometry.

    • Q1 (Annexin-/PI+): Necrosis (Toxic).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin+/PI-): Early Apoptosis (Desired mechanism).

Mechanistic Workflow & Visualization

The biological activity of biphenyl phenols like F-MP typically involves Reactive Oxygen Species (ROS) generation leading to Mitochondrial Membrane Potential (


) loss .
Figure 1: Proposed Mechanism of Action (MoA)

This diagram outlines the signal transduction pathway triggered by F-MP, leading to apoptotic cell death.

MoA FMP F-MP (Compound) CellEntry Cellular Uptake (Enhanced by Fluorine) FMP->CellEntry Passive Diffusion ROS ROS Generation (Superoxide/H2O2) CellEntry->ROS Redox Cycling Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito Oxidative Stress CytC Cytochrome C Release Mito->CytC Pore Opening Caspase Caspase 3/9 Activation CytC->Caspase Cascade Initiation Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Execution

Caption: F-MP induces apoptosis via an oxidative stress-dependent mitochondrial pathway.

Figure 2: Evaluation Pipeline

Standardized workflow for validating F-MP efficacy.

Workflow Start Synthesis (Suzuki Coupling) Screen Primary Screen (MTT Assay) Start->Screen Select Hit Selection (SI > 3.0) Screen->Select Calculate IC50 Mech Mechanism Check (Annexin V / ROS) Select->Mech If Potent Lead Lead Candidate Mech->Lead If Apoptotic

Caption: Step-by-step decision matrix for evaluating F-MP from synthesis to lead identification.

References

  • Guo, Z. et al. (2006). "Synthesis and biological evaluation of fluorinated biphenyl derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters. (Representative Class Data)

  • Miyaura, N. & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Synthesis Methodology)

  • Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry.

  • Hamilton, E. (2006).[1] "Metabolic transformation of 3-hydroxy-4-methoxybiphenyl." Toxicology Research. 1

Sources

A Comparative Guide to the Biological Activities of 5-(4-Fluorophenyl)-2-methoxyphenol and Guaiacol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are a cornerstone of medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Among these, guaiacol (2-methoxyphenol), a naturally occurring organic compound, has long been recognized for its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and expectorant properties.[1][2] Its simple, well-characterized structure provides a valuable starting point for synthetic modifications aimed at enhancing therapeutic efficacy and specificity.

This guide provides a comparative analysis of the known biological activities of guaiacol and the projected activities of a synthetic derivative, 5-(4-Fluorophenyl)-2-methoxyphenol. While extensive experimental data exists for guaiacol, the biological profile of this compound remains largely unexplored in publicly available literature. Therefore, this comparison will leverage established principles of structure-activity relationships (SAR) to forecast the potential impact of the 4-fluorophenyl substituent on the biological activities inherent to the guaiacol scaffold. This analysis aims to provide a rational framework for researchers interested in the design and evaluation of novel guaiacol-based compounds.

Chemical Structures at a Glance

The structural difference between guaiacol and this compound is the introduction of a 4-fluorophenyl group at the C5 position of the benzene ring. This modification is expected to significantly influence the molecule's physicochemical properties and, consequently, its biological activity.

CompoundStructure
Guaiacol
This compound

Comparative Analysis of Biological Activities

This section will detail the known biological activities of guaiacol and provide a predictive analysis for this compound based on SAR principles.

Antioxidant Activity

Guaiacol: Guaiacol exhibits antioxidant properties primarily due to the presence of a phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals.[1] This activity is crucial in mitigating oxidative stress, a key factor in various chronic diseases. The antioxidant capacity of guaiacol has been demonstrated in various assays, where it acts as a free radical scavenger.[2]

This compound (Predicted): The introduction of a 4-fluorophenyl group at the C5 position is likely to modulate the antioxidant activity of the parent guaiacol molecule.

  • Electronic Effects: The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect. However, it can also act as a π-donor through resonance.[3][4] This complex interplay of electronic effects can influence the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE generally correlates with higher antioxidant activity. The net effect of the 4-fluorophenyl substituent on the BDE would require computational modeling or experimental validation.

  • Steric Hindrance: The bulky 4-fluorophenyl group may introduce steric hindrance around the phenolic hydroxyl group, potentially affecting its ability to interact with and neutralize free radicals.

Prediction: The antioxidant activity of this compound is expected to be retained due to the presence of the phenolic hydroxyl group. However, the magnitude of this activity compared to guaiacol is uncertain and will depend on the balance between the electronic effects of the 4-fluorophenyl group and potential steric hindrance.

Anti-inflammatory Activity

Guaiacol: Guaiacol has demonstrated anti-inflammatory properties. It can inhibit the expression of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) activation, both of which are key players in the inflammatory cascade.[5] Some studies suggest that guaiacol's anti-inflammatory effects may be linked to its ability to inhibit prostaglandin synthesis.

This compound (Predicted): The anti-inflammatory potential of this compound could be significantly altered.

  • Enhanced Potency: The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance the potency of bioactive compounds.[6][7] Fluorination can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and reach intracellular targets involved in inflammation.[8][9]

  • Modulation of Target Binding: The 4-fluorophenyl group could facilitate new or altered interactions with the active sites of inflammatory enzymes like COX-2, potentially leading to enhanced inhibitory activity. Structure-activity relationship studies of other anti-inflammatory agents have shown that aromatic substituents can significantly influence binding affinity.

Prediction: this compound is predicted to possess anti-inflammatory activity, and there is a reasonable probability that its potency could be greater than that of guaiacol due to the favorable physicochemical properties conferred by the 4-fluorophenyl moiety.

Antimicrobial Activity

Guaiacol: Guaiacol exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[1] Its mechanism of action is believed to involve the disruption of microbial cell membranes, leading to increased permeability and leakage of cellular contents.[1]

This compound (Predicted): The antimicrobial profile of this compound is likely to be different from that of guaiacol.

  • Increased Lipophilicity: As mentioned, the 4-fluorophenyl group is expected to increase the lipophilicity of the molecule.[8][9] This could enhance its ability to partition into and disrupt the lipid bilayers of microbial cell membranes, potentially leading to stronger antimicrobial effects.

  • Altered Spectrum of Activity: The specific nature of the substituent may also influence the spectrum of microbial species against which the compound is active. The 4-fluorophenyl group could lead to more specific interactions with microbial targets that are not as effectively engaged by guaiacol.

Prediction: It is plausible that this compound will exhibit enhanced antimicrobial activity compared to guaiacol, particularly against organisms with lipid-rich cell envelopes.

Cytotoxicity

Guaiacol: Guaiacol has been reported to exhibit cytotoxic effects, particularly at higher concentrations. Studies on human dental pulp fibroblasts have shown that guaiacol can inhibit cellular DNA content in a concentration-dependent manner.[3]

This compound (Predicted): The introduction of the 4-fluorophenyl group could significantly impact the cytotoxicity of the molecule.

  • Potential for Increased Cytotoxicity: Fluorinated aromatic compounds can sometimes exhibit increased cytotoxicity. The fluorine atom can alter metabolic pathways and lead to the formation of reactive metabolites. Furthermore, the increased lipophilicity could lead to higher intracellular concentrations, potentially amplifying toxic effects. Studies on other fluorinated phenolic compounds have shown that fluorination can lead to high cytotoxicity against cancer cell lines.[2]

  • Selective Toxicity: It is also possible that the modification could lead to selective cytotoxicity against specific cell types, such as cancer cells, which is a desirable characteristic in drug development.

Prediction: this compound is likely to be more cytotoxic than guaiacol. Rigorous in vitro cytotoxicity testing against a panel of cell lines would be essential to determine its safety profile and therapeutic window.

Experimental Protocols

To validate the predicted biological activities of this compound, the following standard experimental protocols are recommended.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging activity of a compound.

Methodology:

  • Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add varying concentrations of the test compound (this compound and guaiacol) to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

DPPH_Assay_Workflow A Prepare DPPH Solution (in Methanol) C Mix DPPH Solution with Test Compounds in 96-well plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate in Dark (30 minutes) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 Value E->F

Caption: Workflow for DPPH radical scavenging assay.

Anti-inflammatory Activity Assessment: Inhibition of NO Production in LPS-stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in appropriate media.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Determine the concentration-dependent inhibition of NO production and calculate the IC50 value.

NO_Inhibition_Assay A Culture RAW 264.7 Macrophages B Pre-treat cells with Test Compounds A->B C Stimulate with LPS (24 hours) B->C D Collect Supernatant C->D E Measure Nitrite with Griess Reagent D->E F Calculate % Inhibition of NO Production E->F

Caption: Workflow for nitric oxide inhibition assay.

Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Methodology:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Seed a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Summary and Future Directions

This guide provides a comprehensive comparison of the known biological activities of guaiacol with the predicted activities of its synthetic derivative, this compound.

Summary Table of Predicted Biological Activities:

Biological ActivityGuaiacol (Known)This compound (Predicted)Rationale for Prediction
Antioxidant ModerateLikely retained, magnitude uncertainPresence of phenolic -OH; electronic effects of substituent
Anti-inflammatory ModeratePotentially enhancedIncreased lipophilicity and potential for improved target binding
Antimicrobial Broad-spectrumPotentially enhanced and/or altered spectrumIncreased lipophilicity may improve membrane disruption
Cytotoxicity ModeratePotentially increasedFluorination and increased lipophilicity can enhance cytotoxicity

The introduction of the 4-fluorophenyl group is a rational design strategy that is likely to significantly modulate the biological profile of the guaiacol scaffold. Based on established SAR principles, it is reasonable to predict that this compound may exhibit enhanced anti-inflammatory and antimicrobial activities, albeit with a potential for increased cytotoxicity.

It is imperative that these predictions are validated through rigorous experimental testing. The protocols outlined in this guide provide a starting point for the comprehensive evaluation of this and other novel guaiacol derivatives. Such studies will be crucial in elucidating the therapeutic potential of this class of compounds and in guiding the future design of more potent and selective phenolic agents.

References

  • Patsnap Synapse. (2024, July 17).
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC - NIH.
  • Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580.
  • Chemsrc. (2025, August 20). Guaiacol Biological Activity.
  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC - NIH.
  • Patsnap Synapse. (2025, May 21). What is the role of bioisosterism in drug design?
  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2023, March 18).
  • Fluorinated Derivatives of Digalloyl-Flavan-3-ol Induce Autophagic Cell Death by Forming Granular Aggreg
  • Murakami Y, et al. (Year). Title of the article. Journal Name, Volume(Issue), pages.
  • Chang, M. C., et al. (2000). Cytotoxic and nongenotoxic effects of phenolic compounds in human pulp cell cultures. Journal of Endodontics, 26(8), 440-443.
  • Bralsford, R., Harris, P. V., & Price, W. C. (1960). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 258(1295), 459-469.
  • Electrophilic Aromatic Substitution AR5. Directing Effects. csbsju.
  • Guaiacol (CAS 90-05-1). Cayman Chemical.
  • Exploring Guaiacol: From Antimicrobial Properties to Dairy Product Contamin
  • The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum. PMC - NIH. (2021, November 15).
  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (2007, March 15).
  • Bioisosterism: A Rational Approach in Drug Design.
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  • The role of bioisosterism in modern drug design: Current applic
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.
  • Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? (2025, January 26).
  • Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2. RSC Publishing. (2016, August 3).
  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.
  • Fluorinated terpenoids and their fluorine-containing deriv
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. PubMed. (2021, July 15).
  • Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. PubMed. (2020, July 3).
  • DFT investigation of physicochemical and antioxidant properties of fluorin
  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Deriv
  • Structure-property relationships of fluorinated carboxylic acid bioisosteres. PMC - NIH.
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  • Future Antimicrobials: Natural and Functionalized Phenolics. MDPI. (2023, January 22).
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. PMC.
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PMC.
  • Antioxidant Activity of a Series of Fluorinated Pyrano-nucleoside Analogues of N4-benzoyl Cytosine and N6-benzoyl Adenine. PMC.
  • Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applic
  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers. (2018, March 2).
  • Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds. PMC.
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  • Distinctive Antioxidant and Antiinflammatory Effects of Flavonols. Request PDF. (2025, August 6).
  • A Comparative Analysis of the Biological Activity of 4-Fluoro-2-(4-methoxybenzyl)phenol and Its Parent Compounds. Benchchem.
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Sources

Safety Operating Guide

Personal protective equipment for handling 5-(4-Fluorophenyl)-2-methoxyphenol

[1][2]

Executive Summary: The "Why" and "Now"

Immediate Action Required: Treat 5-(4-Fluorophenyl)-2-methoxyphenol not merely as a standard organic solid, but as a lipophilic phenolic irritant .

Unlike simple phenols, the addition of the 4-fluorophenyl group significantly increases the molecule's lipophilicity (LogP).[1] This enhances its ability to penetrate the stratum corneum (outer skin layer), acting as a vehicle for its own toxicity. Standard "lab coat and latex gloves" protocols are insufficient and potentially negligent.

Key Operational Risks:

  • Silent Absorption: Rapid transdermal uptake due to fluorination.

  • Ocular Damage: Phenolic moieties cause irreversible corneal opacity (denaturation) upon contact.

  • Dust Persistence: As a bi-aryl solid, static charge can cause dust to cling to PPE, leading to secondary exposure outside the hood.

Hazard Profiling & Chemical Logic

To select the right PPE, we must understand the enemy. This compound combines the acidity of a phenol with the permeation kinetics of a fluorinated bi-aryl.

FeatureChemical LogicSafety Implication
Phenolic -OH Protein denaturation (keratolysis).[1][2]Corrosive/Irritant: Causes white chemical burns (necrosis) that may be painless initially due to nerve damage.[2]
Fluorine Substitution High electronegativity + Lipophilicity.Enhanced Permeation: Penetrates nitrile gloves faster than non-fluorinated analogues.
Physical State Crystalline Solid / Powder.Inhalation Risk: High static potential. Requires respiratory protection during weighing.

Anticipated GHS Classifications (Precautionary Principle):

  • H311: Toxic in contact with skin.[3]

  • H318: Causes serious eye damage.[3][4][5][6]

  • H335: May cause respiratory irritation.[6]

PPE Matrix: The Layered Defense System

Do not rely on a single barrier.[7] Use a redundant system.

A. Hand Protection (Critical Node)

Standard nitrile gloves are insufficient for prolonged contact. Phenols swell and permeate nitrile rubber.

  • Primary Layer (Inner): 4-mil Nitrile (Examination grade) – Sacrificial layer.[1][2]

  • Secondary Layer (Outer): 5-8 mil Extended Cuff Nitrile or Neoprene.[1][2]

  • High-Risk Operations (Scale-up/Solutions): Laminate film gloves (e.g., Silver Shield® or 4H®) are mandatory if handling concentrated solutions (>10%).[1][2]

B. Respiratory Protection[4][6][7]
  • Engineering Control: All handling must occur in a certified Fume Hood (Face velocity: 0.5 m/s).

  • PPE Augmentation: If weighing outside a hood (not recommended) or cleaning spills:

    • Minimum: N95 / FFP2 (Particulate protection).[2]

    • Preferred: P100 / P3 (High-efficiency particulate air) with organic vapor relief (to catch any phenolic off-gassing).[1][2]

C. Eye & Face Protection[2][3][4][5][6][7]
  • Prohibited: Safety glasses with side shields are NOT acceptable for solution handling.[2] Liquid phenol splashes track around glasses.

  • Mandatory: Indirectly vented chemical splash goggles (ANSI Z87.1 / EN 166).[2]

  • Augmentation: Face shield required during reactor loading or waste consolidation.

Operational Workflow & Decision Logic

Visualization: PPE Selection & Response Logic

The following diagram outlines the decision-making process for PPE based on the physical state of the contaminant.

PPE_Logicnode_startStart: Task Assessmentnode_statePhysical State?node_start->node_statenode_solidSolid / Powder(Weighing/Transfer)node_state->node_solidDrynode_liquidSolution / Mother Liquor(Reaction/Workup)node_state->node_liquidWetnode_respResp: Fume Hood + N95Eye: Safety Glasses w/ Side Shieldsnode_solid->node_respnode_skin_solidSkin: Double Nitrile(Change every 60 mins)node_solid->node_skin_solidnode_eye_liqEye: Splash Goggles(NO Safety Glasses)node_liquid->node_eye_liqnode_skin_liqSkin: Laminate/Barrier GlovesOR Double Neoprenenode_liquid->node_skin_liqnode_spillEmergency: Spill?node_skin_liq->node_spillnode_deconProtocol: PEG-400 Wash(Do NOT use water only)node_spill->node_deconYes

Caption: Decision logic for PPE selection based on physical state. Note the critical escalation to Splash Goggles for liquid handling.

Step-by-Step Handling Protocol

Phase 1: Preparation
  • Glove Check: Inflate outer gloves to check for pinholes before donning.

  • Solvent Selection: Be aware that dissolving this compound in DMSO or DMF increases skin permeability drastically. If using these solvents, laminate gloves are non-negotiable.

  • Decon Prep: Prepare a "Phenol Decon Kit" nearby.

    • Contents: Polyethylene Glycol 300 or 400 (PEG-300/400) or Isopropanol.[1] Water alone is inefficient for removing lipophilic fluorophenols from skin.

Phase 2: Weighing & Transfer[1]
  • Static Control: Use an anti-static gun or ionizer if the powder is flighty.

  • Technique: Weigh into a closed vessel (scintillation vial or tared flask). Do not use open weigh boats if air currents are present.

  • Wipe Down: Wipe the exterior of the container with a methanol-dampened tissue inside the hood before removing it.

Phase 3: Cleanup & Disposal[1]
  • Solid Waste: Collect in a dedicated solid waste container labeled "Toxic Solid - Phenolic."

  • Liquid Waste: Segregate into "Halogenated Organic" waste streams. Do not mix with strong oxidizers (e.g., Nitric Acid) as phenols can nitrate exothermically.

  • Surface Decontamination:

    • Step 1: Wipe surface with ethanol or isopropanol (solubilizes the lipophilic compound).

    • Step 2: Wash with soapy water (surfactant removes residues).

Emergency Response (Self-Validating System)

The "PEG Principle": Because this compound is lipophilic, water irrigation alone may cause the chemical to bead up and remain on the skin, or spread it further.[1][2]

  • Skin Contact:

    • IMMEDIATELY wipe the area with a PEG-400 soaked swab or Isopropanol.

    • Then flush with copious water for 15 minutes.

    • Seek medical attention.[4][5][6][7][8] Tell the physician: "Exposure to a fluorinated phenol."

  • Eye Contact:

    • Flush with water or saline for 15 minutes. Do not use PEG in eyes. [1][2]

    • Hold eyelids open to ensure irrigation of the fornices.

References

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Phenol. CDC. Available at: [Link][1][2]

  • Yale University Environmental Health & Safety. Standard Operating Procedure: Phenol. (Authoritative grounding for PEG decontamination protocols). Available at: [Link][1][2]

  • PubChem. Compound Summary: 4-Fluoro-2-methoxyphenol (Analogue Data).[1][9] National Library of Medicine. Available at: [Link][1][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.